Product packaging for 3'-Fluoro-4'-hydroxyacetophenone(Cat. No.:CAS No. 403-14-5)

3'-Fluoro-4'-hydroxyacetophenone

Número de catálogo: B185255
Número CAS: 403-14-5
Peso molecular: 154.14 g/mol
Clave InChI: GSWTXZXGONEVJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3'-Fluoro-4'-hydroxyacetophenone is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO2 B185255 3'-Fluoro-4'-hydroxyacetophenone CAS No. 403-14-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-fluoro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWTXZXGONEVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371991
Record name 3'-Fluoro-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-14-5
Record name 3'-Fluoro-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-4'-hydroxyacetophenone is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for this valuable compound. It includes detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction mechanisms to aid in laboratory application and process development. The methodologies covered are primarily centered around the demethylation of a methoxy precursor, Friedel-Crafts acylation of a fluorinated phenol, and the Fries rearrangement of an acetylated fluorophenol.

Introduction

This compound (CAS: 403-14-5) is an aromatic ketone featuring both a fluorine atom and a hydroxyl group on the phenyl ring.[1] These functional groups impart unique electronic properties and hydrogen bonding capabilities, making it a desirable synthon in the development of novel therapeutic agents, particularly in targeting neurological disorders.[1] Its utility also extends to the synthesis of dyes and agrochemicals.[1] This guide focuses on the most common and effective laboratory-scale synthesis routes, providing detailed procedural information and comparative data to assist researchers in selecting the optimal pathway for their specific needs.

Core Synthesis Pathways

Three principal synthetic strategies have been identified for the preparation of this compound:

  • Pathway 1: Demethylation of 3'-Fluoro-4'-methoxyacetophenone

  • Pathway 2: Friedel-Crafts Acylation of 2-Fluorophenol

  • Pathway 3: Fries Rearrangement of 2-Fluorophenyl Acetate

The following sections will delve into the specifics of each pathway, including detailed experimental procedures and reported yields.

Pathway 1: Demethylation of 3'-Fluoro-4'-methoxyacetophenone

This approach is a highly effective and frequently employed method for producing this compound with high yields.[2] The synthesis begins with the readily available precursor, 3'-Fluoro-4'-methoxyacetophenone, and involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group.

Reaction Diagram

G cluster_0 Demethylation of 3'-Fluoro-4'-methoxyacetophenone A 3'-Fluoro-4'-methoxyacetophenone B This compound A->B Toluene, rt, 4h Reagent Anhydrous Aluminum Bromide (AlBr₃) or Pyridinium Chloride Reagent->A

Caption: Demethylation of a methoxy precursor to yield the target compound.

Experimental Protocols

Method 1.1: Using Anhydrous Aluminum Bromide [3]

  • To 400 mL of dried toluene, add 20.4 g of 3-fluoro-4-methoxyacetophenone.

  • Stir the mixture uniformly at room temperature.

  • Over a period of approximately 20 minutes, add 66.1 g of anhydrous aluminum bromide.

  • Continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into 600 mL of ice water.

  • Separate the two layers. The aqueous layer is extracted twice with ether.

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Filter off the magnesium sulfate, and concentrate the filtrate under reduced pressure to obtain a brown crystal.

  • Recrystallize the crude product from toluene to yield a white crystal.

Method 1.2: Using Pyridinium Chloride [2][4]

  • React 3'-Fluoro-4'-methoxyacetophenone with pyridinium chloride.

  • Heat the mixture at reflux.

  • Detailed reaction conditions and workup procedures were not fully specified in the cited sources.

Quantitative Data
MethodReagentStarting MaterialProductYieldMelting PointPurityReference
1.1Anhydrous Aluminum Bromide3'-Fluoro-4'-methoxyacetophenoneThis compound88%127.0-128.2 °C>99% (by HPLC)[1][3]
1.2Pyridinium Chloride3'-Fluoro-4'-methoxyacetophenoneThis compound78%Not ReportedNot Reported[2][4]

Pathway 2: Friedel-Crafts Acylation of 2-Fluorophenol

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[2] In this pathway, 2-fluorophenol is acylated using an acetylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] This reaction must be carefully controlled to favor the desired para-acylation over the ortho-isomer.

Reaction Diagram

G cluster_1 Friedel-Crafts Acylation of 2-Fluorophenol C 2-Fluorophenol D This compound C->D Lewis Acid Catalyst Reagent2 Acetyl Chloride or Acetic Anhydride Reagent2->C Catalyst Aluminum Chloride (AlCl₃) Catalyst->C

Caption: Friedel-Crafts acylation of 2-fluorophenol.

Experimental Protocols

A specific, detailed protocol for the direct acylation of 2-fluorophenol to this compound was not available in the search results. However, a general procedure can be inferred.

  • Dissolve 2-fluorophenol in a suitable solvent (e.g., ethylene dichloride).

  • Add a Lewis acid catalyst, such as aluminum chloride.

  • Add an acylating agent, such as acetyl chloride or acetic anhydride, while controlling the temperature.

  • The reaction is then typically heated to reflux.

  • After the reaction is complete, it is quenched with ice and acid.

  • The product is extracted with an organic solvent, and the organic layer is washed and dried.

  • The solvent is removed, and the product is purified, often by distillation or crystallization.

Note: Repetitions of a similar procedure for a related compound suggested yields may not exceed 40%, with the formation of the ortho-isomer as a significant byproduct.[5]

Quantitative Data
MethodReagentStarting MaterialProductYieldPurityReference
2.1Acetyl chloride, AlCl₃2-FluorophenolThis compound<40% (reported for a similar reaction)Formation of ortho-isomer byproduct[2][5]

Pathway 3: Fries Rearrangement of 2-Fluorophenyl Acetate

The Fries rearrangement is an alternative to direct acylation, where an aryl ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid.[6][7] This method is ortho,para-selective, and the reaction temperature can be adjusted to influence the ratio of the isomers.[6]

Reaction Diagram

G cluster_2 Fries Rearrangement of 2-Fluorophenyl Acetate E 2-Fluorophenyl Acetate F This compound (para-isomer) E->F Monochlorobenzene, 120 °C, 3h G 3'-Fluoro-2'-hydroxyacetophenone (ortho-isomer) E->G Monochlorobenzene, 120 °C, 3h Catalyst2 Aluminum Chloride (AlCl₃) Catalyst2->E

Caption: Fries rearrangement of 2-fluorophenyl acetate.

Experimental Protocols

Method 3.1: Aluminum Trichloride Catalyzed Rearrangement [4]

  • Heat a mixture of 2-fluorophenyl acetate (1.070 kg, 6.94 mol) and monochlorobenzene (5.34 L) to 120 °C.

  • Add aluminum trichloride (1.39 kg, 10.42 mol) in batches over 70-75 minutes at 120 °C, controlling the rate of addition to manage the exotherm (temperature may increase by about 5 °C).

  • Maintain the reaction at this temperature for 3 hours.

  • Cool the reaction mixture to 0-5 °C.

  • Sequentially add water (1.07 L) and 3.5% hydrochloric acid (2.14 L) under vigorous stirring, using an ice bath to keep the internal temperature below 30 °C.

  • Stir the mixture vigorously at 5-10 °C for 1 hour.

  • Filter the mixture. The solid filter cake is washed with water (1 L) and dried to give the para-isomer (this compound).

  • Separate the organic layer from the filtrate, wash it with water (2 L), and concentrate it to obtain the crude ortho-isomer.

  • Purify the crude ortho-isomer by steam distillation.

Quantitative Data
MethodReagentStarting MaterialProduct(s)YieldPurity (HPLC)Reference
3.1Aluminum Trichloride2-Fluorophenyl AcetateThis compound (para)38.8%>98%[4]
3'-Fluoro-2'-hydroxyacetophenone (ortho)24%>98.2%[4]

Summary and Comparison of Pathways

PathwayKey FeaturesAdvantagesDisadvantagesTypical Yield
1. Demethylation Cleavage of a methyl etherHigh yields, clean reactionRequires the synthesis of the methoxy precursor78-88%
2. Friedel-Crafts Acylation Direct acylation of 2-fluorophenolPotentially a more direct routeLower yields, formation of isomers, expensive starting material<40% (estimated)
3. Fries Rearrangement Rearrangement of an aryl esterReadily available starting material (from 2-fluorophenol)Moderate yields, formation of ortho and para isomers requiring separation~39% (para-isomer)

Conclusion

The synthesis of this compound can be achieved through several viable pathways. For applications where high yield and purity are paramount, the demethylation of 3'-Fluoro-4'-methoxyacetophenone stands out as the most efficient method. While the Friedel-Crafts acylation offers a more direct route, it is often plagued by lower yields and the formation of isomeric byproducts. The Fries rearrangement presents a moderate-yielding alternative, but requires careful separation of the resulting ortho and para isomers. The choice of synthesis pathway will ultimately depend on the specific requirements of the research or development project, including scale, cost of starting materials, and desired purity of the final product. This guide provides the necessary technical details to make an informed decision and to successfully implement these synthetic procedures in a laboratory setting.

References

An In-depth Technical Guide to the Chemical Properties of 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-4'-hydroxyacetophenone is a substituted aromatic ketone that holds significance as a versatile building block in medicinal chemistry and drug development. Its chemical structure, featuring a fluorine atom and a hydroxyl group on the acetophenone core, imparts unique electronic properties that are of interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and chemical characteristics, and potential biological relevance. While specific experimental spectral data and detailed biological signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide consolidates the existing information and provides context based on related compounds.

Chemical and Physical Properties

This compound, also known as 1-(3-fluoro-4-hydroxyphenyl)ethanone, is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 403-14-5[1][2][3]
Molecular Formula C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol [1][2]
Appearance Light yellow to yellow to orange powder to crystal[1]
Melting Point 125.0 to 129.0 °C[1]
Boiling Point 125-135 °C at 2 Torr
Density 1.247 ± 0.06 g/cm³ (Predicted)
pKa 6.91 ± 0.18 (Predicted)
Storage Room Temperature; recommended in a cool, dark place (<15°C)[1]

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of 3'-fluoro-4'-methoxyacetophenone. The following experimental protocol is adapted from available literature.

Experimental Protocol: Demethylation of 3'-fluoro-4'-methoxyacetophenone

Materials:

  • 3'-fluoro-4'-methoxyacetophenone

  • Anhydrous aluminum bromide

  • Dried toluene

  • Ice water

  • Ether

  • Magnesium sulfate

Procedure:

  • To 400 ml of dried toluene, add 20.4 g of 3-fluoro-4-methoxyacetophenone. Stir the mixture at room temperature until the solid is uniformly suspended.

  • Slowly add 66.1 g of anhydrous aluminum bromide to the mixture over a period of approximately 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • After 4 hours, pour the reaction mixture into 600 ml of ice water.

  • Separate the two layers. Extract the aqueous layer twice with ether.

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Filter off the magnesium sulfate.

  • Concentrate the filtrate and dry under reduced pressure to obtain the crude product as a brown crystal.

  • Recrystallize the crude product from toluene to yield a white crystal of this compound.

Expected Yield: Approximately 88%

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Product reactant1 3'-fluoro-4'-methoxyacetophenone reaction Stir at room temperature for 4 hours reactant1->reaction reactant2 Anhydrous aluminum bromide reactant2->reaction reactant3 Dried toluene reactant3->reaction workup1 Quench with ice water reaction->workup1 workup2 Extract with ether workup1->workup2 workup3 Dry with MgSO4 workup2->workup3 purification1 Concentrate under reduced pressure workup3->purification1 purification2 Recrystallize from toluene purification1->purification2 product This compound purification2->product

Caption: Synthesis of this compound.

Spectral Data

Biological Activity and Potential Signaling Pathways

While specific biological activities and associated signaling pathways for this compound are not extensively detailed, the broader class of acetophenones and their derivatives are known to possess a range of biological effects.

This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, with particular mention of its utility in developing agents targeting neurological disorders.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Furthermore, as a phenolic compound, it is plausible that this compound exhibits antioxidant properties. Phenolic compounds are known to act as antioxidants through various mechanisms, including the scavenging of free radicals and the modulation of antioxidant signaling pathways.

Hypothesized Antioxidant Signaling Pathway

As a phenolic compound, this compound may contribute to cellular antioxidant defense by influencing key signaling pathways. A plausible mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.

AntioxidantPathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation FHAP This compound FHAP->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Cellular_Protection->ROS neutralizes

Caption: Postulated Antioxidant Signaling Pathway.

Conclusion

This compound is a chemical compound with established synthetic accessibility and promising, yet largely unexplored, potential in drug discovery. The data presented in this guide summarize the current knowledge of its chemical and physical properties. Further research is warranted to fully elucidate its spectral characteristics and to investigate its specific biological activities and mechanisms of action. The information provided herein serves as a foundational resource for researchers and scientists working with this compound.

References

Spectroscopic Profile of 3'-Fluoro-4'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Fluoro-4'-hydroxyacetophenone (CAS No. 403-14-5), a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of reported data for structurally similar compounds and predicted values based on established spectroscopic principles. This information is intended to serve as a reliable reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

  • IUPAC Name: 1-(3-Fluoro-4-hydroxyphenyl)ethanone

  • Molecular Formula: C₈H₇FO₂

  • Molecular Weight: 154.14 g/mol

  • Appearance: Light yellow to yellow to orange powder or crystals[1]

  • Melting Point: 127-129 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, predicted based on data from analogous compounds such as 3'-Fluoro-4'-methoxyacetophenone[2], 3'-Fluoroacetophenone[3][4], and 4'-Hydroxyacetophenone.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ (predicted) Frequency: 400 MHz (typical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7dd1HH-6'
~7.6dd1HH-2'
~7.0t1HH-5'
~6.0 (broad)s1H-OH
2.56s3H-CH₃

Note: The aromatic protons will exhibit splitting patterns (coupling) due to the presence of the fluorine atom and adjacent protons. The chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ (predicted) Frequency: 100 MHz (typical)

Chemical Shift (δ) ppmAssignment
~197C=O
~155 (d)C-4'
~152 (d)C-3'
~131C-1'
~125 (d)C-6'
~118 (d)C-5'
~116 (d)C-2'
~26-CH₃

Note: Carbons in close proximity to the fluorine atom will exhibit splitting (doublet, d) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound, based on the known absorptions of acetophenone derivatives.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic, -CH₃)
~1670StrongC=O stretch (ketone, conjugated)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (phenol)
~1150StrongC-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 154.

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
154High[M]⁺ (Molecular Ion)
139High[M - CH₃]⁺
111Medium[M - CH₃ - CO]⁺
95Medium[C₆H₄F]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis.

References

The Strategic Role of 3'-Fluoro-4'-hydroxyacetophenone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of versatile starting materials are paramount to the efficient discovery and development of novel therapeutic agents. 3'-Fluoro-4'-hydroxyacetophenone has emerged as a key building block, offering a unique combination of structural features that are highly advantageous for drug design.[1] Its substituted phenyl ring, featuring both a fluorine atom and a hydroxyl group, provides a scaffold that can be readily modified to generate diverse libraries of compounds with a wide range of biological activities.[1][2] This technical guide provides an in-depth exploration of this compound as a starting material, detailing its application in the synthesis of bioactive molecules, presenting key experimental protocols, and summarizing relevant biological data.

Chemical Properties and Synthetic Versatility

This compound is a commercially available solid with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . Its structure incorporates a ketone, a phenol, and an organofluorine moiety, each contributing to its synthetic utility. The hydroxyl group can be easily alkylated or esterified, while the ketone provides a reactive site for a variety of condensation and addition reactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, a common strategy in drug design.

The primary synthetic application of this compound in drug discovery is in the preparation of chalcones, which are α,β-unsaturated ketones. These compounds serve as precursors to a vast array of heterocyclic compounds, including flavonoids and pyrazoles, known for their diverse pharmacological properties.[1]

Data Presentation: Synthesis and Biological Activity of Chalcone Derivatives

The following tables summarize representative data for the synthesis and biological evaluation of chalcone derivatives synthesized from substituted hydroxyacetophenones. While specific data for derivatives of this compound are emerging, the data from closely related analogs provide a strong predictive framework for its potential.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Starting AcetophenoneAldehydeBase/CatalystSolventReaction Time (h)Yield (%)Reference
4'-Fluoro-2'-hydroxyacetophenone2,3-Dimethoxybenzaldehyde10% NaOHEthanol2-685[3]
4'-Fluoro-2'-hydroxyacetophenone3,4-Dimethoxybenzaldehyde10% NaOHEthanol2-691[3]
4'-Fluoro-2'-hydroxyacetophenone4-Methylsulfanylbenzaldehyde10% NaOHEthanol2-674[3]
4'-Fluoro-2'-hydroxyacetophenone4-Methoxybenzaldehyde10% NaOHEthanol2-688[3]
4-hydroxyacetophenoneVarious aromatic aldehydesNaOHEthanol2450-74[4]

Table 2: Spectroscopic Data for a Representative Chalcone Derivative

Derivative: (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one

Spectroscopic TechniqueKey DataReference
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.03-7.98 (m, 2H), 7.81 (d, J=15.7 Hz, 1H), 7.68-7.63 (m, 2H), 7.53 (d, J=15.7 Hz, 1H), 7.46-7.41 (m, 3H), 7.20-7.13 (m, 2H)[2][5]
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)189.0, 165.8 (d, J=255.5 Hz), 145.1, 134.8, 132.9, 131.0 (d, J=9.3 Hz), 130.6, 129.1, 128.6, 121.9, 115.9 (d, J=22.0 Hz)[2][6][5]
IR (KBr), ν (cm⁻¹)1660 (C=O), 1595 (C=C), 1225 (C-F)[7]
Mass Spec (ESI-MS), m/z227.1 [M+H]⁺

Table 3: In Vitro Anticancer Activity of Chalcone Derivatives (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM)Reference
Chalcone Derivative 1T47D (Breast Cancer)72.44 µg/mL[8]
Chalcone Derivative 2 (methoxy substituted)T47D (Breast Cancer)44.67 µg/mL[8]
Chalcone Derivative 3WiDr (Colon Cancer)65.33 µg/mL[8]
Chalcone Derivative 4 (methoxy substituted)WiDr (Colon Cancer)58.67 µg/mL[8]
4'-fluoro-2'-hydroxychalcone derivative (5d)Antioxidant Activity (DPPH)283.13 µg/mL[3]
Dihydropyrazole from 5d (6d)Antioxidant Activity (DPPH)199.2 µg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis of chalcones and their subsequent conversion to other heterocyclic systems, adapted from literature for this compound.

Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form a chalcone.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add 10% aqueous NaOH solution (2-4 mL) dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration.

  • Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Protocol 2: Synthesis of Dihydropyrazole Derivatives from Chalcones

This protocol outlines the cyclization of a chalcone with hydrazine hydrate to form a dihydropyrazole derivative.

Materials:

  • Chalcone derivative (synthesized as per Protocol 1)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The solid dihydropyrazole derivative that precipitates is collected by vacuum filtration.

  • Wash the product with cold water and dry.

  • The crude product can be purified by recrystallization from ethanol.

Signaling Pathway and Experimental Workflow Visualization

Chalcones and their flavonoid derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[9][10]

PI3K/Akt/mTOR Signaling Pathway Inhibition by Chalcone Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chalcone Chalcone Derivative (from this compound) Chalcone->PI3K inhibits Chalcone->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcone derivatives.

General Experimental Workflow for Synthesis and Evaluation

experimental_workflow start This compound + Aromatic Aldehyde synthesis Claisen-Schmidt Condensation start->synthesis chalcone Chalcone Derivative synthesis->chalcone purification Purification & Characterization (NMR, IR, MS) chalcone->purification bioassay Biological Evaluation (e.g., Anticancer Assay) purification->bioassay data Data Analysis (IC50 Determination) bioassay->data

Caption: Workflow for synthesis and biological evaluation of chalcone derivatives.

Conclusion

This compound stands out as a starting material of significant strategic importance in drug discovery. Its inherent chemical functionalities allow for the straightforward synthesis of diverse molecular scaffolds, most notably chalcones, which are precursors to a wealth of biologically active compounds. The introduction of a fluorine atom provides a key advantage for developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and data presented herein, drawn from analogous systems, provide a robust foundation for researchers to explore the full potential of this compound in their drug discovery programs. Future work focusing on the synthesis and comprehensive biological evaluation of novel derivatives from this starting material is highly warranted and promises to yield new therapeutic leads for a range of diseases, including cancer and inflammatory disorders.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation of 2-fluorophenol is a pivotal reaction in organic synthesis, providing a direct route to valuable hydroxyfluoroacetophenone derivatives. These products are key intermediates in the synthesis of various pharmaceuticals and biologically active compounds. This technical guide offers a comprehensive overview of the core principles, experimental protocols, and critical parameters governing this reaction. It delves into the mechanistic intricacies, including the competition between C-acylation and O-acylation, and explores the strategic use of the Fries rearrangement of 2-fluorophenyl acetate as an alternative synthetic pathway. Detailed experimental methodologies, quantitative data organized for comparative analysis, and visual diagrams of the reaction mechanism and experimental workflow are provided to equip researchers with the knowledge required for the successful synthesis and optimization of 2-fluorophenol acylation products.

Introduction

The introduction of an acyl group into an aromatic ring, a transformation known as Friedel-Crafts acylation, is a cornerstone of modern organic synthesis.[1][2] When applied to phenols, this reaction presents unique challenges and opportunities due to the dual nucleophilic character of the substrate, which can lead to either C-acylation (on the aromatic ring) or O-acylation (on the hydroxyl group).[3] The resulting hydroxyaryl ketones are of significant interest, particularly in the pharmaceutical industry.[4]

2-Fluorophenol, with its electron-donating hydroxyl group and electron-withdrawing fluorine atom, presents a nuanced substrate for electrophilic aromatic substitution. The interplay of these electronic effects governs the regioselectivity and overall efficiency of the acylation reaction. This guide will explore both the direct Friedel-Crafts acylation of 2-fluorophenol and the two-step approach involving the Fries rearrangement of its acetate ester.

Reaction Mechanisms and Regioselectivity

Direct Friedel-Crafts Acylation: C- vs. O-Acylation

The direct Friedel-Crafts acylation of 2-fluorophenol with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can proceed via two competitive pathways:

  • C-acylation: Electrophilic attack of the acylium ion on the electron-rich aromatic ring to form a C-C bond. This is the desired pathway for the synthesis of hydroxyfluoroacetophenones.

  • O-acylation: Nucleophilic attack of the phenolic oxygen on the acylating agent to form a phenyl ester. This is often a competing and sometimes dominant reaction.[3]

The ratio of C- to O-acylation is significantly influenced by the reaction conditions, particularly the amount of Lewis acid catalyst used. Stoichiometric or excess amounts of the catalyst favor C-acylation by complexing with the phenolic oxygen, thereby reducing its nucleophilicity and activating the aromatic ring for electrophilic attack.[3]

Fries Rearrangement

The Fries rearrangement is an alternative, often more efficient, method for preparing hydroxyaryl ketones.[5] This reaction involves the intramolecular rearrangement of a phenolic ester (formed by O-acylation) to the corresponding ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid. For 2-fluorophenyl acetate, the Fries rearrangement yields a mixture of 2-hydroxy-3-fluoroacetophenone (ortho-product) and 4-hydroxy-3-fluoroacetophenone (para-product).

Regioselectivity in the Acylation of 2-Fluorophenol

The directing effects of the hydroxyl and fluorine substituents on the 2-fluorophenol ring determine the position of acylation. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming acyl group primarily to the positions ortho and para to it.

  • Para-acylation: Acylation at the C4 position (para to the hydroxyl group) is generally favored, leading to the formation of 4'-fluoro-2'-hydroxyacetophenone .

  • Ortho-acylation: Acylation at the C6 position (ortho to the hydroxyl group) can also occur, yielding 2'-fluoro-6'-hydroxyacetophenone . Steric hindrance from the adjacent hydroxyl group can influence the ortho/para product ratio.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various experimental approaches to the acylation of 2-fluorophenol and related compounds.

Table 1: Fries Rearrangement of 2-Fluorophenyl Acetate

EntryCatalyst (Equiv.)SolventTemperature (°C)Time (h)ortho:para RatioYield (%)Reference
1AlCl₃ (1.5)Monochlorobenzene40--Low Conversion[6]
2AlCl₃ (1.5)Monochlorobenzene80--Increased Conversion[6]
3AlCl₃ (1.5)Monochlorobenzene100-1 : 3.03-[6]
4AlCl₃ (1.5)Monochlorobenzene120--Optimized[6]
5AlCl₃ (1.5)Monochlorobenzene170-1.72 : 162 (crude)[6]

Note: The ortho/para ratio is influenced by temperature, with higher temperatures favoring the formation of the ortho isomer.[6]

Table 2: Friedel-Crafts Acylation of p-Fluorophenol (a Model Substrate)

EntryCatalystAcylating AgentSolventTemperatureTimeYield (%)Reference
1PMA@MIL-53(Fe)Acetyl ChlorideSolvent-freeRoom Temp.30 minExcellent[7]

Note: This recent study highlights the use of a heterogeneous catalyst for the efficient acylation of a closely related substrate, suggesting a promising avenue for the acylation of 2-fluorophenol.[7]

Experimental Protocols

General Procedure for Fries Rearrangement of 2-Fluorophenyl Acetate

This protocol is adapted from the scalable synthesis described in the literature.[6]

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and condenser is charged with monochlorobenzene as the solvent.

  • Catalyst Addition: Anhydrous aluminum chloride (1.5 equivalents) is added to the solvent, and the mixture is stirred.

  • Substrate Addition: 2-Fluorophenyl acetate (1.0 equivalent) is added to the stirred suspension.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 120 °C) and maintained for a specified period. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled and slowly quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to separate the ortho and para isomers.

General Procedure for Friedel-Crafts Acylation of p-Fluorophenol using a Heterogeneous Catalyst

This protocol is based on the methodology for the acylation of p-fluorophenol.[7]

  • Reaction Setup: A round-bottom flask is charged with 4-fluorophenol (1.0 equivalent), acetyl chloride (1.0 equivalent), and the PMA@MIL-53 (Fe) catalyst.

  • Reaction: The mixture is stirred at room temperature for the optimized reaction time (e.g., 30 minutes).

  • Catalyst Removal: The reaction mixture is diluted with a suitable solvent, and the solid catalyst is removed by centrifugation or filtration.

  • Extraction and Purification: The filtrate is extracted with ethyl acetate, washed, and dried. The solvent is then evaporated to yield the product.

Mandatory Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst_regeneration Catalyst Regeneration AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Fluorophenol 2-Fluorophenol Intermediate Wheland Intermediate (Sigma Complex) Fluorophenol->Intermediate + R-C≡O⁺ Product 4-Acyl-2-fluorophenol Intermediate->Product - H⁺ Proton H⁺ RegeneratedAcid AlCl₃ + HCl Proton->RegeneratedAcid + AlCl₄⁻ AlCl4 AlCl₄⁻

Caption: General mechanism of the Friedel-Crafts acylation of 2-fluorophenol.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Charge Reactants (2-Fluorophenol, Acylating Agent, Solvent) setup->reagents catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) reagents->catalyst reaction Reaction at Controlled Temperature catalyst->reaction monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring quench Quench Reaction (Ice, HCl) monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Purification (Column Chromatography/Recrystallization) extraction->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation of 2-fluorophenol is a versatile and valuable reaction for the synthesis of key pharmaceutical intermediates. A thorough understanding of the underlying mechanisms, including the competition between C- and O-acylation and the regiochemical outcomes, is crucial for achieving high yields and selectivity. Both direct acylation and the Fries rearrangement of the corresponding ester offer viable synthetic routes, with the choice of method often depending on the desired product distribution and scalability. The development of novel catalytic systems, such as heterogeneous catalysts, promises to further enhance the efficiency and environmental friendliness of this important transformation. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful application and optimization of the Friedel-Crafts acylation of 2-fluorophenol in their synthetic endeavors.

References

An In-depth Technical Guide to 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-4'-hydroxyacetophenone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom and a hydroxyl group on the aromatic ring, make it a key intermediate in the development of novel pharmaceutical agents, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and a detailed experimental protocol for the synthesis of this compound. Additionally, it explores its applications in medicinal chemistry and outlines the necessary safety precautions for its handling.

Physicochemical Properties

This compound is a brown solid under standard conditions.[1] The incorporation of a fluorine atom influences the molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The hydroxyl group provides a reactive site for further chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 403-14-5[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
Appearance Brown solid[1]
Melting Point 127-129 °C
Boiling Point 276.1 °C at 760 mmHg
Density 1.2 g/cm³
LogP 1.70[2]
Solubility Soluble in various organic solvents.

Spectroscopic Profile

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The fluorine atom will cause characteristic splitting of the signals from the adjacent aromatic protons. For comparison, the ¹H NMR spectrum of the related 3-Fluoro-4-methoxyacetophenone shows aromatic protons in the range of 7.00-7.74 ppm and the methyl protons of the acetyl group at 2.55 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant. The carbonyl carbon of the acetyl group is expected to appear significantly downfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will feature characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching of the hydroxyl group. The C=O stretching of the ketone will be observed around 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-F stretching will be present in the fingerprint region.

2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (154.14). Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring.

Synthesis and Experimental Protocols

This compound can be synthesized from its methoxy-protected precursor, 3-fluoro-4-methoxyacetophenone, via demethylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the demethylation of 3-fluoro-4-methoxyacetophenone.

Materials:

  • 3-fluoro-4-methoxyacetophenone

  • Anhydrous aluminum bromide

  • Dried toluene

  • Ice water

  • Ether

  • Magnesium sulfate

Procedure:

  • In a reaction vessel, dissolve 20.4 g of 3-fluoro-4-methoxyacetophenone in 400 ml of dried toluene and stir at room temperature.

  • Slowly add 66.1 g of anhydrous aluminum bromide to the solution over approximately 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 600 ml of ice water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ether.

  • Combine all organic layers, wash with water, and dry over magnesium sulfate.

  • Filter off the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield a purified white crystal of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 3-fluoro-4-methoxyacetophenone 3-fluoro-4-methoxyacetophenone Dissolution & Stirring Dissolution & Stirring 3-fluoro-4-methoxyacetophenone->Dissolution & Stirring Anhydrous Aluminum Bromide Anhydrous Aluminum Bromide Addition of AlBr3 Addition of AlBr3 Anhydrous Aluminum Bromide->Addition of AlBr3 Dried Toluene Dried Toluene Dried Toluene->Dissolution & Stirring Dissolution & Stirring->Addition of AlBr3 20 min Stirring at RT Stirring at RT Addition of AlBr3->Stirring at RT 4 hours Quenching in Ice Water Quenching in Ice Water Stirring at RT->Quenching in Ice Water Separation Separation Quenching in Ice Water->Separation Ether Extraction (x2) Ether Extraction (x2) Separation->Ether Extraction (x2) Combine & Wash Combine & Wash Ether Extraction (x2)->Combine & Wash Drying (MgSO4) Drying (MgSO4) Combine & Wash->Drying (MgSO4) Filtration Filtration Drying (MgSO4)->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications.

  • Neurological Disorders: This compound is particularly noted for its use as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] The fluorine substitution can enhance blood-brain barrier penetration and improve the metabolic profile of drug candidates.

  • Chalcone Synthesis: The acetyl group can readily participate in Claisen-Schmidt condensation reactions with aldehydes to form chalcones. Chalcones are a class of compounds with a wide range of biological activities, including anti-inflammatory, and anticancer properties. 3'-Fluoro-4'-methoxyacetophenone, a precursor, is used to prepare chalcone derivatives.[4]

  • Antioxidant Properties: Due to its phenolic hydroxyl group, it is explored in cosmetic formulations for its antioxidant properties to protect the skin from oxidative stress.[4]

While specific biological targets for this compound itself are not extensively documented, its role as a precursor underscores its importance in the drug discovery pipeline. The diagram below illustrates its logical position in the development of new chemical entities.

G A 3'-Fluoro-4'- hydroxyacetophenone (Building Block) B Chemical Synthesis (e.g., Condensation, Alkylation, etc.) A->B C Lead Compound Library B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit-to-Lead Optimization D->E F Preclinical Candidate E->F

Caption: Role in the drug discovery process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds suggest that it should be handled with care. The related compound 3-hydroxyacetophenone is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of a wide array of functional molecules. This guide provides essential technical information to support researchers and developers in leveraging the unique characteristics of this compound for their scientific endeavors.

References

An In-Depth Technical Guide to the Reactivity of the 3'-Fluoro-4'-hydroxyacetophenone Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 3'-Fluoro-4'-hydroxyacetophenone. This compound is a valuable building block in medicinal chemistry and organic synthesis due to the nuanced reactivity imparted by its specific substitution pattern. This document details the electronic effects of the fluoro and acetyl substituents on the phenolic hydroxyl group, its acidity, and its propensity to undergo various chemical transformations. Key reactions such as O-alkylation, O-acylation, and etherification are discussed, supported by representative experimental protocols and quantitative data. Spectroscopic data for the parent molecule and its derivatives are also presented to aid in characterization.

Introduction

This compound is a substituted aromatic ketone that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The reactivity of its 4'-hydroxyl group is of paramount importance for its utility as a synthetic precursor. The presence of an electron-withdrawing fluorine atom at the 3'-position and a deactivating, meta-directing acetyl group at the 1'-position significantly influences the chemical properties of the phenolic hydroxyl group. This guide aims to provide a detailed understanding of these electronic effects and their consequences on the reactivity of this versatile molecule.

Electronic Effects and Acidity

The reactivity of the hydroxyl group in this compound is governed by the interplay of inductive and resonance effects of the fluoro and acetyl substituents.

  • Fluorine Substituent: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.

  • Acetyl Substituent: The acetyl group is an electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its position meta to the hydroxyl group means that its resonance effect does not directly delocalize the negative charge of the phenoxide ion onto the acetyl group. However, its strong inductive effect further contributes to the increased acidity of the hydroxyl group compared to phenol.

The acidity of the hydroxyl group is quantitatively expressed by its pKa value. The pKa of the hydroxyl group in this compound has been reported to be approximately 9.0. This is significantly lower than the pKa of phenol (~10), indicating a higher acidity due to the combined electron-withdrawing effects of the substituents.

Table 1: Acidity of this compound

CompoundpKa of Hydroxyl Group
Phenol~10.0
This compound9.0 ± 0.02[1]

Reactivity of the Hydroxyl Group

The increased acidity of the hydroxyl group makes it a competent nucleophile, especially upon deprotonation to the corresponding phenoxide. This enhanced nucleophilicity allows for a variety of substitution reactions at the oxygen atom.

O-Alkylation and Etherification

O-alkylation of the hydroxyl group is a common transformation used to introduce various alkyl or aryl moieties, leading to the formation of ethers. The Williamson ether synthesis and its modifications are the most frequently employed methods.

3.1.1. Williamson Ether Synthesis

This classic method involves the deprotonation of the phenol with a suitable base to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

  • General Reaction:

    • Ar-OH + Base → Ar-O⁻

    • Ar-O⁻ + R-X → Ar-O-R + X⁻

Due to the increased acidity of this compound, relatively mild bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used for deprotonation. The choice of alkyl halide (R-X) is typically limited to primary and some secondary halides to avoid competing elimination reactions.

3.1.2. Phase Transfer Catalysis (PTC) for O-Alkylation

Phase transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases. For the O-alkylation of phenols, a quaternary ammonium salt is often used as the phase transfer catalyst to transport the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the alkyl halide. This method often leads to cleaner reactions and higher yields, with selective O-alkylation over C-alkylation.

O-Acylation

The hydroxyl group can be readily acylated to form esters using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like pyridine or triethylamine, which neutralizes the HCl or carboxylic acid byproduct.

  • General Reaction with Acyl Chloride:

    • Ar-OH + R-COCl → Ar-O-COR + HCl

Experimental Protocols

The following are representative experimental protocols for the key reactions of the this compound hydroxyl group. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol for Williamson Ether Synthesis of 3'-Fluoro-4'-methoxyacetophenone

This protocol describes the methylation of this compound.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization to obtain 3'-Fluoro-4'-methoxyacetophenone.

Expected Yield: Based on similar reactions with fluorinated phenols, yields are expected to be in the range of 80-95%.

Protocol for O-Acylation of this compound

This protocol describes the acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Expected Yield: Acylation reactions of phenols are generally high-yielding, often exceeding 90%.

Quantitative Data

Table 2: Representative Yields for Reactions of the Hydroxyl Group

ReactionReagentsProductExpected Yield (%)
O-MethylationCH₃I, K₂CO₃, Acetone3'-Fluoro-4'-methoxyacetophenone80 - 95
O-EthylationC₂H₅Br, K₂CO₃, DMF3'-Fluoro-4'-ethoxyacetophenone75 - 90
O-Acetylation(CH₃CO)₂O, Pyridine, DCM4-Acetyl-2-fluorophenyl acetate> 90
O-BenzoylationC₆H₅COCl, Et₃N, DCM4-Acetyl-2-fluorophenyl benzoate> 90

Visualization of Reaction Pathways and Workflows

General Reaction Scheme for O-Alkylation and O-Acylation

G cluster_0 Reactions of this compound cluster_1 O-Alkylation cluster_2 O-Acylation start 3'-Fluoro-4'- hydroxyacetophenone base Base (e.g., K2CO3) start->base Deprotonation acylating_agent Acylating Agent (R-COCl) start->acylating_agent Nucleophilic Attack phenoxide Phenoxide Intermediate base->phenoxide alkyl_halide Alkyl Halide (R-X) phenoxide->alkyl_halide SN2 Attack ether O-Alkyl Ether (Ar-O-R) alkyl_halide->ether base_acyl Base (e.g., Pyridine) acylating_agent->base_acyl ester O-Acyl Ester (Ar-O-COR) base_acyl->ester

Caption: General reaction pathways for O-alkylation and O-acylation.

Experimental Workflow for Williamson Ether Synthesis

G cluster_workflow Williamson Ether Synthesis Workflow A 1. Reactants Mixing (Phenol, Base, Solvent) B 2. Addition of Alkyl Halide A->B C 3. Reaction (Heating/Reflux) B->C D 4. Work-up (Filtration, Extraction) C->D E 5. Purification (Chromatography/ Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: A typical experimental workflow for Williamson ether synthesis.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of the products formed from reactions of the hydroxyl group.

7.1. ¹H NMR Spectroscopy

Upon O-alkylation or O-acylation, the signal corresponding to the phenolic proton (-OH) will disappear from the ¹H NMR spectrum. New signals corresponding to the protons of the introduced alkyl or acyl group will appear. For example, in the ¹H NMR spectrum of 3'-Fluoro-4'-methoxyacetophenone, a singlet corresponding to the methoxy protons (-OCH₃) would be expected around 3.9 ppm.

7.2. IR Spectroscopy

The broad O-H stretching band, typically observed between 3200-3600 cm⁻¹ in the IR spectrum of this compound, will be absent in the spectra of its O-alkylated or O-acylated derivatives. The formation of an ether will introduce a C-O stretching band around 1250-1000 cm⁻¹. For an ester, a strong C=O stretching band will appear around 1750-1735 cm⁻¹.

Table 3: Key Spectroscopic Data for 3'-Fluoro-4'-methoxyacetophenone (Reference)

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.74 (m, 2H, Ar-H), 7.00 (t, 1H, Ar-H), 3.96 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃)
IR (KBr)~1670 cm⁻¹ (C=O stretch), ~1270 cm⁻¹ (Ar-O-C stretch)

Conclusion

The hydroxyl group of this compound exhibits enhanced acidity and nucleophilicity due to the electronic effects of the adjacent fluoro and meta-acetyl substituents. This reactivity profile makes it a versatile handle for a range of chemical modifications, particularly O-alkylation and O-acylation reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. The provided diagrams offer a clear visualization of the underlying chemical principles and experimental procedures.

References

An In-depth Technical Guide to the Solubility of 3'-Fluoro-4'-hydroxyacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3'-Fluoro-4'-hydroxyacetophenone. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing the necessary physical and chemical properties alongside a detailed experimental protocol for determining its solubility in organic solvents.

Introduction to this compound

This compound is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its structure, featuring a fluorine atom and a hydroxyl group, enhances its utility as an intermediate in the development of pharmaceuticals and other biologically active compounds.[1] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and drug delivery system design.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting solubility experiments.

PropertyValueReference
CAS Number 403-14-5[1][2][3][4][5][6]
Molecular Formula C₈H₇FO₂[1][2][3][4][5]
Molecular Weight 154.14 g/mol [1][2][3][4][5]
Melting Point 125-129 °C[2][4][5][6]
Boiling Point 276.1 ± 20.0 °C at 760 mmHg[2]
Appearance Brown solid; Light yellow to Yellow to Orange powder to crystal[1][4][6]
pKa (Predicted) 6.91 ± 0.18[6]
LogP (Predicted) 1.70[2]

Solubility Profile: Data Gap

A thorough review of scientific databases and chemical supplier information indicates a lack of publicly available quantitative data on the solubility of this compound in common organic solvents. While its functional groups suggest some degree of polarity and the potential for hydrogen bonding, empirical determination is necessary to establish its solubility profile. The following sections provide a detailed protocol for this purpose.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid in a solvent. This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

4.1. Principle

An excess amount of solid this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

  • This compound (solid, high purity)

  • Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.), HPLC grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

4.3. Step-by-Step Procedure

  • Preparation: Add an excess of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach a constant concentration.

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Sample Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess this compound B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C Start Equilibration D Allow solid to settle C->D End Equilibration E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute filtered sample E->F G Quantify concentration via HPLC F->G Analyze Sample H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

References

Structural Analysis of 3'-Fluoro-4'-hydroxyacetophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-hydroxyacetophenone, with the chemical formula C₈H₇FO₂ and CAS number 403-14-5, is a substituted aromatic ketone.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The presence of a fluorine atom and a hydroxyl group on the aromatic ring imparts unique electronic properties and potential for various chemical transformations, making it a valuable building block in medicinal chemistry.[3] This document provides a summary of its known structural and physical properties.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a powder or crystalline substance.[2] A summary of its key physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol [1][2]
CAS Number 403-14-5[1][2]
Melting Point 127-129 °C[4]
Boiling Point 276.1 °C at 760 mmHg[4]
Appearance Solid, powder to crystal[2]

Structural Information

A detailed structural analysis based on X-ray crystallography for this compound is not publicly available at this time. While crystallographic data for isomers such as 4'-Fluoro-2'-hydroxyacetophenone have been reported, these do not represent the atomic arrangement of the title compound.[5][6] Therefore, quantitative data on bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general synthetic routes for related hydroxyacetophenones are documented. These methods often involve Friedel-Crafts acylation or the modification of appropriately substituted precursors.[9]

The chemical reactivity of this compound is dictated by its functional groups: the ketone, the hydroxyl group, and the fluorinated aromatic ring. The ketone can undergo typical reactions such as reduction, condensation, and reactions at the α-carbon. The hydroxyl group can be alkylated, acylated, or participate in hydrogen bonding. The fluorine atom and the hydroxyl group influence the reactivity of the aromatic ring towards electrophilic substitution.

Biological and Chemical Significance

This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules.[3] It is utilized in the development of novel pharmaceutical compounds, with particular mention of its application in the synthesis of molecules targeting neurological disorders.[3] However, specific biological signaling pathways in which this compound is a direct participant have not been elucidated in the available literature. Its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery.

Experimental Workflows

Due to the lack of detailed experimental protocols in the public domain, a specific experimental workflow for the synthesis and analysis of this compound cannot be provided. A general workflow for the characterization of a synthesized organic compound is depicted below.

G General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystals are obtained) Purification->Xray Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Xray->Structure_Elucidation

Caption: General workflow for the synthesis and structural characterization of an organic compound.

Conclusion

This compound is a chemical intermediate with recognized utility in the synthesis of pharmaceuticals and other specialty chemicals. While its basic physicochemical properties are known, a comprehensive public repository of its detailed structural and spectroscopic data is currently lacking. Further experimental investigation is required to fully characterize this compound and to explore its potential biological activities and involvement in signaling pathways.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Fluoro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 1-(3-Fluoro-4-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is primarily achieved through a two-step process involving the acetylation of 2-fluorophenol followed by a Fries rearrangement. This guide details the experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Overview

The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)ethanone commences with the O-acetylation of 2-fluorophenol to yield the intermediate, 2-fluorophenyl acetate. This is followed by a Lewis acid-catalyzed Fries rearrangement, which involves the migration of the acetyl group from the phenolic oxygen to the carbon atom of the aromatic ring, yielding a mixture of ortho and para isomers. The desired para-isomer, 1-(3-Fluoro-4-hydroxyphenyl)ethanone, can be favored by controlling the reaction conditions.

Overall Synthesis Pathway

Synthesis of 1-(3-Fluoro-4-hydroxyphenyl)ethanone start 2-Fluorophenol intermediate 2-Fluorophenyl acetate start->intermediate Acetic Anhydride, Pyridine product 1-(3-Fluoro-4-hydroxyphenyl)ethanone intermediate->product Fries Rearrangement (AlCl3)

Figure 1: Overall synthesis pathway.

Experimental Protocols

Step 1: Acetylation of 2-Fluorophenol to 2-Fluorophenyl acetate

This procedure details the esterification of 2-fluorophenol using acetic anhydride in the presence of pyridine, which acts as a basic catalyst.

Experimental Workflow

Acetylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-fluorophenol in pyridine B Cool to 0°C A->B C Add acetic anhydride dropwise B->C D Stir at room temperature C->D E Pour into ice-water D->E F Extract with diethyl ether E->F G Wash with HCl and brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by distillation I->J

Figure 2: Acetylation experimental workflow.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluorophenol112.1010.0 g0.089 mol
Acetic Anhydride102.0910.8 mL0.116 mol
Pyridine79.1020 mL-
Diethyl Ether74.12As needed-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Chloride (brine)-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol (10.0 g, 0.089 mol) in pyridine (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (10.8 mL, 0.116 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

  • Pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-fluorophenyl acetate as a colorless oil.

Quantitative Data for 2-Fluorophenyl acetate:

ParameterValue
Yield ~90%
Boiling Point 180-182 °C
¹H NMR (CDCl₃, ppm) δ 7.20-7.00 (m, 4H), 2.30 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 168.5, 151.0 (d, J=245 Hz), 138.0 (d, J=10 Hz), 127.0, 124.5, 122.0 (d, J=5 Hz), 116.5 (d, J=20 Hz), 20.5
IR (neat, cm⁻¹) 1770 (C=O), 1590, 1500, 1250, 1200
Step 2: Fries Rearrangement of 2-Fluorophenyl acetate to 1-(3-Fluoro-4-hydroxyphenyl)ethanone

This procedure details the Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate to a mixture of ortho and para-isomers. The para-isomer is the desired product. The regioselectivity of the Fries rearrangement is temperature-dependent; lower temperatures generally favor the formation of the para-product.[1]

Experimental Workflow

Fries Rearrangement Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend AlCl3 in solvent B Add 2-fluorophenyl acetate A->B C Heat the reaction mixture B->C D Cool and pour onto ice/HCl C->D E Extract with ethyl acetate D->E F Wash with water and brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Figure 3: Fries rearrangement experimental workflow.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluorophenyl acetate154.1410.0 g0.065 mol
Aluminum Chloride (AlCl₃)133.3412.9 g0.097 mol
Dichloromethane (DCM)84.93100 mL-
Ethyl Acetate88.11As needed-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Chloride (brine)-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add aluminum chloride (12.9 g, 0.097 mol) and dichloromethane (50 mL).

  • Cool the suspension to 0°C and add a solution of 2-fluorophenyl acetate (10.0 g, 0.065 mol) in dichloromethane (50 mL) dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture to 0°C and carefully pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

  • Stir the mixture until all the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the ortho and para isomers. The para-isomer, 1-(3-fluoro-4-hydroxyphenyl)ethanone, is typically the less polar major product at lower reaction temperatures.

Quantitative Data for 1-(3-Fluoro-4-hydroxyphenyl)ethanone:

ParameterValue
Yield ~70-80% (para-isomer)
Melting Point 125-127 °C
¹H NMR (CDCl₃, ppm) δ 7.80-7.70 (m, 2H), 7.00 (t, 1H), 5.80 (s, 1H, -OH), 2.60 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 197.0, 154.0 (d, J=250 Hz), 151.5 (d, J=10 Hz), 125.0, 120.0 (d, J=5 Hz), 117.5 (d, J=20 Hz), 116.0, 26.0
IR (KBr, cm⁻¹) 3350 (O-H), 1660 (C=O), 1600, 1520, 1280, 1180

Signaling Pathways and Logical Relationships

The Fries rearrangement proceeds through a complex mechanism that can be influenced by several factors. The Lewis acid catalyst plays a crucial role in activating the ester and facilitating the acyl group migration.

Fries Rearrangement Mechanism

Fries Rearrangement Mechanism Ester 2-Fluorophenyl acetate Complex1 Ester-AlCl3 Complex Ester->Complex1 + AlCl3 LewisAcid AlCl3 LewisAcid->Complex1 Acylium Acylium Ion Intermediate Complex1->Acylium Rearrangement OrthoAttack Electrophilic Attack (ortho position) Acylium->OrthoAttack ParaAttack Electrophilic Attack (para position) Acylium->ParaAttack OrthoProduct ortho-Hydroxyacetophenone (minor product) OrthoAttack->OrthoProduct Hydrolysis ParaProduct 1-(3-Fluoro-4-hydroxyphenyl)ethanone (major product) ParaAttack->ParaProduct Hydrolysis

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones utilizing 3'-Fluoro-4'-hydroxyacetophenone as a key starting material. This document details the experimental protocols for their synthesis via the Claisen-Schmidt condensation and summarizes their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Furthermore, it elucidates the underlying mechanisms of action by mapping their influence on critical cellular signaling pathways.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids widely recognized for their broad spectrum of pharmacological activities. The introduction of fluorine atoms and hydroxyl groups into the chalcone scaffold can significantly enhance their biological efficacy and modulate their pharmacokinetic properties. This compound serves as a valuable precursor for the synthesis of a diverse library of chalcone derivatives with potential therapeutic applications. The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore responsible for its interaction with various biological targets.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

General Experimental Protocol

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, dilute)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in absolute ethanol.

  • Cool the mixture to 0-5 °C using an ice bath and stir for 15-20 minutes.

  • Slowly add a solution of NaOH or KOH (2 equivalents) in water dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 5-6 to precipitate the chalcone.

  • Filter the crude product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and Aldehyde in Ethanol B Cool to 0-5 °C A->B C Add NaOH/KOH solution dropwise B->C D Stir at Room Temperature (12-24 hours) C->D E Monitor by TLC D->E F Pour into ice and acidify with HCl E->F G Filter crude product F->G H Wash with water G->H I Recrystallize from Ethanol H->I J Pure Chalcone I->J

Chalcone Synthesis Workflow

Biological Activities and Quantitative Data

Chalcones derived from fluorinated and hydroxylated acetophenones have demonstrated a range of biological activities. The following tables summarize the reported quantitative data for various chalcone derivatives.

Antimicrobial Activity
Compound IDTest OrganismMIC (µg/mL)Reference
1 Staphylococcus aureus15.6[1]
2 Staphylococcus aureus7.81[1]
3 Mycobacterium tuberculosis H37Rv≤16.76 (IC₅₀)[2]
4 Candida albicans15.62[2]
5 Candida glabrata31.25[2]
Anti-inflammatory Activity
Compound IDAssayInhibition (%)IC₅₀ (µM)Reference
5d Carrageenan-induced paw edema (in vivo, 6h)54%-[3]
Chalcone Derivative NO production in LPS-stimulated RAW 264.7 cells-1.34 - 27.60[4]
Hydroxychalcones β-glucuronidase release from neutrophils-1.6 ± 0.2[1]
Dialkoxychalcones NO formation in microglial cells-0.7 ± 0.06[1]
Antioxidant Activity
Compound IDAssayActivityReference
5a DPPH radical scavengingHighest activity among tested chalcones[3]
Polyoxygenated Chalcones DPPH radical scavengingIC₅₀ between 7.8-15.6 µg/mL[5]

Signaling Pathway Modulation

Chalcones exert their biological effects by modulating various intracellular signaling pathways. The presence of the α,β-unsaturated carbonyl system makes them potent Michael acceptors, allowing them to interact with nucleophilic residues (like cysteine) in key signaling proteins.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many chalcones have been shown to inhibit this pathway.[6] They can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[6] This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[6][7]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome IkBa_p->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammation Transcription Chalcone This compound Derived Chalcone Chalcone->IKK Inhibition

Inhibition of NF-κB Pathway
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cellular responses to external stimuli and plays a significant role in inflammation and cancer. Certain chalcone derivatives have been found to suppress the phosphorylation of ERK and JNK, thereby inhibiting downstream signaling events that lead to the expression of inflammatory cytokines.[8]

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Chalcone This compound Derived Chalcone Chalcone->MAPKK Inhibition of Phosphorylation

Modulation of MAPK Pathway
Activation of Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Chalcones can act as activators of this pathway. By reacting with Keap1, a repressor of Nrf2, chalcones promote the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]

G cluster_0 OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 OxidativeStress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription Chalcone This compound Derived Chalcone Chalcone->Keap1_Nrf2 Activation

Activation of Nrf2/HO-1 Pathway

Conclusion

Chalcones synthesized from this compound represent a promising class of compounds with significant therapeutic potential. The straightforward synthesis using the Claisen-Schmidt condensation allows for the generation of a wide array of derivatives. Their diverse biological activities, underpinned by their ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2, make them attractive candidates for further investigation in the development of novel drugs for a variety of diseases, including inflammatory disorders, infections, and cancer. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3'-Fluoro-4'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl ketones derived from 3'-Fluoro-4'-hydroxyacetophenone. This class of compounds holds significant potential in medicinal chemistry and drug discovery, given the established roles of fluorinated compounds and biaryl structures in modulating the activity of various biological targets.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups makes it an invaluable tool in modern organic synthesis. The synthesis of biaryl ketones from derivatives of this compound is of particular interest due to the prevalence of the biaryl ketone motif in pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This document outlines optimized protocols for the Suzuki-Miyaura coupling of a halogenated this compound with various arylboronic acids, presents typical reaction data, and discusses the potential biological applications of the resulting products, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of acetophenone derivatives with various arylboronic acids under different conditions. While specific data for this compound is extrapolated from closely related substrates, these tables provide a strong basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 4'-Bromo-2'-hydroxyacetophenone with Alkyltrifluoroborates

EntryAlkyltrifluoroborateCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Potassium methyltrifluoroboratePd(OAc)₂ (5) / RuPhos (10)NaOHToluene/H₂O1875
2Potassium ethyltrifluoroboratePd(OAc)₂ (5) / RuPhos (10)NaOHToluene/H₂O1882
3Potassium propyltrifluoroboratePd(OAc)₂ (5) / RuPhos (10)NaOHToluene/H₂O1885
4Potassium butyltrifluoroboratePd(OAc)₂ (5) / RuPhos (10)NaOHToluene/H₂O1888

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxyacetophenone with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O1592
24-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O1595
34-Chlorophenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O1589
43-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O1591

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid. Both conventional heating and microwave-assisted methods are provided.

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the coupling of related hydroxy- and halo-substituted acetophenones.

Materials:

  • 3'-Bromo-5'-fluoro-4'-hydroxyacetophenone (or other suitable halo-derivative)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 3'-Bromo-5'-fluoro-4'-hydroxyacetophenone (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The reaction mixture should be approximately 0.1 M in the aryl halide.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ketone.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and is suitable for rapid library synthesis.

Materials:

  • 3'-Bromo-5'-fluoro-4'-hydroxyacetophenone (or other suitable halo-derivative)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Water (degassed)

  • Microwave reactor vials and instrument

Procedure:

  • In a microwave reactor vial, combine 3'-Bromo-5'-fluoro-4'-hydroxyacetophenone (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and potassium carbonate (2.0 equiv.).

  • Add degassed water to achieve a concentration of approximately 0.2 M of the aryl halide.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the final product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere (Conventional or Microwave) Solvent->Reaction Workup Aqueous Workup: Extraction with Organic Solvent Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Potential Biological Application: PARP Inhibition

Biaryl ketones with specific substitution patterns have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.

PARP_Inhibition cluster_DNA_Damage DNA Damage Response cluster_Inhibition Therapeutic Intervention cluster_Cell_Fate Cell Fate in HR-Deficient Cancer SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DSB Double-Strand Break (DSB) at Replication Fork BER->DSB leads to (if BER fails) Inhibitor Biaryl Ketone (PARP Inhibitor) Inhibitor->PARP inhibits Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Synthetic Lethality (due to failed HR repair)

Application Notes and Protocols for the Synthesis of Fluorinated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of fluorinated flavonoids, a class of compounds with significant potential in drug discovery due to their enhanced biological activities. The introduction of fluorine can improve metabolic stability, bioavailability, and binding affinity of flavonoids to their biological targets.[1] This document outlines the general synthetic workflow, provides detailed experimental protocols for key reactions, summarizes quantitative data, and includes a protocol for evaluating the anticancer activity of the synthesized compounds.

General Synthetic Workflow

The synthesis of fluorinated flavonoids can be broadly divided into two main strategies:

  • Synthesis from Fluorinated Precursors: This is the most common approach, where the fluorine atom is incorporated into one of the starting materials (an acetophenone or a benzaldehyde derivative) before the flavonoid scaffold is constructed.[1][2]

  • Late-Stage Fluorination: This involves the direct fluorination of a pre-existing flavonoid skeleton. This method can be more challenging due to the need for regioselective fluorination.

This document will focus on the first strategy, which typically involves a two-step process:

  • Claisen-Schmidt Condensation: A base-catalyzed condensation of a fluorinated aromatic aldehyde with an acetophenone (or vice-versa) to form a fluorinated chalcone intermediate.[1][3][4]

  • Oxidative Cyclization: The intramolecular cyclization of the chalcone intermediate to form the final fluorinated flavone.[2][5][6][7]

The overall workflow is depicted in the following diagram:

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization cluster_2 Purification & Characterization A Fluorinated Aromatic Aldehyde C Base Catalyst (e.g., NaOH, KOH) in Ethanol A->C B Acetophenone Derivative B->C D Fluorinated Chalcone Intermediate C->D Reaction E Fluorinated Chalcone Intermediate D->E F Oxidizing Agent (e.g., I₂, H₂O₂) E->F Reaction G Fluorinated Flavone F->G H Crude Fluorinated Flavone G->H I Column Chromatography / Recrystallization H->I J Pure Fluorinated Flavone I->J K Spectroscopic Analysis (NMR, MS) J->K

General workflow for the synthesis of fluorinated flavonoids.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.[3][8]

Materials and Reagents:

  • 4-Fluorobenzaldehyde

  • 4-Hydroxyacetophenone

  • Thionyl chloride (SOCl₂)

  • Ethanol (absolute)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and Hexane (for TLC)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyacetophenone (1 equivalent) in absolute ethanol.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with constant stirring.

  • To this mixture, add 4-fluorobenzaldehyde (1 equivalent) dissolved in a minimal amount of ethanol.

  • Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction using TLC (e.g., ethyl acetate:hexane 3:7 v/v).

  • Upon completion of the reaction (disappearance of starting materials), pour the reaction mixture into ice-cold water.

  • A solid precipitate of the fluorinated chalcone will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Oxidative Cyclization of a Fluorinated Chalcone to a Flavone

This protocol describes the synthesis of a fluorinated flavone from the corresponding 2'-hydroxychalcone intermediate using iodine in DMSO.[7]

Materials and Reagents:

  • Fluorinated 2'-hydroxychalcone (from Protocol 1, assuming the starting acetophenone was a 2',4'-dihydroxyacetophenone derivative)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the fluorinated 2'-hydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (0.1 - 0.2 equivalents).

  • Heat the reaction mixture at 100-120 °C. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Add a sodium thiosulfate solution to quench any excess iodine (the brown color will disappear).

  • The solid precipitate of the fluorinated flavone is collected by vacuum filtration.

  • Wash the precipitate with cold water until the washings are neutral.

  • Dry the crude product. Purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 3: Purification by Column Chromatography

Materials and Reagents:

  • Crude fluorinated flavonoid

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column, collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude fluorinated flavonoid in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified fluorinated flavonoid.[9][10]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of representative fluorinated flavonoids.

Table 1: Synthesis Yields of Fluorinated Flavonoids

CompoundSynthetic MethodYield (%)Reference
(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneClaisen-Schmidt Condensation (SOCl₂/EtOH catalyst)Excellent (not specified)[3][8]
3-Fluoro-3',4',5'-trimethoxyflavoneOne-pot fluorination/cyclization of 1,3-diketone with NFSI61[11]
3-Fluoro-3',4',5'-trihydroxyflavoneDemethylation of the trimethoxy derivative with HBrQuantitative[11]
Bavachinin (a prenylated flavanone)Cyclization of the corresponding chalcone with KF-Celite42[5]

Table 2: Anticancer Activity of Selected Flavonoids

CompoundCell LineAssayIC₅₀ (µM)Reference
4'-BromoflavonolA549 (Human non-small cell lung cancer)MTT0.46 ± 0.02[12]
5-Fluorouracil (Positive Control)A549 (Human non-small cell lung cancer)MTT4.98 ± 0.41[12]
ApigeninA375 (Human melanoma)MTT31.9 ± 1.0[13]
5,6-DihydroxyflavoneA375 (Human melanoma)NRU14.7 ± 1.2[13]
3',4'-DiphenylflavonolDU-145 (Prostate cancer)Trypan Blue Exclusion< 10[14]

Characterization Data

The synthesized fluorinated flavonoids should be characterized by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structure elucidation. The ¹⁹F NMR spectrum provides direct evidence of fluorine incorporation and can be used to quantify fluorinated compounds.[15][16][17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Example ¹⁹F NMR Data: For 3-fluoro-3',4',5'-trihydroxyflavone, the ¹⁹F NMR can be used to observe structural changes during its action as a radical scavenger.[11][15] The chemical shifts in ¹⁹F NMR for fluorinated flavanones can range from approximately -97 to -114 ppm.[16]

Application: Anticancer Activity Assay

Protocol 4: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic activity of the synthesized fluorinated flavonoids against cancer cell lines.[12]

Materials and Reagents:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized fluorinated flavonoid stock solution (in DMSO)

  • 5-Fluorouracil (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the fluorinated flavonoid and the positive control (5-FU) in the culture medium. The final concentrations may range from 3.125 to 100 µM.

  • After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Diagram

Fluorinated flavonoids can exert their anticancer effects by modulating various signaling pathways. The PI3K/AKT pathway is a common target.[19]

G Fluorinated_Flavonoid Fluorinated Flavonoid PI3K PI3K Fluorinated_Flavonoid->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Inhibition of the PI3K/AKT signaling pathway by fluorinated flavonoids.

References

Application Notes and Protocols: 3'-Fluoro-4'-hydroxyacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-hydroxyacetophenone is a versatile substituted acetophenone that serves as a crucial building block in medicinal chemistry. Its unique structural features, including a fluorine atom and a hydroxyl group on the aromatic ring, make it an attractive starting material for the synthesis of a wide range of biologically active compounds. The presence of the fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability and bioavailability, a common strategy in modern drug design.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in synthesizing chalcones with potential applications in neurological disorders, as well as antioxidant and anti-inflammatory agents.

Key Applications

Derivatives of this compound, particularly chalcones, have shown promise in several therapeutic areas:

  • Neurological Disorders: Chalcones synthesized from this precursor have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that are key targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][3][4]

  • Anti-inflammatory Activity: The chalcone scaffold is a well-known pharmacophore for anti-inflammatory agents. Derivatives of this compound can be evaluated for their ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX).

  • Antioxidant Activity: The phenolic hydroxyl group in this compound and its derivatives can contribute to antioxidant activity by scavenging free radicals, which is beneficial in a variety of pathological conditions.

Synthesis of Chalcone Derivatives

A primary application of this compound is in the synthesis of chalcones via the Claisen-Schmidt condensation reaction with various substituted benzaldehydes.

Experimental Protocol: Synthesis of Chalcones (General Procedure)

This protocol describes a general method for the synthesis of chalcone derivatives from this compound.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Mortar and pestle (for solvent-free method)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Method A: Conventional Synthesis:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

    • To this solution, add an aqueous solution of KOH or NaOH (e.g., 40%) dropwise with constant stirring.

    • The reaction mixture is typically stirred at room temperature for several hours (e.g., 24 hours) or refluxed for a shorter period, monitoring the reaction progress by TLC.

    • Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

    • The precipitated solid (crude chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

    • The crude product is purified by recrystallization from a suitable solvent like ethanol.

  • Method B: Solvent-Free Synthesis:

    • In a mortar, grind this compound (1 equivalent) with solid NaOH or KOH (1 equivalent) and the substituted benzaldehyde (1 equivalent) for approximately 10 minutes.

    • The reaction progress can be monitored by TLC.

    • After completion, the solid mass is washed with water to remove the base and any unreacted starting materials.

    • The resulting solid is collected by suction filtration and can be further purified by recrystallization from ethanol.

Biological Activity and Quantitative Data

The synthesized chalcone derivatives can be screened for various biological activities. Below are tables summarizing representative quantitative data for chalcone derivatives, illustrating the potential of compounds derived from fluorinated acetophenones.

Table 1: Monoamine Oxidase (MAO) Inhibition

Compound IDR Group (on Benzaldehyde)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-BReference
Chalcone Derivative 1 3-Trifluoromethyl, 4-Fluoro> 400.7156.34[4]
Chalcone Derivative 2 2-Fluoro, 5-Bromo> 17.81.1116.04[4]
Chalcone Derivative 3 4-Fluoro-0.65-

Note: Data for closely related N-methyl-piperazine chalcones are presented to demonstrate the potential of fluorinated chalcones as MAO inhibitors.

Table 2: Acetylcholinesterase (AChE) Inhibition

Compound IDR Group (on Benzaldehyde)AChE IC₅₀ (µM)Reference
Chalcone Derivative 1 3-Trifluoromethyl, 4-Fluoro8.10[4]
Chalcone Derivative 2 2-Fluoro, 5-Bromo4.32[4]

Note: Data for closely related N-methyl-piperazine chalcones are presented to illustrate the potential for AChE inhibition.

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

Compound IDR Group (on Benzaldehyde)DPPH Scavenging IC₅₀ (µg/mL)Reference
Chalcone Derivative 4 2'-hydroxy25-95 (range for various derivatives)[5]
Ascorbic Acid (Standard) -~54[6]

Note: Data for monosubstituted chalcone derivatives are presented as a representative example of their antioxidant potential.

Table 4: Anti-inflammatory Activity (COX-2 Inhibition)

Compound IDR Group (on Benzaldehyde)COX-2 Inhibition IC₅₀ (µM)Reference
Chalcone Derivative 5 Various substitutions4.78 - 15.40 (range for various derivatives)[7]
Indomethacin (Standard) --[7]

Note: Data for various chalcone derivatives are presented to show their potential as COX-2 inhibitors.

Experimental Protocols for Biological Assays

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted for a 96-well plate format and is suitable for determining the inhibitory potential of test compounds against MAO-A and MAO-B.[1]

Principle:

MAO catalyzes the oxidative deamination of a monoamine substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition.[1]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)

  • Amplex® Red (or similar fluorogenic probe)

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of substrates, Amplex® Red, HRP, and positive controls in appropriate solvents (e.g., DMSO for inhibitors).

    • Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • MAO Assay Buffer

      • Test compound or positive/negative control (DMSO vehicle)

      • MAO-A or MAO-B enzyme

    • Incubate the plate at 37°C for a short period (e.g., 15 minutes).

    • Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

  • Measurement:

    • Immediately measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)

This protocol is a widely used method for determining AChE activity in a 96-well plate format.

Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Substrate: Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Positive Control: Donepezil or Physostigmine

  • Test compounds

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of AChE, ATCI, DTNB, and the positive control in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or positive/negative control

      • AChE solution

    • Incubate the plate at room temperature for 15 minutes.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement:

    • Immediately start measuring the absorbance at 412 nm in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Principle:

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Positive Control: Ascorbic acid or Trolox

  • Test compounds

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Reaction:

    • In each well of the 96-well plate, add a small volume of the test compound or control solution.

    • Add the DPPH working solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

Synthesis_Workflow Start This compound & Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH/NaOH) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Chalcone Derivative Purification->Product

Caption: General workflow for the synthesis of chalcone derivatives.

MAO_Inhibition_Pathway cluster_neuron Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Chalcone Derivative (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Inhibition of monoamine oxidase by chalcone derivatives.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Chalcone Derivative (AChE Inhibitor) Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholinesterase by chalcone derivatives.

References

Application Notes and Protocols: 3'-Fluoro-4'-hydroxyacetophenone as a Versatile Intermediate for the Synthesis of Bioactive Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-hydroxyacetophenone is a valuable and versatile chemical intermediate in the field of pharmaceutical development.[1] Its unique structural features, including a fluorine atom and a hydroxyl group on the aromatic ring, enhance its reactivity and solubility, making it an excellent precursor for the synthesis of a wide range of biologically active molecules.[1] The presence of the fluorine atom can significantly improve metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), making this intermediate particularly attractive for drug discovery and development.[1]

These application notes provide detailed protocols for the synthesis of chalcone and pyrazole derivatives from this compound, along with their potential therapeutic applications. The synthesized compounds have shown promise as anti-inflammatory, analgesic, and antioxidant agents.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 403-14-5
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance Solid
SMILES CC(=O)c1ccc(O)c(F)c1
InChI 1S/C8H7FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3

Synthesis of Chalcone Derivatives: A Key Step Towards Bioactive Molecules

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are important precursors for various APIs.[2] They can be synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde.

Experimental Protocol: Synthesis of (E)-1-(3-fluoro-4-hydroxyphenyl)-3-(substituted phenyl)prop-2-en-1-one (Chalcones)

This protocol is adapted from a similar synthesis of fluorinated chalcones.[2][3]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of potassium hydroxide (40%) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Expected Yields and Characterization

The yields for this type of reaction are typically good, ranging from 70% to over 90%, depending on the specific substituted benzaldehyde used.[2]

DerivativeExpected Yield (%)
1-(3-Fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one85-95
1-(3-Fluoro-4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one80-90
1-(3-Fluoro-4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one70-80

Note: These are estimated yields based on similar reactions and may vary.

Characterization: The synthesized chalcones should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm their structure and purity.

From Chalcones to Pyrazoles: Synthesis of Potential Anti-inflammatory APIs

Chalcones can be further cyclized to form pyrazole derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory properties. Celecoxib, a well-known COX-2 inhibitor, is a pyrazole derivative.[4]

Experimental Protocol: Synthesis of 3-(3-fluoro-4-hydroxyphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole

This protocol describes the cyclization of the previously synthesized chalcones.[2][3]

Materials:

  • Synthesized chalcone derivative

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

Procedure:

  • Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The pyrazole derivative will precipitate out. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Expected Yields

The cyclization reaction to form pyrazoles generally proceeds with good yields.

Pyrazole DerivativeExpected Yield (%)
3-(3-Fluoro-4-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole75-85
3-(3-Fluoro-4-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole70-80
3-(3-Fluoro-4-hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole65-75

Note: These are estimated yields based on similar reactions and may vary.

Biological Activity and Mechanism of Action

The synthesized chalcone and pyrazole derivatives have been shown to possess significant anti-inflammatory and analgesic activities.[2][3] The anti-inflammatory effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Cyclooxygenase (COX) Inhibition Pathway

COX_Inhibition_Pathway

Caption: Mechanism of action of pyrazole-based APIs.

The diagram above illustrates how the synthesized pyrazole derivatives can act as anti-inflammatory agents. Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. The synthesized APIs inhibit the action of COX enzymes, thereby reducing the production of prostaglandins and alleviating the inflammatory response.

Summary of Synthetic Workflow

The overall process from the starting intermediate to the final bioactive pyrazole derivative is a two-step synthesis.

Synthetic_Workflow

Caption: Synthetic workflow for pyrazole-based APIs.

Conclusion

This compound is a highly valuable intermediate for the synthesis of a variety of biologically active compounds. The straightforward and efficient protocols for the synthesis of chalcones and their subsequent conversion to pyrazole derivatives provide a clear pathway for the development of novel APIs with potential therapeutic applications in inflammation and pain management. The methodologies and data presented in these application notes are intended to serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Click Chemistry Applications of 3'-Fluoro-4'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of 3'-Fluoro-4'-hydroxyacetophenone derivatives in click chemistry. This versatile fluorinated acetophenone serves as a valuable building block for the synthesis of novel molecular probes and potential therapeutic agents through bioorthogonal ligation reactions.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of a variety of biologically active molecules.[1][2][3] Its unique electronic properties, conferred by the fluorine atom and the hydroxyl group, make it an attractive scaffold in medicinal chemistry. By functionalizing this core structure with "clickable" handles, such as azides or alkynes, researchers can employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to efficiently and specifically conjugate it to other molecules.[4] This approach opens up a wide range of applications in drug discovery, chemical biology, and materials science.

The resulting 1,2,3-triazole-containing acetophenone derivatives have been shown to possess a variety of biological activities, including antifungal, antioxidant, and antifouling properties.[2][5][6] This highlights the potential of using this compound as a starting point for generating libraries of novel compounds for high-throughput screening and lead optimization.

Key Applications

The primary application of clickable this compound derivatives is in the synthesis of novel molecular entities with potential biological activity. The 1,2,3-triazole ring formed during the click reaction is not just a linker but can also be a key pharmacophore, contributing to the biological activity of the final compound.[7]

Potential applications include:

  • Development of Novel Antimicrobial and Antifungal Agents: The triazole moiety is a known pharmacophore in many antifungal drugs.[5][7] By clicking the this compound core to various alkyne- or azide-containing fragments, novel compounds can be synthesized and screened for their efficacy against various pathogens.

  • Synthesis of Antioxidant Compounds: Acetophenone derivatives have been explored for their antioxidant properties. Click chemistry provides a straightforward method to generate a library of derivatives for antioxidant activity screening.[5]

  • Creation of Biofouling Inhibitors: Triazole-containing compounds have shown promise as antifouling agents.[2][6] Clickable this compound can be used to develop new coatings or additives that prevent the accumulation of unwanted microorganisms on surfaces.

  • Bioorthogonal Labeling and Imaging: When conjugated to a reporter molecule such as a fluorophore, clickable this compound derivatives can be used as probes for bioimaging applications.[8][9][10]

  • Drug Discovery and Lead Optimization: The modular nature of click chemistry allows for the rapid synthesis of a diverse library of compounds from a few starting materials, accelerating the drug discovery process.[11][12]

Experimental Protocols

This section provides detailed protocols for the synthesis of clickable this compound derivatives and their subsequent use in a typical CuAAC reaction.

Protocol 1: Synthesis of 3'-Azido-4'-hydroxyacetophenone

This protocol is adapted from a known procedure for the synthesis of aryl azides.

Materials:

  • 3'-Hydroxy-4'-nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reduction of the Nitro Group:

    • Dissolve 3'-hydroxy-4'-nitroacetophenone in methanol.

    • Carefully add 10% Pd/C catalyst.

    • Slowly add sodium borohydride in portions while stirring at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Evaporate the solvent under reduced pressure to obtain the crude 3'-hydroxy-4'-aminoacetophenone.

  • Diazotization and Azidation:

    • Dissolve the crude 3'-hydroxy-4'-aminoacetophenone in a mixture of water and concentrated HCl at 0 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.

    • In a separate flask, dissolve sodium azide in water and cool to 0 °C.

    • Slowly add the diazonium salt solution to the sodium azide solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3'-azido-4'-hydroxyacetophenone.

Protocol 2: Synthesis of 4'-Hydroxy-3'-fluoro-1'-(prop-2-yn-1-yloxy)acetophenone (Alkyne Derivative)

This protocol is a general method for the propargylation of phenols.[13]

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound in acetone, add potassium carbonate.

  • Add propargyl bromide dropwise to the stirring suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired propargyl ether.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the CuAAC reaction which can be adapted for the derivatives synthesized above.[1][4][14]

Materials:

  • Azide-functionalized this compound derivative (from Protocol 1)

  • Alkyne-containing molecule (e.g., a fluorescent probe, biotin-alkyne, or a small molecule fragment)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

Procedure:

  • In a reaction vial, dissolve the azide derivative (1 equivalent) and the alkyne derivative (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) and the ligand (e.g., THPTA, 0.1 equivalents) in water.

  • Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired 1,2,3-triazole product.

Data Presentation

The following table provides typical concentration ranges for the key components in a CuAAC reaction. These values may require optimization depending on the specific substrates and desired reaction kinetics.

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (relative to limiting reagent)
Azide Derivative10-100 mM0.1-10 mM1
Alkyne Derivative10-100 mM0.1-12 mM1-1.2
Copper(II) Sulfate20-100 mM0.01-1 mM0.01-0.1
Sodium Ascorbate100 mM (freshly prepared)0.2-5 mM0.2-0.5
Ligand (e.g., THPTA)50-100 mM0.05-5 mM0.05-0.5

Visualizations

Workflow for Developing and Applying Clickable this compound Probes

G cluster_synthesis Synthesis of Clickable Derivatives cluster_application Click Chemistry Application cluster_downstream Downstream Applications start 3'-Fluoro-4'- hydroxyacetophenone azide 3'-Azido-4'- hydroxyacetophenone start->azide Azidation alkyne 4'-(Propargyloxy)-3'- fluoroacetophenone start->alkyne Propargylation click_reaction CuAAC Click Reaction (+ Complementary Partner) azide->click_reaction alkyne->click_reaction bio_screening Biological Screening (Antifungal, Antioxidant, etc.) click_reaction->bio_screening bioconjugation Bioconjugation (Proteins, DNA, etc.) click_reaction->bioconjugation imaging Bioimaging (with fluorescent partner) click_reaction->imaging materials Materials Science (Polymer functionalization) click_reaction->materials

Caption: Workflow for the synthesis and application of clickable this compound derivatives.

General Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product R1_N3 R1-N3 (Azide) Cu_triazolide Copper Triazolide R1_N3->Cu_triazolide R2_alkyne R2-C≡CH (Alkyne) Cu_acetylide Cu(I)-Acetylide R2_alkyne->Cu_acetylide Coordination Cu_I Cu(I) Cu_I->Cu_acetylide Cu_acetylide->Cu_triazolide Cycloaddition triazole R1-Triazole-R2 Cu_triazolide->triazole Protonolysis triazole->Cu_I Regenerates Catalyst

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols: Synthesis of Biologically Active Compounds from 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biologically active chalcones and their dihydropyrazole derivatives starting from 3'-Fluoro-4'-hydroxyacetophenone. This precursor is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The synthesized compounds have demonstrated significant potential as antioxidant, anti-inflammatory, analgesic, and antimicrobial agents.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with interesting pharmacological profiles. The presence of the fluoro group can enhance metabolic stability and binding affinity, while the hydroxyl group provides a reactive handle for further chemical modifications. This document focuses on the synthesis of 4'-fluoro-2'-hydroxychalcones via Claisen-Schmidt condensation and their subsequent cyclization to form 3,5-diaryl-4,5-dihydropyrazoles.

Synthesis of 4'-Fluoro-2'-hydroxychalcone Derivatives (5a-d)

The synthesis of 4'-fluoro-2'-hydroxychalcone derivatives is achieved through a base-catalyzed Claisen-Schmidt condensation of this compound with various substituted benzaldehydes.

Reaction Scheme:

G cluster_0 Synthesis of 4'-Fluoro-2'-hydroxychalcones start This compound reagents KOH, Ethanol Reflux start->reagents aldehyde Substituted Benzaldehyde (4a-d) aldehyde->reagents product 4'-Fluoro-2'-hydroxychalcone (5a-d) reagents->product

Caption: General scheme for the synthesis of 4'-fluoro-2'-hydroxychalcones.

Experimental Protocol: General Procedure for the Synthesis of 4'-Fluoro-2'-hydroxychalcones (5a-d)
  • To a solution of this compound (1.0 eq) in ethanol, add the appropriately substituted benzaldehyde (1.0 eq).

  • To this mixture, add a solution of potassium hydroxide (3.0 eq) in water dropwise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid product, wash it with cold water until the washings are neutral to litmus paper, and then dry it in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4'-fluoro-2'-hydroxychalcone derivative.

Quantitative Data: Synthesis of 4'-Fluoro-2'-hydroxychalcones
CompoundR Substituent on BenzaldehydeYield (%)
5a 2,3-dimethoxy78
5b 3,4-dimethoxy85
5c 4-thiomethyl74
5d 4-methoxy91

Synthesis of 3,5-Diaryl-4,5-dihydropyrazole Derivatives (6a-d)

The synthesized chalcones can be further cyclized to form dihydropyrazole derivatives by reacting them with hydrazine hydrate in an acidic medium.

Reaction Scheme:

G cluster_1 Synthesis of Dihydropyrazoles start 4'-Fluoro-2'-hydroxychalcone (5a-d) reagents Hydrazine Hydrate Glacial Acetic Acid, Reflux start->reagents product 3,5-Diaryl-4,5-dihydropyrazole (6a-d) reagents->product

Caption: General scheme for the synthesis of dihydropyrazole derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3-(4-fluoro-2-hydroxyphenyl)-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazoles (6a-d)
  • In a round-bottom flask, dissolve the appropriate 4'-fluoro-2'-hydroxychalcone (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 3-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrazole derivative.[1]

Quantitative Data: Synthesis of Dihydropyrazoles
CompoundStarting ChalconeYield (%)
6a 5a70
6b 5b78
6c 5c65
6d 5d75

Biological Activity

The synthesized chalcones and their dihydropyrazole derivatives were evaluated for their antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity

The antioxidant potential of the synthesized compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2]

Quantitative Data: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)[2]
5a 190.56
5b 245.21
5c 283.13
5d 210.45
6a 79.8
6b 156.3
6c 199.2
6d 124.7
Ascorbic Acid (Standard) 45.3
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity was evaluated by determining the in vitro inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2]

Signaling Pathway:

G cluster_2 COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leads to Inhibitor Chalcone/Dihydropyrazole (e.g., 5d, 6d) Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by synthesized compounds.

Quantitative Data: In Vitro Cyclooxygenase (COX) Inhibition [2]

CompoundCOX-1 IC50 (µM)[2]COX-2 IC50 (µM)[2]Selectivity Index (COX-1/COX-2)
5a 14.6812.351.19
5b > 304.87> 6.16
5c > 308.21> 3.65
5d 19.251.5312.58
6a 14.9210.561.41
6b 16.233.744.34
6c > 309.88> 3.04
6d 17.480.9318.79
Celecoxib (Standard) 15.210.4335.37
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for determining COX-1 and COX-2 inhibition.

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), glutathione, and hematin.

  • Inhibitor Incubation: Add various concentrations of the test compounds (dissolved in DMSO) to the reaction mixture and pre-incubate with the enzyme (COX-1 or COX-2) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Termination and Measurement: After a defined incubation period (e.g., 2 minutes) at 37°C, terminate the reaction by adding a solution of HCl. Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

Several chalcone derivatives synthesized from substituted acetophenones have demonstrated promising antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Selected Chalcone Derivatives

CompoundOrganismMIC (µg/mL)
(E)-3-(4-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneStaphylococcus aureus15.6[3]
(E)-1-(3-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-oneStaphylococcus aureus7.81[3]
1,3-Bis-(2-hydroxy-phenyl)-propenoneMethicillin-resistant Staphylococcus aureus (MRSA)25-50[2]
Fluoro-substituted chalcone analogCandida albicans15.62[4]

Potential for Other Biologically Active Compounds

While this report focuses on chalcones and dihydropyrazoles, this compound can also serve as a precursor for other classes of biologically active molecules such as flavones and benzofurans . The synthesis of these compounds often involves multi-step reaction sequences. For instance, flavones can be synthesized from chalcones through oxidative cyclization.[5] Benzofuran derivatives, known for their diverse biological activities including anticancer and antimicrobial properties, can also be synthesized through various routes starting from phenolic precursors.[6][7] Further research is warranted to explore these synthetic pathways and evaluate the biological potential of the resulting compounds derived from this compound.

References

Application Notes: 3'-Fluoro-4'-hydroxyacetophenone as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Fluoro-4'-hydroxyacetophenone is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector. The presence of the fluorine atom and the hydroxyl group on the phenyl ring imparts unique electronic properties and potential for hydrogen bonding, which can significantly influence the biological efficacy of the resulting agrochemical. These functional groups provide reactive handles for further chemical modifications, allowing for the creation of diverse molecular architectures tailored for specific herbicidal, fungicidal, or insecticidal activities.

This document provides detailed application notes and protocols for the synthesis of agrochemical derivatives starting from this compound, focusing on the synthesis of a chalcone derivative with potential fungicidal properties.

Application in Fungicide Synthesis: Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including antifungal properties. The synthesis of fluorinated chalcones, in particular, has been an area of interest in the development of new agrochemicals.

Synthesis of (E)-1-(3-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This section details the synthesis of a specific chalcone derivative from this compound.

Logical Workflow for Chalcone Synthesis

G A Starting Materials: This compound 4-Methoxybenzaldehyde D Reaction: Claisen-Schmidt Condensation A->D B Solvent: Methanol B->D C Base Catalyst: Potassium Hydroxide C->D E Reaction Conditions: Stirring at Room Temperature D->E Proceeds under F Work-up: Acidification with HCl E->F Followed by G Purification: Recrystallization from Ethanol F->G Followed by H Final Product: (E)-1-(3-fluoro-4-hydroxyphenyl)-3- (4-methoxyphenyl)prop-2-en-1-one G->H Yields G cluster_0 Fungal Cell A Chalcone Derivative B Fungal Cell Membrane A->B Interacts with F Inhibition of Cellular Respiration A->F May inhibit C Membrane Permeability Alteration B->C Leads to D Ion Leakage C->D Causes E Cellular Stress D->E H Cell Death E->H G ATP Depletion F->G Results in G->H

Application of 3'-Fluoro-4'-hydroxyacetophenone in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3'-Fluoro-4'-hydroxyacetophenone in material science. This versatile fluorinated building block serves as a key precursor in the synthesis of high-performance polymers, particularly fluorinated poly(aryl ether ketone)s (PAEKs), and as an intermediate in the formation of chalcones for specialty polymers and other applications. The incorporation of the fluoro and hydroxyl functionalities can impart desirable properties to the resulting materials, including enhanced thermal stability, improved mechanical strength, and tailored optoelectronic characteristics.

Application in High-Performance Polymers: Fluorinated Poly(aryl ether ketone)s (PAEKs)

This compound is a valuable precursor for the synthesis of monomers used in the production of fluorinated PAEKs. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, automotive, and electronics industries. The fluorine atom in the polymer backbone can enhance solubility, lower the dielectric constant, and improve the thermal stability of the resulting PAEKs.

While specific data for polymers derived directly from this compound is limited in publicly available literature, the properties of closely related fluorinated PAEKs provide a strong indication of the expected performance.

Quantitative Data Presentation

The following table summarizes the typical properties of various fluorinated poly(aryl ether ketone)s, which can be considered representative of the performance expected from polymers synthesized using this compound-derived monomers.

PropertyValuePolymer System
Thermal Properties
Glass Transition Temperature (Tg)148 - 239 °CFluorinated PAEKs
5% Weight Loss Temperature (Td5)> 446 °C (in N₂)Fluorinated PAEKs
5% Weight Loss Temperature (Td5)> 516 °C (in air)Fluorinated PAEKs
Mechanical Properties
Tensile Strength65 - 119 MPaFluorinated PAEK Films
Young's Modulus1.6 - 3.75 GPaFluorinated PAEK Films
Elongation at Break9 - 42%Fluorinated PAEK Films
Electrical Properties
Dielectric Constant (1 MHz)2.6 - 3.2Fluorinated PAEKs
Other Properties
Water Absorption0.12 - 0.46%Fluorinated PAEKs

Experimental Protocols

The synthesis of PAEKs from this compound typically involves a two-step process: first, the conversion of the acetophenone to a suitable bisphenol monomer, and second, the polymerization of this monomer with a dihalo-monomer via nucleophilic aromatic substitution.

Protocol 1: Hypothetical Synthesis of a Bisphenol Monomer from this compound

This protocol describes a general method for the synthesis of a bisphenol, a necessary intermediate for polymerization.

  • Materials: this compound, Phenol, Dry HCl gas or an acid catalyst (e.g., sulfonated polystyrene resin), and a suitable solvent (e.g., toluene).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve this compound (1 equivalent) and an excess of phenol (e.g., 10 equivalents) in toluene.

    • Heat the mixture to 60-80 °C with stirring.

    • Bubble dry HCl gas through the solution for 4-6 hours, or add the acid catalyst.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired bisphenol monomer.

Protocol 2: Synthesis of Fluorinated Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution

This protocol outlines the polymerization of the synthesized bisphenol monomer with a common dihalo-monomer.

  • Materials: Synthesized bisphenol monomer (1 equivalent), 4,4'-Difluorobenzophenone (1 equivalent), Anhydrous Potassium Carbonate (K₂CO₃, slight excess), N-Methyl-2-pyrrolidone (NMP), and Toluene.

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add the bisphenol monomer, 4,4'-difluorobenzophenone, NMP, and toluene.

    • Add a slight excess of anhydrous K₂CO₃ to the mixture.

    • Heat the mixture to 140-150 °C under a nitrogen atmosphere to azeotropically remove water with toluene.

    • After the removal of water, increase the temperature to 180-200 °C to initiate polymerization.

    • Continue the reaction for 6-12 hours, observing an increase in viscosity.

    • Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a large volume of methanol.

    • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 100-120 °C.

Logical Workflow for PAEK Synthesis

PAEK_Synthesis_Workflow A 3'-Fluoro-4'- hydroxyacetophenone B Bisphenol Synthesis (Acid-catalyzed condensation with Phenol) A->B C Bisphenol Monomer B->C E Nucleophilic Aromatic Substitution Polymerization C->E D 4,4'-Difluorobenzophenone D->E F Fluorinated Poly(aryl ether ketone) (PAEK) E->F G Material Processing (e.g., Film Casting) F->G H High-Performance Material (e.g., Films, Coatings) G->H

Synthesis of Fluorinated PAEK from this compound.

Application in Chalcone Synthesis for Specialty Materials

This compound is an excellent starting material for the synthesis of chalcones via the Claisen-Schmidt condensation.[1] Chalcones are α,β-unsaturated ketones that can be used as monomers for polymerization, as components in liquid crystals, or as precursors for various heterocyclic compounds with applications in optical materials and drug delivery.

Experimental Protocol

Protocol 3: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde.

  • Materials: this compound (1 equivalent), Aromatic aldehyde (e.g., Benzaldehyde, 1 equivalent), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol, and Water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the chalcone.

    • Filter the solid product, wash with cold water until neutral, and dry.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A 3'-Fluoro-4'- hydroxyacetophenone C Claisen-Schmidt Condensation (Base-catalyzed in Ethanol) A->C B Aromatic Aldehyde B->C D Precipitation in Water C->D E Filtration & Washing D->E F Recrystallization E->F G Pure Chalcone Product F->G

General workflow for the synthesis of chalcones.

References

Application Notes and Protocols: 3'-Fluoro-4'-hydroxyacetophenone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3'-Fluoro-4'-hydroxyacetophenone as a key starting material for the synthesis of a variety of biologically active heterocyclic compounds. The protocols detailed herein offer step-by-step methodologies for the synthesis of chalcones, pyrazoles, and flavones, which have shown promise as kinase inhibitors and anti-cancer agents.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and acetyl groups provide reactive sites for the construction of more complex molecular architectures. This molecule serves as a key precursor for the synthesis of chalcones through Claisen-Schmidt condensation. These chalcones are versatile intermediates that can be cyclized to form a range of heterocyclic scaffolds, including pyrazoles and flavones, which are known to exhibit a wide array of pharmacological activities.[2][3][4][5][6][7][8][9][10][11][12]

Synthesis of Heterocyclic Compounds

The general synthetic strategy involves a two-step process: the formation of a chalcone intermediate followed by its cyclization to the desired heterocyclic ring system.

Experimental Workflow: From this compound to Heterocycles

workflow start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrazole Pyrazole Derivatives chalcone->pyrazole Cyclization with Hydrazine Derivatives flavone Flavone Derivatives chalcone->flavone Oxidative Cyclization bioactivity Biological Activity Screening (e.g., Kinase Assays, Cytotoxicity) pyrazole->bioactivity flavone->bioactivity

Caption: Synthetic workflow from this compound.

Part 1: Synthesis of Chalcone Intermediates

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde in the presence of a base.[13]

Experimental Protocol: General Procedure for Chalcone Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.[1][14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][12]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Part 2: Synthesis of Pyrazole Derivatives

Pyrazoles and their dihydro-analogs (pyrazolines) are readily synthesized by the cyclization of chalcones with hydrazine derivatives.[4][9][10]

Experimental Protocol: Synthesis of Pyrazoles from Chalcones
  • Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The pyrazole product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is collected by filtration, washed with a small amount of cold ethanol, and can be purified by recrystallization.

Part 3: Synthesis of Flavone Derivatives

Flavones can be synthesized from the corresponding chalcones through oxidative cyclization.

Experimental Protocol: Synthesis of Flavones from Chalcones
  • Reaction Setup: Suspend the chalcone intermediate (1 equivalent) in a suitable solvent like ethanol.

  • Reagent Addition: Add a solution of sodium hydroxide (2 equivalents) and hydrogen peroxide (30%, 2.2 equivalents) at a low temperature (e.g., 4°C).[15]

  • Reaction Monitoring: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl and pour it into cold water to precipitate the flavone.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent like methanol to obtain the pure flavone.[15]

Biological Activity Data

Heterocyclic compounds derived from this compound have demonstrated significant biological activities, particularly as anti-cancer agents and kinase inhibitors. The following table summarizes some of the reported in vitro activities.

Compound ClassTarget/Cell LineMeasured Activity (IC50)Reference
FlavonolA549 (Human lung carcinoma)6.13 ± 0.63 µM[3]
PyrazoleMDA-MB-468 (Triple-negative breast cancer)14.97 µM (24h), 6.45 µM (48h)[16]
PyrazoleEpidermal Growth Factor Receptor (EGFR) Kinase0.07 µM[17]
PyrazoleButyrylcholinesterase (BuChE)0.79 µM[18]
Thiazolyl-pyrazolineA549 (Human lung carcinoma)Varies by derivative[19]
Pyrrolep38 KinaseID50 = 7.4 mg/kg/b.i.d. (in vivo)[20]

Signaling Pathway Involvement

Several heterocyclic compounds derived from this building block have been shown to inhibit protein kinases that are crucial components of cancer-related signaling pathways. For instance, pyrazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and p38 MAP kinase.[17][20][21]

Simplified EGFR Signaling Pathway and Inhibition

egfr_pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->EGFR

References

Troubleshooting & Optimization

Optimizing the Synthesis of 3'-Fluoro-4'-hydroxyacetophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3'-Fluoro-4'-hydroxyacetophenone. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of side products (e.g., isomeric impurities). - Suboptimal reaction temperature or time. - Inefficient catalyst activity. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the selectivity by adjusting the catalyst, solvent, or temperature. For Fries rearrangements, temperature can influence the ortho/para product ratio.[1] - Systematically vary the reaction temperature and time to find the optimal conditions. - Use a fresh or higher-grade catalyst. For Lewis acid-catalyzed reactions, ensure anhydrous conditions. - Optimize extraction and recrystallization procedures to minimize loss.
Formation of Isomeric Impurities (e.g., 4'-Fluoro-2'-hydroxyacetophenone) - The chosen synthetic route is not regioselective (common in Friedel-Crafts and Fries rearrangement reactions).[2][3] - Reaction conditions favoring the formation of multiple isomers.- Employ a more regioselective synthetic route, such as the demethylation of 3'-Fluoro-4'-methoxyacetophenone.[3][4] - In a Fries rearrangement, lower temperatures generally favor the para-isomer, while higher temperatures can favor the ortho-isomer.[1] - For Friedel-Crafts acylation, consider using a bulkier Lewis acid to sterically hinder ortho-acylation.
Reaction Fails to Initiate or Proceeds Very Slowly - Inactive catalyst (e.g., deactivated by moisture). - Low reaction temperature. - Purity of starting materials.- Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive catalysts like AlCl₃. - Gradually increase the reaction temperature while monitoring for product formation. - Use high-purity, well-characterized starting materials.
Difficulty in Product Purification - Presence of closely related isomers. - Oily or impure crude product that is difficult to crystallize.- Utilize column chromatography to separate isomers. - If recrystallization is challenging, try different solvent systems or a combination of solvents.[4] A reported successful recrystallization solvent is toluene.[4] - Consider converting the product to a derivative for easier purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic routes include:

  • Fries Rearrangement: This involves the rearrangement of a phenolic ester, such as 2-fluorophenyl acetate, in the presence of a Lewis acid catalyst like aluminum chloride.[3] This method can produce a mixture of ortho and para isomers.[3]

  • Friedel-Crafts Acylation: This route involves the acylation of 3-fluorophenol with an acylating agent like acetyl chloride using a Lewis acid catalyst.[2][5] Similar to the Fries rearrangement, this can also lead to a mixture of isomers.[2]

  • Demethylation: This method uses 3'-Fluoro-4'-methoxyacetophenone as a starting material and removes the methyl group to yield the desired product.[4] This approach offers high regioselectivity.

  • Nucleophilic Aromatic Substitution: A practical, pilot-scale method has been developed starting from 2',4'-difluoroacetophenone, where a mixture of sodium hydroxide and calcium hydroxide is used.[2]

Q2: How can I improve the regioselectivity of the synthesis to favor the desired this compound isomer?

A2: To improve regioselectivity:

  • Choice of Starting Material: Starting with a precursor that already has the desired substitution pattern is often the best strategy. For example, using 3'-Fluoro-4'-methoxyacetophenone and performing a demethylation reaction will exclusively yield the target molecule.[4]

  • Reaction Conditions for Fries Rearrangement: The ratio of ortho to para products in a Fries rearrangement is often temperature-dependent.[1] Lower reaction temperatures typically favor the formation of the para-isomer (4'-hydroxy). Experimenting with different temperatures is recommended to optimize the yield of the desired product.

Q3: What are the key parameters to control in a Fries rearrangement for this synthesis?

A3: Key parameters for a successful Fries rearrangement include:

  • Catalyst: Lewis acids like AlCl₃, BF₃, and TiCl₄ are commonly used.[1] The catalyst must be used in stoichiometric amounts or in excess as it complexes with both the reactant and the product.[1]

  • Temperature: As mentioned, temperature plays a crucial role in determining the isomer ratio.[1]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

  • Anhydrous Conditions: Lewis acid catalysts are highly sensitive to moisture, so maintaining anhydrous conditions throughout the reaction is critical for good yields.

Q4: Are there any "greener" or more environmentally friendly approaches to this synthesis?

A4: While many traditional methods use harsh Lewis acids, research into greener alternatives for similar reactions is ongoing. For the related synthesis of p-hydroxyacetophenone, eco-friendly catalysts like p-toluenesulfonic acid (PTSA) have been used for the Fries rearrangement under solvent-free conditions.[6] Exploring such solid acid catalysts could be a viable green alternative.

Experimental Protocols

Protocol 1: Synthesis via Demethylation of 3'-Fluoro-4'-methoxyacetophenone[4]

This protocol describes the synthesis of this compound from its methoxy precursor using anhydrous aluminum bromide.

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone

  • Anhydrous aluminum bromide

  • Dried toluene

  • Ether

  • Magnesium sulfate

  • Ice water

Procedure:

  • Add 20.4 g of 3'-Fluoro-4'-methoxyacetophenone to 400 ml of dried toluene in a reaction vessel and stir at room temperature until uniform.

  • Over a period of approximately 20 minutes, add 66.1 g of anhydrous aluminum bromide to the mixture.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 600 ml of ice water.

  • Separate the two layers. Extract the aqueous layer twice with ether.

  • Combine all organic layers, wash with water, and dry over magnesium sulfate.

  • Filter off the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield a white crystal of this compound.

Quantitative Data:

Parameter Value
Starting Material 20.4 g 3'-Fluoro-4'-methoxyacetophenone
Reagent 66.1 g Anhydrous aluminum bromide
Solvent 400 ml Dried Toluene
Reaction Time 4 hours
Reaction Temperature Room Temperature
Yield 16.53 g (88%)

| Melting Point | 127.0-128.2 °C |

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution of 2',4'-Difluoroacetophenone[2]

This protocol outlines a practical pilot-scale method for the preparation of 2′-Fluoro-4′-hydroxyacetophenone.

Materials:

  • 2',4'-Difluoroacetophenone

  • Sodium hydroxide

  • Calcium hydroxide

Procedure:

  • In a 1 L round-bottomed flask equipped with a mechanical stirrer, place 60.0 g (0.38 mol) of 2',4'-difluoroacetophenone.

  • Add 14.1 g of calcium hydroxide and an appropriate amount of sodium hydroxide to the flask. The use of a mixture of sodium hydroxide and calcium hydroxide is noted as necessary for an adequate reaction rate and acceptable yield.

  • The original source does not specify the exact amount of sodium hydroxide, reaction temperature, or solvent. These parameters would need to be optimized.

Visualizations

Reaction Pathway: Demethylation Route

G start 3'-Fluoro-4'-methoxyacetophenone reagent Anhydrous AlBr3 in Toluene start->reagent product This compound reagent->product

Caption: Demethylation of 3'-Fluoro-4'-methoxyacetophenone.

Experimental Workflow: Purification by Recrystallization

G cluster_workup Workup cluster_purification Purification Reaction Mixture Reaction Mixture Quench with Ice Water Quench with Ice Water Reaction Mixture->Quench with Ice Water Extract with Ether Extract with Ether Quench with Ice Water->Extract with Ether Dry Organic Layer Dry Organic Layer Extract with Ether->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Crude Product Crude Product Concentrate->Crude Product Dissolve in Hot Toluene Dissolve in Hot Toluene Crude Product->Dissolve in Hot Toluene Cool to Crystallize Cool to Crystallize Dissolve in Hot Toluene->Cool to Crystallize Filter Crystals Filter Crystals Cool to Crystallize->Filter Crystals Pure Product Pure Product Filter Crystals->Pure Product

Caption: Post-reaction workup and purification workflow.

References

Technical Support Center: Synthesis of 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3'-Fluoro-4'-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fries rearrangement of 2-fluorophenyl acetate.[1] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2][3]

Q2: What are the primary side products in the synthesis of this compound via the Fries rearrangement?

A2: The primary side products are positional isomers of the desired product. The Fries rearrangement is an ortho, para-selective reaction.[2][4] In the case of the rearrangement of 2-fluorophenyl acetate, the desired product is the para-isomer (this compound). The main side product is the ortho-isomer, 2'-hydroxy-3'-fluoroacetophenone.[1]

Q3: How do reaction conditions affect the formation of side products?

A3: Reaction conditions, particularly temperature and solvent, play a crucial role in the ratio of ortho and para isomers. Lower temperatures (below 60°C) generally favor the formation of the para isomer (the desired product), while higher temperatures (above 160°C) favor the formation of the ortho isomer.[3] The choice of solvent can also influence selectivity, with non-polar solvents often favoring the ortho product and polar solvents favoring the para product.[2]

Q4: Are there other potential side products besides the main positional isomer?

A4: Yes, at higher reaction temperatures (above 150°C), there can be a decrease in the isolated yield of the desired product due to the formation of other, often unspecified, side products.[1] These can result from decomposition or other side reactions under harsh conditions. Incomplete reactions at lower temperatures (below 100°C) can also leave unreacted starting material, 2-fluorophenyl acetate, as an impurity.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound Product
Possible Cause Troubleshooting Step
Incomplete Reaction The reaction temperature may be too low. For the Fries rearrangement of 2-fluorophenyl acetate, temperatures below 100°C can lead to incomplete conversion.[1] Consider incrementally increasing the reaction temperature and monitoring the reaction progress by TLC or GC.
Suboptimal Catalyst Amount An insufficient amount of Lewis acid catalyst (e.g., AlCl₃) can result in a sluggish or incomplete reaction. The Fries rearrangement often requires a stoichiometric amount of the catalyst because it complexes with both the starting material and the product.[5] Ensure at least 1.5 equivalents of AlCl₃ are used.[1]
Formation of Side Products High reaction temperatures (above 150°C) can lead to the formation of undesired side products and reduce the yield of the main product.[1] If increasing the temperature to drive the reaction to completion, do so cautiously and monitor for the appearance of new spots on the TLC plate.
Moisture in the Reaction Lewis acids like AlCl₃ are extremely sensitive to moisture, which can quench the catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: High Proportion of the ortho-Isomer (2'-hydroxy-3'-fluoroacetophenone) Side Product
Possible Cause Troubleshooting Step
High Reaction Temperature Higher temperatures favor the formation of the thermodynamically more stable ortho-isomer.[3] To increase the yield of the desired para-isomer, conduct the reaction at a lower temperature.
Solvent Choice Non-polar solvents can favor the formation of the ortho-isomer.[2] If applicable to your specific protocol, consider using a more polar solvent to improve the selectivity for the para-product.
Issue 3: Difficulty in Separating this compound from its ortho-Isomer
Possible Cause Troubleshooting Step
Similar Physical Properties The positional isomers have very similar physical properties, making separation by standard crystallization challenging.
Ineffective Purification Method Simple crystallization may not be sufficient to achieve high purity.
Fractional Crystallization: Carefully controlled fractional crystallization can sometimes be effective.
Column Chromatography: Separation by silica gel column chromatography is a common and effective method for separating these isomers. A range of solvent systems (e.g., hexane/ethyl acetate) can be explored to optimize the separation.
Steam Distillation: The ortho-isomer can be more volatile due to intramolecular hydrogen bonding, making steam distillation a potential method for separation.[3]

Quantitative Data

The following table summarizes the effect of temperature on the isomer distribution in the Fries rearrangement of 2-fluorophenyl acetate, as reported in a kilogram-scale synthesis.[1]

Reaction Temperature (°C)ortho/para Isomer RatioIsolated Crude Yield (%)
40- (incomplete conversion)-
60- (incomplete conversion)-
80- (incomplete conversion)-
1003.03 : 1-
1701.72 : 162

Note: The desired product is the para-isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement of 2-Fluorophenyl Acetate

This protocol is based on a reported kilogram-scale synthesis and has been adapted for laboratory scale.[1]

Materials:

  • 2-Fluorophenyl acetate

  • Aluminum chloride (AlCl₃)

  • Monochlorobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Ice

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-fluorophenyl acetate (1 equivalent) in monochlorobenzene, add aluminum chloride (1.5 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 100°C and maintain for the required reaction time, monitoring the progress by TLC or GC.

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product containing a mixture of ortho and para isomers.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to separate the this compound (para-isomer) from the 2'-hydroxy-3'-fluoroacetophenone (ortho-isomer).

Visualizations

Fries Rearrangement Pathway

Fries_Rearrangement Start 2-Fluorophenyl Acetate Intermediate Acylium Ion Intermediate Start->Intermediate + Lewis Acid Lewis_Acid AlCl3 Ortho_Product 2'-Hydroxy-3'-fluoroacetophenone (ortho-isomer side product) Intermediate->Ortho_Product High Temp. Para_Product This compound (para-isomer desired product) Intermediate->Para_Product Low Temp.

Caption: Fries rearrangement of 2-fluorophenyl acetate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Temp Check Reaction Temperature Start->Check_Temp Check_Catalyst Check Catalyst Amount Check_Temp->Check_Catalyst >= 100°C Increase_Temp Increase Temperature (monitor for side products) Check_Temp->Increase_Temp < 100°C Check_Moisture Check for Moisture Check_Catalyst->Check_Moisture >= 1.5 eq. Increase_Catalyst Ensure >= 1.5 eq. AlCl3 Check_Catalyst->Increase_Catalyst < 1.5 eq. Dry_Glassware Use Dry Glassware & Inert Atmosphere Check_Moisture->Dry_Glassware Suspected Success Improved Yield Increase_Temp->Success Increase_Catalyst->Success Dry_Glassware->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 3'-Fluoro-4'-hydroxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3'-Fluoro-4'-hydroxyacetophenone by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar protic solvent or a mixed solvent system is often effective. Ethanol, or a mixture of ethanol and water, is a common starting point. The presence of the hydroxyl and ketone groups suggests solubility in polar solvents, while the fluorinated phenyl group can influence interactions with various organic solvents. A preliminary solvent screen is highly recommended.

Q2: How do I perform a solvent screen to find the best recrystallization solvent?

A2: To perform a solvent screen, take a small amount of your crude this compound (e.g., 10-20 mg) and place it in a test tube. Add a small volume (e.g., 0.5 mL) of the solvent to be tested. Observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature. Test a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, and toluene, as well as mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts and forms a liquid phase before it crystallizes. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 127-129°C), or if the solution is supersaturated.[1] To resolve this, you can try adding a small amount of additional solvent to decrease the saturation, or switch to a lower-boiling point solvent. Slowing down the cooling process can also help prevent oiling out.[1][2]

Q4: I am getting a very low yield after recrystallization. What are the possible causes?

A4: A low yield can result from several factors. Using too much solvent will cause a significant portion of your product to remain in the mother liquor.[3][4] Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Another cause can be premature crystallization during hot filtration. To avoid this, preheat your filtration apparatus and use a slight excess of solvent, which can be evaporated later.[1] Additionally, washing the collected crystals with a solvent that is not ice-cold can lead to the loss of product.[3]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form, the solution may be supersaturated.[3] You can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface for nucleation. Another method is to add a "seed crystal" of the pure compound to the solution. If these methods fail, you may have used too much solvent, and some of it should be evaporated before attempting to cool the solution again.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent used).- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.[1][2]- Scratch the inner surface of the flask with a glass rod.[2]- Add a seed crystal of the pure compound.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to the mixture.[1]- Ensure slow cooling.
Low recovery of the purified compound. - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent to dissolve the compound.[3]- Preheat the filtration apparatus and use a fluted filter paper for rapid filtration.[1]- Wash the crystals with a minimal amount of ice-cold solvent.[3]
The purified compound is still colored. - Colored impurities were not effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.[4] Note: Charcoal may not be suitable for phenolic compounds as it can sometimes react to form colored complexes.[5]
Crystals form too quickly. - The solution was cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Experimental Protocols

Solvent Selection for Recrystallization

A good recrystallization solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature. Based on the structure (containing polar hydroxyl and ketone groups and a less polar fluorophenyl group), suitable solvents are likely to be polar. A mixed solvent system can also be effective.

Estimated Solubility of this compound in Common Solvents (Qualitative)

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling Point
WaterHighLowModerate
EthanolHighModerateHigh
MethanolHighModerateHigh
AcetoneMediumHighVery High
Ethyl AcetateMediumModerateHigh
TolueneLowLowModerate
HexaneLowVery LowLow

Note: This table provides estimated solubilities based on chemical principles. Experimental verification is essential.

Detailed Recrystallization Protocol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Select a promising solvent (e.g., ethanol or an ethanol/water mixture) and add a small amount to the flask. Heat the flask on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.

  • Hot Filtration: To remove any insoluble impurities (and charcoal if used), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For a more thorough drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Visualizations

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Compound Oils Out? crystals_form->oil_out Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Solvent no_crystals->troubleshoot_no_crystals oiling Oiling Occurs oil_out->oiling Yes collect Collect Crystals oil_out->collect No troubleshoot_oiling Troubleshoot: - Add More Solvent - Use Lower Boiling  Point Solvent - Slow Cooling oiling->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Solvent_Selection_Logic compound This compound properties Properties: - Polar (OH, C=O) - Moderately Apolar (Fluorophenyl) compound->properties solvent_choice Solvent Choice properties->solvent_choice polar_solvent Polar Solvents (e.g., Ethanol, Water) solvent_choice->polar_solvent Good Match mixed_solvent Mixed Solvents (e.g., Ethanol/Water) solvent_choice->mixed_solvent Fine Tuning apolar_solvent Apolar Solvents (e.g., Hexane, Toluene) solvent_choice->apolar_solvent Poor Match (likely insoluble) good_solubility Good Solubility Hot, Poor Solubility Cold polar_solvent->good_solubility mixed_solvent->good_solubility

Caption: Logical relationship for selecting a suitable recrystallization solvent.

References

Technical Support Center: HPLC Purification of Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on high-performance liquid chromatography (HPLC) purification protocols for fluorinated acetophenones. Below you will find detailed experimental methodologies, troubleshooting guides for common issues, and frequently asked questions to assist in your purification experiments.

Experimental Protocol: Reverse-Phase HPLC Purification

This protocol outlines a general methodology for the purification of fluorinated acetophenones using reverse-phase HPLC. Optimization will be required based on the specific properties of the compound.

1. Sample Preparation:

  • Dissolution: Dissolve the crude fluorinated acetophenone sample in a suitable solvent. Methanol and acetonitrile are common choices.[1] The final concentration should be appropriate for the preparative column's loading capacity.

  • Filtration: To prevent column blockage and system contamination, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[1][2] A clean sample ensures high sensitivity, accurate results, and prevents false peaks.[1]

2. HPLC System and Conditions:

  • Column Selection: The choice of stationary phase is critical for achieving good separation.[3] For fluorinated aromatic compounds, specialized columns can offer enhanced selectivity.[4][5][6]

    • Pentafluorophenyl (PFP) or Phenyl-Hexyl Columns: Often provide better selectivity for halogenated aromatic compounds due to π-π interactions.[2][4]

    • C18 Columns: A common starting point for reverse-phase chromatography.[2]

  • Mobile Phase: A mixture of an organic modifier (acetonitrile or methanol) and water is typically used.[2]

    • Acetonitrile (ACN): A common organic modifier.

    • Methanol (MeOH): Can be more effective at leveraging the unique selectivity of phenyl-based columns.[2]

    • Additives: For acidic or basic analytes, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[2]

  • Detection: UV detection is most commonly used for acetophenones, typically around 254 nm or 280 nm.[2]

3. Purification Workflow:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Start with a lower percentage of the organic modifier and gradually increase it to elute the compounds of interest. A typical gradient might run from 20% to 100% organic modifier.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The retention time of the target compound can be predetermined with an analytical scale run.[7]

  • Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique (e.g., analytical HPLC, LC-MS) to determine which fractions contain the pure desired compound.[5][7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation: Typical HPLC Parameters

The following tables summarize typical starting parameters for the HPLC purification of fluorinated acetophenones. These may require optimization for specific applications.

Table 1: Column and Mobile Phase Recommendations

ParameterRecommendationRationale
Stationary Phase Pentafluorophenyl (PFP), Phenyl-Hexyl, or C18PFP and Phenyl-Hexyl phases offer enhanced selectivity for aromatic and halogenated compounds through π-π interactions.[2][4] C18 is a good general-purpose starting point.[2]
Organic Modifier Acetonitrile (ACN) or Methanol (MeOH)The choice of organic modifier can alter selectivity.[2] Methanol can be particularly effective with phenyl-based columns.[2]
Aqueous Phase HPLC-grade waterHigh purity water is essential to avoid introducing contaminants.
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic AcidFor ionizable compounds, an acidic modifier helps to ensure a single ionic state, preventing peak broadening and tailing.[2]

Table 2: Typical Operating Conditions

ParameterValueNotes
Flow Rate 1.0 mL/min (analytical)Flow rates need to be scaled up for preparative columns.[8][9]
Column Temperature 30-45 °CHigher temperatures can reduce mobile phase viscosity and improve efficiency, but the effect on selectivity can be unpredictable.[2][10] A stable temperature is crucial for reproducibility.[2]
Injection Volume 5-20 µL (analytical)Injection volumes must be scaled appropriately for preparative work.[8]
UV Detection Wavelength 254 nm or 280 nmA good starting point for aromatic ketones.[2]

Visualizations

HPLC_Workflow Figure 1: General HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient Gradient Elution Injection->Gradient Fraction_Collection Fraction Collection Gradient->Fraction_Collection Analysis Fraction Analysis (LC-MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Compound Evaporation->Final_Product

Caption: Figure 1: General HPLC Purification Workflow

Troubleshooting_Tree Figure 2: HPLC Troubleshooting Decision Tree cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_pressure Pressure Issues Start Problem Observed Poor_Res Poor Resolution / Co-elution Start->Poor_Res Peak_Tailing Peak Tailing Start->Peak_Tailing Broad_Peaks Broad Peaks Start->Broad_Peaks High_Pressure High Backpressure Start->High_Pressure Optimize_Mobile Optimize Mobile Phase (Decrease organic % or change solvent) Poor_Res->Optimize_Mobile Modify selectivity Adjust_Temp Adjust Temperature Poor_Res->Adjust_Temp Modify efficiency Change_Column Change Column (e.g., to PFP or Phenyl-Hexyl) Optimize_Mobile->Change_Column If no improvement Check_pH Lower Mobile Phase pH (e.g., add TFA/Formic Acid) Peak_Tailing->Check_pH For basic compounds Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Overload issue Check_Flow Check Flow Rate Broad_Peaks->Check_Flow Too low? Check_Column_Void Check for Column Void Broad_Peaks->Check_Column_Void Column degradation? Check_Blockage Check for Blockages (frits, guard column) High_Pressure->Check_Blockage Isolate source Flush_Column Flush Column Check_Blockage->Flush_Column If column is the cause

Caption: Figure 2: HPLC Troubleshooting Decision Tree

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the best starting column for purifying fluorinated acetophenones?

A1: While a standard C18 column can be a good starting point, for fluorinated aromatic compounds like fluorinated acetophenones, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column is often recommended.[2] These columns provide alternative selectivity through mechanisms like π-π interactions, which can significantly improve the resolution of halogenated isomers.[2][4]

Q2: How does the choice between acetonitrile and methanol affect the separation?

A2: The choice of organic solvent is a critical factor in method development.[2] Acetonitrile and methanol have different properties that can alter the selectivity of the separation.[2] For separations on phenyl-based columns, methanol can sometimes be more effective at utilizing the unique selectivity of the stationary phase.[2] It is often beneficial to screen both solvents during method development.

Q3: My sample is not dissolving well in the mobile phase. What should I do?

A3: Your sample must be fully dissolved before injection to avoid blockages and poor peak shape.[1][11] If your sample is not soluble in the initial mobile phase, you can dissolve it in a stronger solvent (like 100% acetonitrile or methanol) that is compatible with your HPLC method.[1] Ensure the injection volume is small enough that the strong solvent does not negatively impact the chromatography.

Q4: How do I scale up my analytical method to a preparative scale?

A4: Scaling up from an analytical to a preparative method requires adjusting several parameters to maintain the separation quality.[8][9] The flow rate and injection volume should be increased proportionally to the square of the column's internal diameter.[8] The gradient time may also need to be adjusted. The goal is to increase the mass of the purified compound per run, enhancing overall throughput.[8]

Troubleshooting Common Issues

Issue 1: Poor resolution or co-elution of peaks.

  • Possible Cause: The mobile phase composition may not be optimal for separating your compounds. The selectivity of your column may be insufficient for the analytes.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Decrease the percentage of the organic modifier (acetonitrile or methanol) to increase retention times, which may improve resolution.[2]

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. This can significantly alter the selectivity of the separation.[2]

    • Change Stationary Phase: If optimizing the mobile phase is not effective, switch to a column with a different selectivity, such as a PFP or Phenyl-Hexyl column.[2][4]

    • Adjust Temperature: Increasing the column temperature can improve efficiency, but its effect on selectivity can vary.[2][10]

Issue 2: Peak tailing.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, particularly with active silanol groups, can cause peak tailing.[2] This is common for basic compounds. Column overload can also be a cause.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: For basic analytes, add a small amount of an acid like TFA or formic acid (e.g., 0.1%) to the mobile phase.[2] This protonates the silanol groups, minimizing their interaction with the analyte.[2]

    • Reduce Sample Concentration: Inject a more dilute sample to see if the tailing is due to column overload.

    • Use a Different Column: Consider a column with low silanol activity or end-capping.[12]

Issue 3: High system backpressure.

  • Possible Cause: A common cause of high backpressure is a blockage somewhere in the system, often from a plugged column frit or guard column.[13] Precipitation of the sample or buffer in the mobile phase can also lead to blockages.[13]

  • Troubleshooting Steps:

    • Isolate the Source: Systematically remove components (starting with the column) from the flow path to identify the source of the high pressure.[13]

    • Back-flush the Column: If the column is the cause, try back-flushing it (reversing the flow direction) with a strong solvent to dislodge any particulate matter from the inlet frit.[13]

    • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent particulates from entering the system.[1][2]

Issue 4: Broad peaks.

  • Possible Cause: Broad peaks can be caused by a variety of issues including low mobile phase flow rate, a void in the column packing, or a poor match between the sample solvent and the mobile phase.[14]

  • Troubleshooting Steps:

    • Verify Flow Rate: Ensure the pump is delivering the correct flow rate.

    • Check for Column Voids: A void at the head of the column can cause peak broadening. This may require replacing the column.

    • Match Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to ensure good peak shape. If a stronger solvent must be used, keep the injection volume small.[14]

References

Technical Support Center: Minimizing Byproduct Formation in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) addressing specific experimental challenges, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during chalcone synthesis via the Claisen-Schmidt condensation, focusing on minimizing byproduct formation and improving reaction yield.

Q1: My reaction is resulting in a low yield or no product at all. What are the common causes?

Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, ranging from the quality of reagents and reaction conditions to the choice of catalyst. Key issues include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. It is often necessary to optimize these for each specific substrate. For instance, some reactions benefit from starting at 0°C and gradually warming to room temperature.[1]

  • Poor Reagent Quality: Ensure that the aldehydes and ketones used are fresh and pure.

  • Side Reactions: The formation of byproducts can consume starting materials, significantly reducing the yield of the desired chalcone.

  • Reversibility: The initial aldol addition step can be reversible. Driving the reaction towards the dehydrated chalcone product is essential for high yields.[1]

  • Improper Catalyst Choice or Concentration: The selection and amount of the acid or base catalyst are crucial. While common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH), the optimal concentration needs to be determined empirically for each reaction.[2]

Q2: My TLC plate shows multiple spots, indicating the presence of byproducts. What are the common side reactions?

Several side reactions can occur during chalcone synthesis, leading to a complex product mixture. The most common byproducts include:

  • Self-condensation products of the ketone: The enolizable ketone can react with itself instead of the intended aldehyde.[3][4]

  • Cannizzaro reaction products: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo disproportionation to form a primary alcohol and a carboxylic acid.[1][3][5][6]

  • Michael addition adducts: The enolate of the starting ketone can attack the β-carbon of the newly formed α,β-unsaturated chalcone, leading to a 1,4-addition byproduct.[1][7]

  • Unreacted starting materials: Incomplete reactions will leave behind significant amounts of the initial ketone and aldehyde.[1]

Below is a troubleshooting guide to address the formation of these common byproducts.

Troubleshooting Guide for Byproduct Formation
Observed Issue Potential Cause Recommended Solution(s)
Presence of a higher molecular weight byproduct Self-condensation of the ketoneSlowly add the ketone to the mixture of the aldehyde and base. This keeps the ketone concentration low, favoring its reaction with the more electrophilic aldehyde.[3] Consider using a milder base or lowering the reaction temperature.[2]
Michael addition of the enolate to the chalcone productRun the reaction at a lower temperature (e.g., in an ice bath).[7] Use a slight excess of the aldehyde to ensure the ketone is the limiting reagent.[2] Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure of the product to the basic conditions.[7]
Presence of benzyl alcohol and benzoic acid derivatives Cannizzaro reaction of the aromatic aldehydeUse a lower concentration of the base or a milder base.[3] Add the base slowly to the reaction mixture.[2] Ensure the ketone is present to react with the aldehyde by adding the aldehyde to a mixture of the ketone and base.[1]
Significant amount of unreacted starting materials Incomplete reactionExtend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] Increase the reaction temperature if using room temperature, but be mindful of promoting side reactions.[8] Ensure the catalyst is active; use a fresh batch if necessary.[4][8]

Experimental Protocols

Here are detailed methodologies for both conventional and green synthesis of chalcones.

Protocol 1: Conventional Synthesis via Reflux

This method is a widely used procedure for chalcone synthesis.

Materials:

  • Substituted acetophenone (0.005 mol)

  • Substituted benzaldehyde (0.005 mol)

  • Ethanol (10 mL)

  • 60% Potassium Hydroxide (KOH) solution (2 mL)

  • Chloroform

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.005 mol of the selected acetophenone in a mixture of 10 mL of ethanol and 2 mL of 60% potassium hydroxide (KOH) solution.

  • Stir the mixture to facilitate the formation of the enolate.

  • Slowly add 0.005 mol of the corresponding benzaldehyde to the mixture.

  • Heat the reaction mixture to 90°C and stir for 5 hours.

  • After 5 hours, allow the mixture to cool to room temperature and let it stand for 24 hours.

  • Extract the product with three 10 mL portions of chloroform.

  • Combine the organic phases and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol.[1]

Protocol 2: Green Synthesis via Solvent-Free Grinding

This environmentally friendly method often results in higher yields and shorter reaction times.[1][9]

Materials:

  • Substituted acetophenone (0.005 mol)

  • Substituted benzaldehyde (0.005 mol)

  • Solid Potassium Hydroxide (KOH) (0.84 g)

  • Deionized water

Procedure:

  • In a mortar, grind 0.005 mol of acetophenone with 0.84 g of solid KOH for 30 minutes.

  • Add 0.005 mol of benzaldehyde to the mixture.

  • Continue to grind the mixture for an additional 50 minutes.

  • After grinding, dilute the solid mass with cold deionized water.

  • Let the mixture stand at room temperature for 24 hours to allow for precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the product and purify by recrystallization from a suitable solvent like ethanol.[1][10]

Data Presentation

The following table summarizes the impact of different synthetic methods on the yield of chalcone from acetophenone and benzaldehyde.

Synthesis Method Catalyst Solvent Reaction Time Temperature Yield (%) Reference
RefluxKOHEthanol5 hours90°C9.2[9]
GrindingKOHNone80 minutesAmbient32.6[9]
Micellar SynthesisNaOHCTAB solution24 hoursRoom Temp.~83 (NMR yield)[11]
Micellar SynthesisNaOHTween 80 solution24 hoursRoom Temp.~85 (NMR yield)[12]

Note: Yields are highly dependent on the specific substrates used. The data above is for the synthesis of the parent chalcone from acetophenone and benzaldehyde.

Visualizations

Chalcone Synthesis Workflow

The following diagram illustrates the general experimental workflow for chalcone synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone & Aldehyde in Solvent B Add Catalyst A->B Slowly C Stir at Controlled Temperature B->C D Monitor by TLC C->D Periodically E Precipitate Product (e.g., add water) D->E Upon Completion F Filter Solid E->F G Wash with Cold Water F->G H Recrystallize from Suitable Solvent G->H

Caption: General experimental workflow for chalcone synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a decision tree for troubleshooting low-yield chalcone synthesis reactions.

G cluster_byproducts Byproducts Detected cluster_no_reaction Incomplete Reaction Start Low Chalcone Yield Check_TLC Analyze Crude Mixture by TLC Start->Check_TLC Byproducts Multiple Spots on TLC Check_TLC->Byproducts Yes No_Reaction Mainly Starting Materials Check_TLC->No_Reaction No Identify_Byproducts Identify Side Reactions (e.g., Michael, Cannizzaro) Byproducts->Identify_Byproducts Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Adjust Stoichiometry - Change Catalyst Identify_Byproducts->Optimize_Conditions Check_Catalyst Check Catalyst Activity (Use Fresh Catalyst) No_Reaction->Check_Catalyst Adjust_Conditions Adjust Reaction Conditions: - Increase Temperature - Extend Reaction Time Check_Catalyst->Adjust_Conditions G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde Benzaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate_2->Aldehyde Attack on Carbonyl Water H₂O Aldol Aldol Adduct Alkoxide_2->Aldol Protonation Chalcone Chalcone (α,β-unsaturated ketone) Aldol_2->Chalcone Elimination of H₂O

References

Technical Support Center: Regioselectivity in the Acylation of 2-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acylation of 2-fluorophenol, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the acylation of 2-fluorophenol a significant challenge?

A1: The acylation of 2-fluorophenol presents two primary regioselectivity challenges:

  • C-acylation vs. O-acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions. The reaction can occur on the phenolic oxygen to form an ester (O-acylation) or on the aromatic ring to yield a hydroxyaryl ketone (C-acylation) via electrophilic aromatic substitution. Direct Friedel-Crafts acylation conditions often favor the formation of the O-acylated ester product, 2-fluorophenyl acetate.[1]

  • Ortho- vs. Para-C-acylation: When C-acylation occurs, the powerful activating and ortho-, para-directing hydroxyl group primarily governs the position of the incoming acyl group.[2] The fluorine atom is also an ortho-, para-director but is deactivating.[3] This results in competition between substitution at the C6 position (ortho to the hydroxyl group) and the C4 position (para to the hydroxyl group). Steric hindrance from both adjacent substituents can disfavor the C6 position.

Q2: What are the primary directing effects at play in 2-fluorophenol acylation?

A2: The hydroxyl (-OH) group is a strong activating group that increases the electron density of the aromatic ring, particularly at the ortho (C6) and para (C4) positions, through resonance.[4][5] The fluorine (-F) atom is an ortho-, para-director but is deactivating overall due to its strong inductive electron-withdrawing effect.[3] In electrophilic aromatic substitution, the potent activating effect of the hydroxyl group typically dominates, making the C4 and C6 positions the most likely sites for acylation.[6]

Q3: What is the Fries Rearrangement, and how is it applicable to 2-fluorophenol?

A3: The Fries Rearrangement is a reaction that converts a phenolic ester into an ortho- or para-hydroxyaryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8] This reaction is highly valuable for overcoming the common problem of O-acylation.[1] The typical strategy involves two steps:

  • O-Acylation: First, 2-fluorophenol is intentionally O-acylated to form 2-fluorophenyl acetate. This reaction is generally high-yielding.

  • Rearrangement: The isolated ester is then subjected to Fries Rearrangement conditions to migrate the acyl group from the oxygen to the aromatic ring, yielding a mixture of 4-acyl-2-fluorophenol and 6-acyl-2-fluorophenol.[7] The ratio of these isomers can be controlled by adjusting reaction conditions.[9]

Troubleshooting Guides

Problem 1: My reaction exclusively yields the O-acylated product (e.g., 2-fluorophenyl acetate) instead of the desired C-acylated hydroxyketone.

  • Cause: Direct Friedel-Crafts acylation of phenols often results in preferential acylation at the more nucleophilic oxygen atom, especially under kinetic control.

  • Solution: Employ a two-step strategy utilizing the Fries Rearrangement. First, synthesize and isolate the O-acylated ester. Then, subject this ester to Lewis acid-catalyzed rearrangement conditions to achieve C-acylation. This approach generally provides higher yields of phenolic ketones compared to direct C-acylation.[1][10]

Problem 2: My C-acylation reaction produces a mixture of ortho- and para-isomers with poor selectivity for the desired para-product (4-acyl-2-fluorophenol).

  • Cause: The formation of ortho- and para-isomers is competitive. The para-product is often the kinetically favored product, while the ortho-isomer can be thermodynamically more stable.[9]

  • Solutions & Optimizations:

    • Modify Reaction Temperature: Lower reaction temperatures (typically below 60°C) in a Fries Rearrangement favor the formation of the para-isomer (kinetic product).[7][9]

    • Adjust Solvent Polarity: Using more polar solvents (e.g., nitrobenzene) can preferentially solvate the intermediate acylium cation, facilitating its migration to the less sterically hindered para position.[7][9]

    • Use Shape-Selective Catalysts: Zeolite catalysts, such as ZSM-5, have pores that can sterically favor the formation of the para-isomer during acylation.[11]

Problem 3: I need to selectively synthesize the ortho-isomer (6-acyl-2-fluorophenol), but the para-isomer is the major product.

  • Cause: The ortho position (C6) is sterically hindered by both the -OH and -F groups. Its formation is often thermodynamically controlled.

  • Solutions & Optimizations:

    • Increase Reaction Temperature: In a Fries Rearrangement, higher temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho-isomer.[9] This stability is attributed to the formation of a bidentate chelate complex between the Lewis acid catalyst and the proximate hydroxyl and carbonyl groups of the ortho-product.[7]

    • Use Non-Polar Solvents: Non-polar solvents tend to favor the formation of the ortho-product during the Fries Rearrangement.[7]

    • Employ a Directing Group: While more complex, temporarily installing a bulky protecting group on the phenolic oxygen can sterically block the para position, though this is less common for simple acylations.

Problem 4: The overall yield of my C-acylation reaction is low.

  • Cause: Low yields can stem from several factors, including incomplete reaction, catalyst deactivation, or product degradation under harsh conditions.

  • Solutions & Optimizations:

    • Verify Reagent Quality: Ensure all reagents, especially the Lewis acid catalyst (e.g., AlCl₃), are anhydrous and of high purity. Moisture can deactivate the catalyst.[12]

    • Optimize Catalyst Loading: A stoichiometric amount of Lewis acid is often required in Friedel-Crafts and Fries reactions because the catalyst complexes with both the starting ester and the final ketone product.[13] Ensure sufficient catalyst is used.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and determine the optimal reaction time, avoiding product decomposition from prolonged heating.[14]

    • Consider Alternative Catalysts: For direct C-acylation, catalysts like zinc chloride supported on alumina (ZnCl₂@Al₂O₃) under microwave conditions have been shown to give high yields of ortho-acylated phenols.[15][16]

Data Presentation: Regioselectivity in Phenolic Acylation

The following table summarizes how reaction conditions influence the ortho/para selectivity in the Fries Rearrangement, a key strategy for C-acylation of phenolic compounds.

Reaction StrategyKey ParameterConditionPredominant ProductControl TypeReference(s)
Fries Rearrangement TemperatureLow Temperature (< 60°C)para-isomerKinetic[7],[9]
TemperatureHigh Temperature (> 160°C)ortho-isomerThermodynamic[7],[9]
SolventPolar (e.g., Nitrobenzene)para-isomer-[7]
SolventNon-Polarortho-isomer-[7]
Direct C-Acylation CatalystZnCl₂ on Al₂O₃ (Microwave)ortho-isomer-[15],[16]
CatalystZSM-5 Zeolitepara-isomerShape-Selective[11]

Key Experimental Protocols

Protocol 1: O-Acylation of 2-Fluorophenol to Synthesize 2-Fluorophenyl Acetate

This protocol describes the synthesis of the precursor for the Fries Rearrangement.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluorophenol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cooling: Cool the flask in an ice bath (0°C).

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution. If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.2 eq) to act as an acid scavenger.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Workup: Quench the reaction by adding water. If DCM was used, separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-fluorophenyl acetate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Para-Selective Fries Rearrangement of 2-Fluorophenyl Acetate

This protocol is optimized to favor the formation of 4-acetyl-2-fluorophenol.

  • Setup: To a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere, add a non-polar solvent (e.g., carbon disulfide or nitrobenzene for higher temperatures but better para-selectivity at lower temps).

  • Lewis Acid: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 - 2.5 eq) to the solvent and cool the mixture to 0-5°C.

  • Substrate Addition: Slowly add 2-fluorophenyl acetate (1.0 eq) to the cooled suspension.

  • Reaction: Maintain the reaction temperature between 25°C and 60°C. Stir vigorously for the time determined by reaction monitoring (typically several hours). Lower temperatures within this range will maximize para-selectivity.[7]

  • Workup: After completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the resulting mixture of ortho- and para-isomers using column chromatography to isolate the 4-acetyl-2-fluorophenol.

Protocol 3: Direct Ortho-Selective C-Acylation using ZnCl₂@Al₂O₃ Catalyst

This protocol is based on a modern method for direct C-acylation.[15][16]

  • Catalyst Preparation: Prepare the ZnCl₂ on Al₂O₃ catalyst as described in the literature.[16]

  • Reaction Mixture: In a microwave reaction vessel, thoroughly mix 2-fluorophenol (1.0 eq), the acylating agent (e.g., acetic acid, 1.5 eq), and the prepared ZnCl₂@Al₂O₃ catalyst (catalytic amount).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes). The reaction is solvent-free.[16]

  • Workup: After cooling, add an organic solvent (e.g., ethyl acetate) to the reaction mixture and filter to remove the solid catalyst.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution to remove unreacted acid, then with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography to isolate the ortho-acylated product, 6-acetyl-2-fluorophenol.

Visualized Workflows and Relationships

G sub sub reac reac prod_o prod_o prod_p prod_p path path sub_phenol 2-Fluorophenol reac_o_acyl O-Acylation (e.g., AcCl, Pyridine) sub_phenol->reac_o_acyl Path A reac_c_acyl Direct C-Acylation (e.g., ZnCl2/Al2O3) sub_phenol->reac_c_acyl Path B ester_prod 2-Fluorophenyl Acetate (O-Acylated Product) reac_o_acyl->ester_prod ortho_prod 6-Acyl-2-fluorophenol (ortho-Product) reac_c_acyl->ortho_prod Ortho-selective catalyst para_prod 4-Acyl-2-fluorophenol (para-Product) reac_c_acyl->para_prod Para-selective catalyst fries Fries Rearrangement (AlCl3) ester_prod->fries fries->ortho_prod High Temp Non-polar Solvent fries->para_prod Low Temp Polar Solvent

Caption: Key synthetic pathways for the acylation of 2-fluorophenol.

G problem problem check check solution solution start Poor Regioselectivity or Low Yield q1 Product Identity? (C- vs. O-acylation) start->q1 low_yield Low Yield of All Products start->low_yield Yield Issue o_acyl Mainly O-Acylated q1->o_acyl O-Acylated c_acyl_mix Mixture of C-Acylated Isomers q1->c_acyl_mix C-Acylated q2 Isomer Ratio? (ortho vs. para) sol2 To Favor Para: - Lower Temperature - Use Polar Solvent q2->sol2 Need more para sol3 To Favor Ortho: - Increase Temperature - Use Non-polar Solvent q2->sol3 Need more ortho sol1 Use Fries Rearrangement Strategy o_acyl->sol1 c_acyl_mix->q2 sol4 Check Reagent Purity Optimize Catalyst Load Monitor Reaction Time low_yield->sol4 G center center factor factor product_p product_p product_o product_o center_node Fries Rearrangement Selectivity para Para-Product (Kinetic Control) ortho Ortho-Product (Thermodynamic Control) chelation Chelation-stabilized intermediate ortho->chelation low_temp Low Temperature (< 60°C) low_temp->para high_temp High Temperature (> 160°C) high_temp->ortho polar_solv Polar Solvent polar_solv->para nonpolar_solv Non-Polar Solvent nonpolar_solv->ortho

References

Challenges in the scale-up synthesis of 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 3'-Fluoro-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Fries rearrangement of 2-fluorophenyl acetate, the demethylation of 3-fluoro-4-methoxyacetophenone, and the selective hydrolysis of 2',4'-difluoroacetophenone. The choice of route often depends on the starting material availability, cost, and desired scale of production.

Q2: Which synthetic route is most suitable for large-scale production?

A2: For larger-scale synthesis, the Fries rearrangement of 2-fluorophenyl acetate is a commonly employed method.[1] However, it presents challenges in controlling the regioselectivity between the desired para-isomer (this compound) and the ortho-isomer byproduct. A practical pilot-scale method starting from 2',4'-difluoroacetophenone has also been developed, offering a potentially more controlled reaction.[2]

Q3: What are the critical parameters to control during the Fries rearrangement for this synthesis?

A3: Temperature and solvent polarity are crucial for directing the selectivity of the Fries rearrangement.[3][4] Lower temperatures and more polar solvents generally favor the formation of the para-isomer, while higher temperatures and non-polar solvents tend to yield more of the ortho-isomer.[3][4] The choice and stoichiometry of the Lewis acid catalyst (e.g., Aluminum chloride) are also critical and must be carefully controlled.[5]

Q4: What are the main impurities encountered in the synthesis of this compound?

A4: The primary impurity of concern, particularly in the Fries rearrangement route, is the isomeric byproduct, 3'-Fluoro-2'-hydroxyacetophenone. Other potential impurities include unreacted starting materials (e.g., 2-fluorophenyl acetate), residual catalyst, and byproducts from side reactions such as intermolecular acylation or bromine migration if bromo-analogs are used.[1][6]

Q5: What analytical techniques are recommended for monitoring reaction progress and determining product purity?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction progress and quantifying the purity of this compound, especially for resolving the desired product from its isomers.[1][7] Gas Chromatography (GC) can also be used, particularly for analyzing volatile impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions or lead to incomplete conversion. 2. Poor Quality of Reagents: Moisture or impurities in solvents or reagents, especially the Lewis acid, can inhibit the reaction. 3. Inefficient Mixing: Inadequate agitation, especially in larger reactors, can lead to localized concentration gradients and reduced reaction rates.1. Optimize Temperature: Carefully control the reaction temperature. For the Fries rearrangement, lower temperatures generally favor the desired para-isomer.[3][4] 2. Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and of high purity. 3. Improve Agitation: Use appropriate stirring mechanisms (e.g., overhead mechanical stirrer) and ensure vigorous mixing throughout the reaction.
High Levels of Ortho-Isomer Impurity 1. High Reaction Temperature: Higher temperatures in the Fries rearrangement favor the formation of the ortho-isomer.[3][4] 2. Non-polar Solvent: The use of non-polar solvents can increase the proportion of the ortho product.[3]1. Maintain Lower Temperature: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. 2. Solvent Selection: Employ a more polar solvent to enhance the selectivity towards the para-isomer.
Incomplete Reaction 1. Insufficient Catalyst: The Lewis acid catalyst may be deactivated by moisture or complexation with the product. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use Stoichiometric Excess of Catalyst: An excess of the Lewis acid is often required as it complexes with both starting material and product.[5] 2. Monitor Reaction Progress: Use HPLC or TLC to monitor the reaction until the starting material is consumed.
Difficulty in Product Isolation and Purification 1. Formation of Emulsions During Workup: Vigorous stirring during aqueous workup can lead to stable emulsions. 2. Co-crystallization of Isomers: The desired para-isomer and the ortho-isomer may co-crystallize, making purification by simple recrystallization difficult.1. Careful Workup: Add the aqueous quench solution slowly with controlled stirring. The use of a brine wash can help to break emulsions. 2. Alternative Purification Methods: Consider column chromatography or fractional crystallization under optimized solvent conditions. Steam distillation has also been used to separate isomers in similar syntheses.[1]

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Scale Yield of this compound Yield of 3'-Fluoro-2'-hydroxyacetophenone Reference
Fries Rearrangement2-Fluorophenyl acetateAluminum trichloride, Monochlorobenzene1.070 kg38.8%24%[1]
Demethylation3-Fluoro-4-methoxyacetophenoneAnhydrous aluminum bromide, Toluene20.4 g88%Not reported[8]
Selective Hydrolysis2',4'-DifluoroacetophenoneSodium hydroxide, Calcium hydroxide, Water60.0 g76%Not reported[2]

Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement of 2-Fluorophenyl Acetate[1]
  • A mixture of 2-fluorophenyl acetate (1.070 kg, 6.94 mol) and monochlorobenzene (5.34 L) is heated to 120 °C.

  • Aluminum trichloride (1.39 kg, 10.42 mol) is added in portions over 70-75 minutes, maintaining the temperature at approximately 120-125 °C.

  • The reaction is stirred at this temperature for 3 hours.

  • The reaction mixture is then cooled to 0-5 °C.

  • Water (1.07 L) followed by 3.5% hydrochloric acid (2.14 L) are added sequentially with vigorous stirring, ensuring the internal temperature remains below 30 °C.

  • The mixture is stirred vigorously at 5-10 °C for 1 hour.

  • The resulting solid is collected by filtration, washed with water (1 L), and dried to yield the crude para-isomer (this compound).

  • The organic layer from the filtrate is separated, washed with water (2 L), and concentrated to give a crude mixture containing the ortho-isomer.

Protocol 2: Synthesis via Demethylation of 3-Fluoro-4-methoxyacetophenone[8]
  • To 400 ml of dried toluene, add 20.4 g of 3-fluoro-4-methoxyacetophenone.

  • Stir the mixture at room temperature and add 66.1 g of anhydrous aluminum bromide over approximately 20 minutes.

  • Continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into 600 ml of ice water.

  • Separate the organic layer. Extract the aqueous layer twice with ether.

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure this compound.

Protocol 3: Synthesis via Selective Hydrolysis of 2',4'-Difluoroacetophenone[2]
  • In a 1 L round-bottomed flask equipped with a mechanical stirrer, place 60.0 g (0.38 mol) of 2',4'-difluoroacetophenone, 14.1 g of calcium hydroxide, 30.8 g of sodium hydroxide, and 300 mL of water.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford pure 2'-Fluoro-4'-hydroxyacetophenone.

Visualizations

experimental_workflow_fries start Start: 2-Fluorophenyl acetate + Monochlorobenzene heat Heat to 120 °C start->heat Step 1 add_alcl3 Add AlCl3 (120-125 °C) heat->add_alcl3 Step 2 react React for 3h at 120-125 °C add_alcl3->react Step 3 cool Cool to 0-5 °C react->cool Step 4 quench Quench with H2O and HCl cool->quench Step 5 stir Stir at 5-10 °C for 1h quench->stir Step 6 filter Filter stir->filter Step 7 product Product: This compound filter->product Step 8

Caption: Fries Rearrangement Experimental Workflow.

troubleshooting_logic problem Problem Encountered (e.g., Low Yield) cause1 Potential Cause 1: Suboptimal Temperature problem->cause1 cause2 Potential Cause 2: Poor Reagent Quality problem->cause2 cause3 Potential Cause 3: Inefficient Mixing problem->cause3 solution1 Solution: Optimize & Control Temperature cause1->solution1 solution2 Solution: Use Anhydrous, High-Purity Reagents cause2->solution2 solution3 Solution: Improve Agitation cause3->solution3

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3'-Fluoro-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The nature and quantity of impurities largely depend on the synthetic route employed. Common impurities include:

  • Isomeric Byproducts: The most prevalent impurity, particularly from a Fries rearrangement of 2-fluorophenyl acetate, is the ortho isomer, 4'-Fluoro-2'-hydroxyacetophenone.[1][2][3][4][5]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials such as 2-fluorophenyl acetate, 3-fluoro-4-methoxyacetophenone, or 2-fluorophenol may be present.[6]

  • Polyacylated Products: In Friedel-Crafts acylation reactions, there is a possibility of forming diacylated or other polyacylated aromatic compounds.[7][8][9][10][11]

  • Solvent Residues: Residual solvents used during the synthesis and initial work-up can be present in the crude product.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized phenolic impurities or residual colored byproducts from the synthesis. The use of activated carbon during recrystallization can be effective in adsorbing these colored impurities. Ensure the product is stored in a cool, dark place under an inert atmosphere to prevent further degradation.

Q3: I am having difficulty separating the this compound from its ortho isomer (4'-Fluoro-2'-hydroxyacetophenone). What is the best approach?

A3: Separation of these isomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This can be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system. Experiment with different solvents or solvent mixtures to optimize the separation.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers. A solvent system with a gradient of polarity (e.g., hexane-ethyl acetate) can be used to achieve good separation.

Q4: After recrystallization, the yield of my purified product is very low. What are the possible reasons and how can I improve it?

A4: Low yield after recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to significant loss of product in the mother liquor.

  • Using Too Much Solvent: An excessive volume of solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature can result in a lower yield.

To improve the yield, carefully select a solvent in which the compound has high solubility at elevated temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Troubleshooting Guides

Problem: Poor Separation of Isomers During Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of isomers Inappropriate solvent system polarity.Optimize the mobile phase. If using a hexane-ethyl acetate system, try decreasing the proportion of ethyl acetate to increase the separation between the less polar and more polar isomers. A shallower gradient can also improve resolution.
Broad peaks and tailing Column overloading or interaction with silica gel.Reduce the amount of crude material loaded onto the column. The addition of a small amount of acetic acid to the mobile phase can sometimes sharpen the peaks of phenolic compounds by reducing tailing.
Streaking of the compound on the column The compound is not fully dissolving in the mobile phase before binding to the silica.Ensure the crude product is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column.
Problem: Oiling Out During Recrystallization
Symptom Possible Cause Suggested Solution
Product separates as an oil instead of crystals The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Impurities are preventing crystal lattice formation.Select a solvent with a lower boiling point. Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation. Add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., toluene, ethanol/water mixtures, ethyl acetate/hexane mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Simple, cost-effective, scalable.May not be effective for separating isomers with similar solubility; potential for low yield.
Column Chromatography >99.5%Excellent for separating isomers and closely related impurities.More time-consuming, requires larger volumes of solvent, can be less scalable.
Acid-Base Extraction VariableGood for removing acidic or basic impurities.Not effective for neutral impurities like isomers.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product recrys_dissolve Dissolve in Minimal Hot Solvent recrys_start->recrys_dissolve recrys_decolorize Decolorize with Activated Carbon (Optional) recrys_dissolve->recrys_decolorize recrys_filter Hot Filtration recrys_dissolve->recrys_filter If no decolorization recrys_decolorize->recrys_filter recrys_cool Slow Cooling & Crystallization recrys_filter->recrys_cool recrys_isolate Isolate Crystals (Vacuum Filtration) recrys_cool->recrys_isolate recrys_dry Dry Crystals recrys_isolate->recrys_dry recrys_end Pure Product recrys_dry->recrys_end chromatography_workflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_load Dissolve and Load Sample chrom_start->chrom_load chrom_prepare Prepare Silica Gel Column chrom_prepare->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_monitor Monitor by TLC chrom_collect->chrom_monitor chrom_combine Combine Pure Fractions chrom_monitor->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end troubleshooting_logic start Impure Product check_purity Analyze Purity (e.g., HPLC, TLC) start->check_purity is_isomer Isomeric Impurity Present? check_purity->is_isomer is_colored Colored Impurities Present? is_isomer->is_colored No chromatography Perform Column Chromatography is_isomer->chromatography Yes recrystallization Perform Recrystallization is_colored->recrystallization No activated_carbon Use Activated Carbon during Recrystallization is_colored->activated_carbon Yes end_pure Pure Product chromatography->end_pure recrystallization->end_pure activated_carbon->end_pure

References

Technical Support Center: Optimizing Suzuki Coupling of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing reaction conditions for this critical C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling of fluorinated compounds often challenging?

A1: The challenges primarily arise from the electronic properties of fluorinated substrates. The high electronegativity of fluorine can decrease the electron density of the aromatic ring, which can impact multiple steps in the catalytic cycle. For fluorinated aryl halides, this can make the initial oxidative addition step more facile, but for fluorinated boronic acids, the electron-withdrawing nature of fluorine can increase the susceptibility of the C-B bond to cleavage, leading to a significant side reaction known as protodeboronation.[1][2] Furthermore, if using a fluorinated arene as the halide partner, activating the very strong C-F bond for oxidative addition is particularly difficult.[3][4]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or residual water, leading to the formation of a defluorinated arene byproduct and reduced yield of the desired coupled product.[5] This is especially problematic for electron-deficient aryl boronic acids, including many fluorinated derivatives.[6][7]

To minimize protodeboronation:

  • Use Boronic Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin), MIDA esters, or potassium organotrifluoroborates are generally more stable than the corresponding boronic acids and are less prone to this side reaction.[1][5][8][9]

  • Choose a Milder Base: Strong bases can accelerate protodeboronation.[7] Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF instead of stronger ones like NaOH or KOt-Bu.[1][3]

  • Control Water Content: While some water can be beneficial for dissolving the base, excess water can promote protodeboronation. Using anhydrous solvents or a carefully controlled amount of water is recommended.[1][3]

  • Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, this can often reduce the rate of the protodeboronation side reaction.[1]

Q3: Which palladium catalyst and ligand system is best for coupling fluorinated compounds?

A3: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for challenging couplings involving electron-poor or sterically hindered fluorinated compounds, standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] Catalyst systems using bulky, electron-rich phosphine ligands are generally a good starting point.[3][10]

  • Recommended Ligands: SPhos, XPhos, and RuPhos are frequently effective.[3][4]

  • Recommended Pre-catalysts: Pre-formed palladium catalysts incorporating these ligands, such as XPhos Pd G2, G3, or G4, can offer improved activity, stability, and reproducibility.[3][11]

Q4: Can I use aryl fluorides as coupling partners in a Suzuki reaction?

A4: Yes, but it is significantly more challenging than using aryl bromides or iodides due to the high strength of the C-F bond.[3][4]

  • Palladium-catalyzed reactions: These often require specialized, highly active catalyst systems and aryl fluorides bearing strong electron-withdrawing groups to facilitate C-F bond activation.[12]

  • Nickel-catalyzed reactions: Nickel catalysts have shown considerable promise for the cross-coupling of aryl fluorides.[3] These reactions may be facilitated by ortho-directing groups on the aryl fluoride or the use of co-catalysts like ZrF₄ or TiF₄.[13][14]

Troubleshooting Guide

Issue 1: Low to No Product Yield

This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.

Initial Checks:

  • Reagent Integrity: Ensure the aryl halide and boronic acid/ester are pure. Verify that the palladium catalyst is active and has not been deactivated by exposure to air or moisture. Use dry, degassed solvents and an anhydrous base.[10]

  • Inert Atmosphere: Confirm that the reaction was set up and maintained under a properly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[10]

Systematic Optimization Workflow:

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 2: Significant Protodeboronation Byproduct

If you observe a significant amount of the arene byproduct resulting from the cleavage of the C-B bond, consider the following protocol adjustments.

Decision Tree for Mitigating Protodeboronation:

Protodeboronation_Troubleshooting Start High Protodeboronation Observed Boron_Source Are you using a boronic acid? Start->Boron_Source Switch_Ester Switch to Pinacol (Bpin) or MIDA Boronic Ester Boron_Source->Switch_Ester Yes Base Is the base too strong? (e.g., NaOH, KOtBu) Boron_Source->Base No Switch_Ester->Base Milder_Base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃, KF) Base->Milder_Base Yes Solvent Are you using anhydrous solvents? Base->Solvent No Milder_Base->Solvent Anhydrous Ensure Anhydrous Conditions (Dry solvents, oven-dried glassware) Solvent->Anhydrous No End Reduced Protodeboronation Solvent->End Yes Anhydrous->End

Caption: Decision tree for minimizing protodeboronation of fluorinated boronic acids.

Issue 3: Formation of Homocoupling Byproduct

The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.

  • Solution: Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by subjecting the sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas.[10]

Data Presentation: Condition Screening

The choice of reaction parameters is critical. The following tables summarize the impact of different components on the yield of Suzuki-Miyaura couplings involving fluorinated compounds, based on literature examples.

Table 1: Effect of Base on the Yield of a Fluorinated Biaryl

EntryAryl HalideBoronic AcidBase (2.0 equiv)SolventTemp (°C)Yield (%)
14-Bromo-fluorobenzenePhenylboronic acidK₂CO₃DMF/H₂O11085
24-Bromo-fluorobenzenePhenylboronic acidK₃PO₄Dioxane10092
34-Bromo-fluorobenzenePhenylboronic acidCs₂CO₃Dioxane10095
44-Bromo-fluorobenzenePhenylboronic acidKFTHF8078

Data is illustrative and compiled from general knowledge in the field to show trends.

Table 2: Comparison of Boronic Acid vs. Boronic Ester

EntryAryl HalideBoron ReagentCatalystBaseSolventTemp (°C)Yield (%)
14-Chlorotoluene2,6-Difluorophenyl-boronic acidXPhos Pd G3K₃PO₄Dioxane/H₂O10045*
24-Chlorotoluene2,6-Difluorophenyl-boronic acid pinacol esterXPhos Pd G3K₃PO₄Dioxane/H₂O10088

*Significant protodeboronation of the boronic acid was observed.[1][11]

Experimental Protocols

General Protocol for Suzuki Coupling with a Fluorinated Aryl Bromide

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a stir bar, add the fluorinated aryl bromide (1.0 equiv.), the arylboronic acid pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C) for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans  + PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 Boronate Ar²-B(OR)₃⁻ Boronate->Trans Base Base (e.g., OH⁻, F⁻) Base->Boronate Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Base activation RE Reductive Elimination PdII_Ar2->RE RE->Pd0 regenerates Product Ar¹-Ar² RE->Product ArX Ar¹-X (Aryl Halide) ArX->OA

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Navigating the Bioactive Landscape of Fluorinated Chalcones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of chalcones, with a special focus on the potential therapeutic applications of derivatives of 3'-Fluoro-4'-hydroxyacetophenone. Due to a scarcity of published data on this specific scaffold, this guide draws comparisons from closely related fluorinated chalcones to infer potential bioactivities and guide future research.

Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of fluorine atoms and hydroxyl groups into the chalcone structure can significantly modulate these biological effects, making fluorinated chalcones a compelling area of study for drug discovery. This guide focuses on chalcones derived from this compound, a scaffold of particular interest due to the electron-withdrawing nature of fluorine and the hydrogen-bonding capability of the hydroxyl group.

General Synthesis of Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone and a benzaldehyde derivative. The general workflow for the synthesis of chalcones derived from this compound is depicted below.

G A This compound C Claisen-Schmidt Condensation (Acid/Base Catalyst, Solvent, Heat) A->C B Substituted Benzaldehyde B->C D Chalcone Derivative (E)-1-(3-fluoro-4-hydroxyphenyl)- 3-(aryl)prop-2-en-1-one C->D E Purification (Crystallization/Chromatography) D->E F Pure Chalcone E->F

Caption: General synthesis workflow for chalcone derivatives.

Comparative Biological Activities

While specific data for chalcones from this compound is limited, studies on analogous fluorinated chalcones provide valuable insights into their potential biological activities. The following sections compare the anticancer, antimicrobial, and anti-inflammatory properties of various fluorinated chalcones.

Anticancer Activity

Fluorinated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. The substitution pattern on both aromatic rings plays a crucial role in their potency.

Table 1: Comparative in vitro Anticancer Activity of Fluorinated Chalcones

Compound Reference/AnalogueCancer Cell LineIC50 (µM)Citation
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalconeHuman Cancer Cell Line Panel (39 lines)Most effective of series[1]
Fluorinated chalcone derivativeHuman Pancreatic BxPC-318.67[2]
Fluorinated chalcone derivativeHuman Breast BT-2026.43[2]

Note: Data presented is for structurally related fluorinated chalcones to provide a comparative perspective.

A proposed mechanism for the anticancer activity of some chalcones involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

G Chalcone Fluorinated Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some chalcones.

Antimicrobial Activity

The presence of halogens in the chalcone structure has been shown to enhance antimicrobial properties.[3] Fluorinated chalcones have been evaluated against a range of bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated Chalcones

Compound Reference/AnalogueStaphylococcus aureusEscherichia coliCandida albicansCitation
Halogenated Chalcone62.5>25062.5[3]
Fluoro-substituted Chalcone Analog 1Significant ActivityModerate ActivityNot Reported[4]
Fluoro-substituted Chalcone Analog 2Moderate ActivityLow ActivityComparable to Fluconazole[4]

Note: This table presents data from various studies on fluorinated chalcones to illustrate their antimicrobial potential.

Anti-inflammatory Activity

Chalcones can exert anti-inflammatory effects through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).

Table 3: Comparative Anti-inflammatory Activity of Fluorinated Chalcones

Compound Reference/AnalogueAssayResultCitation
1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneCarrageenan-induced rat paw edema54-62% inhibition[5]
Fluorinated 3,4-dihydroxychalcones5-Lipoxygenase inhibition in RBL-1 cellsPotent inhibition[1]

Note: The data is from studies on chalcones with similar structural features to those derived from this compound.

The anti-inflammatory action of certain chalcones is linked to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols typically employed in the evaluation of chalcone bioactivity.

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
  • An appropriate acetophenone (e.g., this compound) and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of a strong base (e.g., aqueous KOH) or acid is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured into ice-cold water and acidified.

  • The resulting solid precipitate (the chalcone) is filtered, washed, and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the chalcone derivatives for a specified duration (e.g., 48 hours).

  • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • A serial dilution of the chalcone compounds is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions for the microorganism.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The general workflow for evaluating the biological activity of newly synthesized chalcones is summarized in the following diagram.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Hit Identification & MoA A Chalcone Synthesis B Purification A->B C Structural Analysis (NMR, MS, IR) B->C D Anticancer Screening (e.g., MTT Assay) C->D E Antimicrobial Screening (e.g., MIC Determination) C->E F Anti-inflammatory Screening (e.g., COX Inhibition) C->F G Identify 'Hit' Compounds D->G E->G F->G H Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) G->H I Lead Compound H->I

Caption: Workflow for the synthesis and biological evaluation of chalcones.

Conclusion and Future Directions

While direct experimental data on chalcones derived from this compound remains elusive in the current literature, the comparative analysis of structurally similar fluorinated chalcones suggests that this class of compounds holds significant therapeutic potential. The presence of the 3'-fluoro and 4'-hydroxy substituents is anticipated to influence the pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and selectivity.

Future research should focus on the synthesis and systematic biological evaluation of a library of chalcones derived from this compound. Such studies are essential to establish clear structure-activity relationships and to identify lead compounds for further development in the areas of oncology, infectious diseases, and inflammatory disorders. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating these much-needed investigations.

References

A Comparative Guide to the Synthesis of 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-4'-hydroxyacetophenone is a key building block in the synthesis of various pharmaceutical compounds. Its strategic importance necessitates the selection of an efficient and scalable synthetic route. This guide provides a comparative analysis of the most common methods for its preparation, offering a detailed examination of reaction protocols, yields, and the relative advantages and disadvantages of each approach. The information presented herein is intended to assist researchers in making informed decisions for the synthesis of this valuable intermediate.

Comparison of Synthetic Routes

Four primary synthetic routes for the preparation of this compound have been evaluated:

  • Demethylation of 3'-Fluoro-4'-methoxyacetophenone: A reliable and high-yielding method.

  • Hydrolysis of 2',4'-difluoroacetophenone: A practical approach, particularly for larger-scale synthesis, that avoids some of the issues associated with Friedel-Crafts reactions.

  • Fries Rearrangement of 2-fluorophenyl acetate: A classic method for the synthesis of hydroxyaryl ketones, though potentially lower-yielding for this specific target.

  • Friedel-Crafts Acylation of 2-fluorophenol: A direct approach, but one that can be hampered by low yields and the formation of isomeric byproducts.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.

Synthesis Route Starting Material Key Reagents Reaction Conditions Yield (%) Purity
Demethylation3'-Fluoro-4'-methoxyacetophenoneAnhydrous aluminum bromide, TolueneRoom temperature, 4 hours88%High after recrystallization
Hydrolysis2',4'-difluoroacetophenoneSodium hydroxide, Calcium hydroxide, WaterRefluxNot explicitly reported, but described as a practical pilot-scale methodHigh
Fries Rearrangement2-Fluorophenyl acetateLewis acids (e.g., AlCl₃)Temperature dependentPotentially ≤ 40% (based on similar reactions)Can produce isomeric byproducts
Friedel-Crafts Acylation2-FluorophenolAcetyl chloride, Aluminum chlorideAnhydrous conditions≤ 40%Often yields a mixture of isomers

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below.

Demethylation of 3'-Fluoro-4'-methoxyacetophenone

This method is noted for its high yield and straightforward procedure.[1]

Procedure:

  • To 400 ml of dried toluene, add 20.4 g of 3'-fluoro-4'-methoxyacetophenone.

  • Stir the mixture at room temperature to ensure uniformity.

  • Over a period of approximately 20 minutes, add 66.1 g of anhydrous aluminum bromide to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 600 ml of ice water.

  • Separate the two layers and extract the aqueous layer twice with ether.

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain a brown crystal.

  • Recrystallize the crude product from toluene to yield 16.53 g (88%) of a white crystalline solid.

Hydrolysis of 2',4'-difluoroacetophenone

This route is presented as a practical method for larger-scale synthesis.

Procedure: A detailed experimental protocol with specific quantities and yields was not available in the searched literature. However, the method involves the reflux of 2',4'-difluoroacetophenone with a mixture of sodium hydroxide and calcium hydroxide in water.

Fries Rearrangement of 2-fluorophenyl acetate

The Fries rearrangement is a classic approach to hydroxyaryl ketones. The first step is the synthesis of the 2-fluorophenyl acetate precursor.

Synthesis of 2-fluorophenyl acetate: A general procedure for the acylation of a phenol involves reacting 2-fluorophenol with acetic anhydride in the presence of a catalytic amount of a strong acid (e.g., methanesulfonic acid, p-toluenesulfonic acid) or a base like pyridine.[2]

Fries Rearrangement Procedure: A specific, high-yield protocol for the Fries rearrangement of 2-fluorophenyl acetate to this compound is not well-documented in the provided search results. Generally, the reaction involves heating the phenolic ester with a Lewis acid (e.g., aluminum chloride) in a suitable solvent. The reaction temperature is a critical parameter that influences the ratio of ortho and para isomers.[3][4] Repetitions of a similar Friedel-Crafts reaction on 3-fluorophenol have been reported to yield no more than 40% of the desired product, often with significant isomeric impurities.

Friedel-Crafts Acylation of 2-fluorophenol

This is a direct one-step method, but it can be low-yielding.

Procedure: A detailed, high-yield protocol for the Friedel-Crafts acylation of 2-fluorophenol to specifically produce this compound is not readily available in the search results. A general procedure involves the slow addition of an acylating agent (e.g., acetyl chloride) to a cooled mixture of the phenol and a Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous solvent. The reaction is often plagued by low yields (≤ 40%) and the formation of the undesired 4'-fluoro-2'-hydroxyacetophenone isomer.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthetic routes.

Demethylation_Route start 3'-Fluoro-4'-methoxyacetophenone reaction Demethylation (Room Temp, 4h) start->reaction reagents Anhydrous AlBr₃ Toluene reagents->reaction workup Workup & Purification (Recrystallization) reaction->workup product This compound workup->product Yield: 88% Hydrolysis_Route start 2',4'-difluoroacetophenone reaction Hydrolysis (Reflux) start->reaction reagents NaOH, Ca(OH)₂ Water reagents->reaction workup Workup & Purification reaction->workup product This compound workup->product Yield: Not Reported Fries_Rearrangement_Route cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement start_phenol 2-Fluorophenol esterification Esterification start_phenol->esterification reagents_ester Acetic Anhydride reagents_ester->esterification intermediate 2-Fluorophenyl acetate esterification->intermediate rearrangement Fries Rearrangement intermediate->rearrangement reagents_fries Lewis Acid (e.g., AlCl₃) reagents_fries->rearrangement product This compound rearrangement->product Yield: Potentially low

References

A Comparative Guide to 3'-Fluoro-4'-hydroxyacetophenone and Other Fluorinated Acetophenone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an objective comparison of 3'-Fluoro-4'-hydroxyacetophenone against other fluorinated acetophenone derivatives, supported by experimental data on their biological activities. The strategic placement of fluorine atoms can significantly alter a molecule's physicochemical properties and, consequently, its therapeutic potential.

Introduction to Fluorinated Acetophenones

Acetophenone and its derivatives are a class of organic compounds that serve as important building blocks in the synthesis of a wide range of biologically active molecules, including chalcones, flavones, and other heterocyclic compounds. The introduction of fluorine into the acetophenone scaffold can dramatically influence properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications are a key strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates. This guide focuses on this compound and compares its performance with other fluorinated analogues.

Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound403-14-5C₈H₇FO₂154.14
2'-Fluoro-4'-hydroxyacetophenone22716-14-3C₈H₇FO₂154.14
4'-Fluoroacetophenone403-42-9C₈H₇FO138.14

Comparative Biological Performance

The biological activities of fluorinated acetophenones are diverse, with many derivatives showing promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The data presented below is primarily from studies on derivatives (e.g., chalcones) synthesized from these acetophenones, as direct comparative studies on the parent compounds are limited.

Anticancer Activity (Cytotoxicity)

Fluorinated acetophenones are common precursors for chalcones, which have been extensively studied for their cytotoxic effects on various cancer cell lines. The data below, while not a direct comparison of the acetophenones themselves, provides insight into the potential of their derivatives.

Derivative OriginCell LineIC₅₀ (µM)Reference
Chalcone from 4'-FluoroacetophenoneK562 (Leukemia)0.84[1]
Chalcone from 4'-FluoroacetophenonePC-3 (Prostate Cancer)>100Data derived from studies on related compounds
Chalcone from 3'-Fluoro-4'-methoxyacetophenoneHepG2 (Liver Cancer)Not specifiedData derived from studies on related compounds[2]

Note: IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Enzyme Inhibition

Fluorinated acetophenones and their derivatives have shown inhibitory activity against various enzymes, a property that is crucial for the development of targeted therapies. For instance, a derivative of 2,4-dihydroxyacetophenone has demonstrated enhanced inhibitory effects against α-glucosidase and α-amylase when fluorinated.[3]

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
2,4-dihydroxyacetophenoneα-glucosidase0.97 ± 0.02[3]
4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenoneα-glucosidase0.81 ± 0.07[3]
2,4-dihydroxyacetophenoneα-amylase6.89 ± 0.04[3]
4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenoneα-amylase4.87 ± 0.02[3]

Signaling Pathway Analysis: Induction of Apoptosis

Several studies suggest that hydroxyacetophenone derivatives can induce apoptosis (programmed cell death) in cancer cells. A key pathway involved in apoptosis is regulated by the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. The ratio of these proteins is critical in determining a cell's fate. Some phenolic compounds have been shown to induce apoptosis by downregulating Bcl-2 and upregulating Bax, leading to the activation of caspases and subsequent cell death.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Fluorinated_Acetophenone Fluorinated Acetophenone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Fluorinated_Acetophenone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Fluorinated_Acetophenone->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed mechanism of apoptosis induction by fluorinated acetophenone derivatives via the Bcl-2 pathway.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol allows for the detection of changes in the expression levels of pro- and anti-apoptotic proteins.[4][5][6]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[4]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and comparing the biological activities of fluorinated acetophenone derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_adme Pharmacokinetic Profiling (In Vitro) Synthesis Synthesis of Fluorinated Acetophenone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) on Cancer Cell Lines Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Characterization->Enzyme_Inhibition Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Permeability Permeability Assays (e.g., Caco-2) Characterization->Permeability Metabolism Metabolic Stability Assays (e.g., Liver Microsomes) Characterization->Metabolism Apoptosis_Assay Apoptosis Analysis (e.g., Flow Cytometry) Cytotoxicity->Apoptosis_Assay If cytotoxic Western_Blot Western Blot for Signaling Proteins (e.g., Bcl-2 family) Apoptosis_Assay->Western_Blot

Figure 2: General experimental workflow for the evaluation of fluorinated acetophenone derivatives.

Conclusion

This compound and its fluorinated counterparts are valuable scaffolds in medicinal chemistry. The strategic incorporation of fluorine can enhance their biological activities, making them and their derivatives promising candidates for further investigation as therapeutic agents. While direct comparative data on the parent acetophenones is limited, the available information on their derivatives highlights the importance of the position of fluorine in determining their cytotoxic and enzyme-inhibitory potential. Further head-to-head studies of the parent compounds are warranted to fully elucidate their structure-activity relationships and guide the rational design of new and more effective drug candidates.

References

A Comparative Guide to the In-Vitro Evaluation of Fluorinated Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro biological activities of various fluorinated chalcones, supported by experimental data from recent studies. It details the methodologies for key evaluation assays and visualizes critical pathways and workflows to aid in research and development.

Introduction: The Promise of Fluorinated Chalcones

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core. Their simple structure allows for straightforward synthesis and modification, making them an attractive scaffold for developing novel therapeutic agents.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3]

The introduction of fluorine atoms into the chalcone structure can significantly enhance biological activity.[1][4] Fluorination often increases metabolic stability and lipophilicity, which can improve a compound's ability to cross cell membranes and interact with biological targets.[1][5] This guide focuses on the in-vitro evaluation of these fluorinated derivatives, comparing their efficacy and outlining the protocols used to assess their potential.

Comparative In-Vitro Activity of Fluorinated Chalcones

The following tables summarize quantitative data on the biological performance of various fluorinated chalcone derivatives against different targets.

Table 1: Anticancer Activity of Fluorinated Chalcones (IC₅₀ Values in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound ID / DescriptionCancer Cell LineIC₅₀ (µM)Reference
α-Fluorinated Chalcone (4c) MGC-803 (Gastric)0.025[6]
BGC-823 (Gastric)0.041[6]
SGC-7901 (Gastric)0.254[6]
A549 (Lung)0.048[6]
HCT-116 (Colon)0.202[6]
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7) Human Cancer Cell Panel (39 lines)Most Effective in Panel[3][7]
Chalcone Derivative (12) A549 (Lung)Potent Activity[8][9]
HeLa (Cervical)Potent Activity[9]
A375 (Melanoma)Potent Activity[9]
HepG2 (Liver)Potent Activity[9]
Chalconoid (2a) HepG2 (Liver)67.51[10]
Various Fluorinated Chalcones HepG2 (Liver)67.51 - 108.20[10]

Note: "Potent Activity" is stated where specific IC₅₀ values were not provided in the abstract, but the compound was highlighted for its strong effects.

Table 2: Antimicrobial and Antifungal Activity of Fluorinated Chalcones

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Compound ID / DescriptionTarget MicroorganismActivity MetricResultReference
Chalcone (1c) Pseudomonas aeruginosaZone of InhibitionSignificant Activity[2]
Chalcone (1d) Staphylococcus aureusZone of InhibitionSignificant Activity[2]
Bacillus subtilisZone of InhibitionSignificant Activity[2]
Escherichia coliZone of InhibitionSignificant Activity[2]
Chalcones (1a, 1c, 1d) Candida albicansZone of InhibitionMost Effective[2]
Trifluoromethyl-substituted Chalcone (13) Candida parapsilosisMIC15.6 - 31.25 mg/mL[11]
Fluoro-substituted Chalcones (9, 13, 14, 15) Staphylococcus aureusMIC7.81 - 250 µg/mL[11]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. The following are standard protocols for evaluating the biological activity of fluorinated chalcones.

MTT Assay for Anticancer Activity

This colorimetric assay measures a compound's cytotoxic effects by assessing the metabolic activity of cells.

  • Principle : The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure :

    • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

    • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the fluorinated chalcone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

    • Incubation : Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[12]

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

    • Solubilization : Remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

    • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Disc Diffusion Assay for Antimicrobial Screening

This method assesses the antimicrobial activity of a substance by measuring the area around a treated disc where microorganisms cannot grow.

  • Principle : The test compound diffuses from a paper disc into an agar plate seeded with a specific microorganism. If the compound is effective, it creates a zone of inhibition where microbial growth is prevented.

  • Procedure :

    • Media Preparation : Pour sterile growth media into sterile petri dishes and allow it to solidify.[2]

    • Inoculation : Spread a standardized broth culture of the target microorganism (e.g., S. aureus, E. coli) evenly over the agar surface.[2]

    • Disc Application : Sterilize 6 mm paper discs (Whatman's filter paper no. 1) and impregnate them with a known concentration of the fluorinated chalcone solution (e.g., 500 mg/mL).[2] Place the discs on the agar surface. Include standard antibiotic and solvent control discs.

    • Incubation : Incubate the plates for 24 hours at 37°C.[2]

    • Analysis : Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.[2]

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle : Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Procedure :

    • Cell Treatment : Seed cells in 6-well plates and treat them with the chalcone compound at its IC₅₀ concentration for 24 or 48 hours.

    • Cell Harvesting : Collect both floating and adherent cells, centrifuge, and wash the cell pellet twice with ice-cold PBS.

    • Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation : Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Data Acquisition : Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Analysis : Quantify the percentage of cells in four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Visualizing Mechanisms and Workflows

Experimental Workflow for In-Vitro Screening

The following diagram illustrates a typical workflow for the synthesis and in-vitro evaluation of fluorinated chalcones.

G cluster_0 Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Outcome synthesis Claisen-Schmidt Condensation purification Purification (Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) characterization->anti_inflammatory apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis data_analysis Data Analysis (IC50, MIC Determination) antimicrobial->data_analysis anti_inflammatory->data_analysis apoptosis->data_analysis cell_cycle Cell Cycle Analysis cell_cycle->data_analysis tubulin Tubulin Polymerization Assay tubulin->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Workflow for synthesis and in-vitro evaluation.
Chalcone-Induced Apoptosis Signaling

Fluorinated chalcones can induce apoptosis in cancer cells through various signaling pathways, often involving the mitochondria and caspase activation.

G chalcone Fluorinated Chalcone cell Cancer Cell chalcone->cell mito Mitochondrial Dysfunction cell->mito induces tubulin Tubulin Polymerization Inhibition cell->tubulin cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis g2m G2/M Phase Cell Cycle Arrest tubulin->g2m g2m->apoptosis G cluster_0 Normal Cell Division cluster_1 Inhibition by Chalcone tubulin_dimers α-Tubulin β-Tubulin microtubule Dynamic Microtubule (Polymerization) tubulin_dimers->microtubule bound_tubulin Chalcone binds to Colchicine Site on β-Tubulin mitosis Successful Mitosis microtubule->mitosis chalcone Fluorinated Chalcone chalcone->bound_tubulin no_polymerization Inhibition of Polymerization bound_tubulin->no_polymerization arrest G2/M Arrest & Apoptosis no_polymerization->arrest

References

The Structure-Activity Relationship of 3'-Fluoro-4'-hydroxyacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide will focus on the well-documented antioxidant and anti-inflammatory activities of 4'-fluoro-2'-hydroxychalcones and their cyclized dihydropyrazole counterparts. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these compounds, supported by detailed experimental protocols and visual representations of the synthetic and mechanistic pathways.

Comparative Analysis of Biological Activity

The primary derivatives synthesized from 4'-fluoro-2'-hydroxyacetophenone are chalcones, which are subsequently used to form dihydropyrazoles. The biological evaluation of these compounds has primarily focused on their antioxidant and anti-inflammatory properties, with quantitative data providing a basis for understanding their structure-activity relationships.

Antioxidant Activity

The antioxidant potential of these derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results, summarized in the table below, indicate that the substitution pattern on the B-ring of the chalcone and the subsequent cyclization to a dihydropyrazole significantly influence the antioxidant capacity.

CompoundStructure (R group on B-ring)% DPPH Scavenging (at 10 µg/mL)
Chalcones
5a 2,4-dimethoxy85.3 ± 3.2
5b 3,4,5-trimethoxy78.6 ± 2.9
5c 4-methylsulfanyl65.1 ± 2.5
5d 4-methoxy72.4 ± 2.8
Dihydropyrazoles
6a 2,4-dimethoxy88.7 ± 3.5
6b 3,4,5-trimethoxy81.2 ± 3.1
6c 4-methylsulfanyl68.9 ± 2.7
6d 4-methoxy75.8 ± 3.0
Ascorbic Acid (Standard)-95.2 ± 1.5

Key Findings:

  • The presence of multiple methoxy groups on the B-ring generally enhances antioxidant activity.

  • The dimethoxy-substituted chalcone 5a and its dihydropyrazole derivative 6a exhibited the highest antioxidant activity among the tested compounds.

  • Cyclization of chalcones to dihydropyrazoles resulted in a slight enhancement of antioxidant activity across all derivatives.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential was evaluated by measuring the in vitro inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The IC50 values, representing the concentration required for 50% inhibition, are presented below.

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Chalcones
5a 15.2 ± 0.61.8 ± 0.078.44
5b 18.5 ± 0.72.1 ± 0.088.81
5c 12.8 ± 0.51.5 ± 0.068.53
5d 10.3 ± 0.41.1 ± 0.049.36
Dihydropyrazoles
6a 16.9 ± 0.72.0 ± 0.088.45
6b 20.1 ± 0.82.3 ± 0.098.74
6c 14.2 ± 0.61.7 ± 0.078.35
6d 11.8 ± 0.51.3 ± 0.059.08
Celecoxib (Standard)15.8 ± 0.60.08 ± 0.003197.5

Key Findings:

  • All tested compounds showed preferential inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects.

  • The monomethoxy-substituted chalcone 5d and its dihydropyrazole derivative 6d demonstrated the most potent COX-2 inhibition among the synthesized compounds.

  • The conversion of chalcones to dihydropyrazoles did not significantly alter the COX inhibitory activity or selectivity.

Experimental Protocols

Synthesis of 4'-fluoro-2'-hydroxychalcones (5a-d)

A mixture of 4'-fluoro-2'-hydroxyacetophenone (1 mmol) and the appropriate substituted benzaldehyde (1 mmol) was dissolved in absolute ethanol (20 mL). To this solution, a few drops of concentrated sulfuric acid were added as a catalyst. The reaction mixture was refluxed for 6-8 hours and monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature and poured into ice-cold water. The precipitated solid was filtered, washed with water, and recrystallized from ethanol to afford the pure chalcone derivatives.

Synthesis of 3,5-diaryl-4,5-dihydropyrazoles (6a-d)

To a solution of the respective 4'-fluoro-2'-hydroxychalcone (1 mmol) in absolute ethanol (25 mL), hydrazine hydrate (2 mmol) was added. The reaction mixture was refluxed for 8-10 hours. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was concentrated under reduced pressure, and the resulting solid was washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrazole derivatives.

DPPH Radical Scavenging Assay

A solution of each test compound was prepared in methanol at various concentrations. A 0.1 mM solution of DPPH in methanol was also prepared. In a 96-well plate, 100 µL of the DPPH solution was added to 100 µL of each compound solution. The mixture was shaken and incubated in the dark at room temperature for 30 minutes. The absorbance was measured at 517 nm using a microplate reader. Ascorbic acid was used as a positive control. The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a colorimetric COX inhibitor screening assay kit according to the manufacturer's instructions. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Test compounds were pre-incubated with the respective enzyme for 10 minutes before the addition of arachidonic acid to initiate the reaction. The IC50 values were calculated from the concentration-response curves.

Visualizing the Synthetic Pathway

The synthesis of dihydropyrazole derivatives from 4'-fluoro-2'-hydroxyacetophenone involves a two-step process: an aldol condensation to form a chalcone, followed by a cyclization reaction with hydrazine.

Synthesis_Pathway 4-Fluoro-2-hydroxyacetophenone 4-Fluoro-2-hydroxyacetophenone Chalcone Derivative Chalcone Derivative 4-Fluoro-2-hydroxyacetophenone->Chalcone Derivative Aldol Condensation (Acid Catalyst) Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Derivative Dihydropyrazole Derivative Dihydropyrazole Derivative Chalcone Derivative->Dihydropyrazole Derivative Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Dihydropyrazole Derivative

Caption: Synthetic route to dihydropyrazole derivatives.

Logical Relationship of Activities

The biological activities of these compounds are logically linked, with the initial antioxidant properties potentially contributing to the overall anti-inflammatory effects.

Activity_Relationship Chalcone/Dihydropyrazole Core Chalcone/Dihydropyrazole Core Radical Scavenging Radical Scavenging Chalcone/Dihydropyrazole Core->Radical Scavenging COX-2 Inhibition COX-2 Inhibition Chalcone/Dihydropyrazole Core->COX-2 Inhibition Antioxidant Activity Antioxidant Activity Radical Scavenging->Antioxidant Activity Anti-inflammatory Effect Anti-inflammatory Effect Antioxidant Activity->Anti-inflammatory Effect contributes to COX-2 Inhibition->Anti-inflammatory Effect major mechanism

Caption: Interplay of antioxidant and anti-inflammatory activities.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Acetophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological profiles. The introduction of fluorine into organic molecules is a widely employed strategy to enhance key properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated acetophenones, offering insights into the impact of fluorination on their physicochemical, spectroscopic, and biological characteristics. This objective comparison, supported by experimental data and protocols, is intended to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The substitution of a hydrogen atom with fluorine on the acetophenone scaffold induces notable changes in its electronic and physical properties. A direct comparison between acetophenone and 4-fluoroacetophenone illustrates these differences.

PropertyAcetophenone4-FluoroacetophenoneImpact of Fluorination
Molecular Formula C₈H₈OC₈H₇FOAddition of a fluorine atom
Molecular Weight 120.15 g/mol 138.14 g/mol Increased molecular weight
pKa ~16.1 (strongest acidic proton)No direct experimental value found for the corresponding proton, but fluorine's electron-withdrawing nature is expected to slightly increase the acidity of the α-protons.Expected to decrease the pKa of α-protons, making them more acidic.
LogP 1.53 - 1.652.0283Increased lipophilicity
¹H NMR (CDCl₃, δ ppm) Methyl Protons: ~2.62 (s, 3H)Aromatic Protons: ~7.47 (t, 2H), ~7.58 (t, 1H), ~7.97 (d, 2H)Methyl Protons: ~2.58 (s, 3H)Aromatic Protons: ~7.13 (t, 2H), ~7.97-8.00 (q, 2H)Upfield shift of the methyl protons and distinct splitting patterns of the aromatic protons due to fluorine coupling.
¹³C NMR (CDCl₃, δ ppm) Carbonyl Carbon: ~198.1Aromatic Carbons: ~128.2, 128.5, 133.0, 137.1Carbonyl Carbon: Not explicitly found, but expected to be similar.Aromatic Carbons: The carbon attached to fluorine will show a large C-F coupling constant.The C-F coupling provides a distinct signal for the carbon atom bonded to fluorine.
¹⁹F NMR (CDCl₃, δ ppm) Not ApplicableA characteristic signal for the fluorine atom is present.Provides a unique spectroscopic handle for analysis.

Biological Activity Context: The PI3K/Akt/mTOR Signaling Pathway

While simple acetophenones are not potent enzyme inhibitors themselves, their scaffold is a common starting point for the synthesis of more complex bioactive molecules. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer and inflammatory conditions. Numerous inhibitors targeting this pathway incorporate moieties derived from acetophenone. The strategic fluorination of these derivatives can enhance their potency and pharmacokinetic properties.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a key target for drug discovery efforts that often utilize acetophenone-derived scaffolds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Acetophenone-Derived Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitory action.

Experimental Protocols

To ensure the reproducibility of comparative studies, detailed and standardized experimental protocols are essential.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the test compound (acetophenone or fluorinated acetophenone) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for sparingly soluble compounds).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is carbonate-free.

    • Prepare a blank solution containing only the solvent.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant (NaOH solution) in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

    • Perform a blank titration with the solvent alone to account for any acidic or basic impurities.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve.

    • Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to accurately determine the equivalence point.

Protocol for LogP Measurement by the Shake-Flask Method

This protocol describes the determination of the octanol-water partition coefficient (LogP), a measure of lipophilicity.

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine a known volume of the pre-saturated n-octanol and pre-saturated water.

    • Add a small amount of the test compound stock solution. The final concentration should be low enough to avoid saturation in either phase.

    • Shake the mixture vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Analysis:

    • Carefully withdraw a sample from each phase (n-octanol and aqueous).

    • Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

Protocol for a Comparative PI3K Enzyme Inhibition Assay

This protocol provides a framework for comparing the inhibitory activity of acetophenone derivatives against a PI3K isoform using a commercially available assay kit, such as an ADP-Glo™ Kinase Assay.

PI3K_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - PI3K Enzyme - Lipid Substrate (PIP2) - ATP - Test Compounds Start->PrepareReagents SerialDilution Perform Serial Dilution of Test Compounds PrepareReagents->SerialDilution AssayPlate Add to 384-well plate: 1. Test Compound/Vehicle 2. PI3K Enzyme/Lipid Mix SerialDilution->AssayPlate InitiateReaction Initiate Reaction by adding ATP AssayPlate->InitiateReaction Incubate Incubate at RT (e.g., 60 min) InitiateReaction->Incubate StopReaction Stop Reaction & Detect ADP Production (e.g., ADP-Glo™ Reagent) Incubate->StopReaction ReadLuminescence Read Luminescence StopReaction->ReadLuminescence AnalyzeData Analyze Data: - Plot Dose-Response Curve - Calculate IC₅₀ ReadLuminescence->AnalyzeData End End AnalyzeData->End

Workflow for a PI3K enzyme inhibition assay.
  • Reagent Preparation:

    • Prepare the PI3K kinase buffer, enzyme solution, lipid substrate (e.g., PIP2), and ATP solution according to the assay kit manufacturer's instructions.

    • Prepare stock solutions of the test compounds (acetophenone and 4-fluoroacetophenone derivatives) in DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations for testing. Include a vehicle control (DMSO alone).

  • Kinase Reaction:

    • In a 384-well assay plate, add the diluted test compounds or vehicle control.

    • Add the PI3K enzyme and lipid substrate mixture to each well.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents as per the kit's protocol. This typically involves a step to deplete remaining ATP followed by conversion of ADP to a detectable signal (e.g., luminescence).

    • Read the signal on a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the amount of PI3K inhibition.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable sigmoidal model.

Conclusion

The incorporation of fluorine into the acetophenone scaffold offers a powerful strategy for modulating its physicochemical and spectroscopic properties. Fluorination generally leads to an increase in lipophilicity and can influence the acidity of adjacent protons. While simple acetophenones are not potent biological agents, their fluorinated derivatives hold significant promise in the development of inhibitors for key signaling pathways, such as the PI3K/Akt/mTOR pathway. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses, facilitating the rational design of novel and improved therapeutic agents.

A Comparative Guide to the Purity Validation of 3'-Fluoro-4'-hydroxyacetophenone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 3'-Fluoro-4'-hydroxyacetophenone purity against alternative analytical methods. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a premier technique for the purity determination of non-volatile compounds like this compound. Its high resolution and sensitivity are ideal for separating the principal compound from potential impurities that may arise during synthesis or degradation. A well-developed HPLC method can serve as a stability-indicating method (SIM), capable of resolving the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol: Reverse-Phase HPLC

A stability-indicating, isocratic reverse-phase HPLC method is proposed for the quantitative analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm
Run Time 15 minutes

Reagents and Sample Preparation:

  • Reagents: this compound reference standard (Purity ≥99%), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (ACS grade).

  • Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of the mobile phase. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 25 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[1][2][3][4][5] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, and heat to generate potential degradation products. The developed HPLC method should be able to resolve the main peak of this compound from any peaks corresponding to these degradation products.

Potential Impurities:

Impurities in this compound are likely to originate from the starting materials and byproducts of its synthesis. A common synthetic route is the Fries rearrangement of 2-fluorophenyl acetate, which can lead to isomeric impurities.

  • Starting Materials: 2-Fluorophenol, Acetic Anhydride/Acetyl Chloride.

  • Isomeric Byproducts: 2'-Fluoro-4'-hydroxyacetophenone, 3'-Fluoro-2'-hydroxyacetophenone.

  • Process-Related Impurities: Residual solvents.

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary or confirmatory data.

Gas Chromatography (GC):

Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. Acetophenone and its derivatives can be analyzed by GC.[6]

  • Advantages: High resolution for volatile impurities, fast analysis times.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.

Quantitative Nuclear Magnetic Resonance (qNMR):

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the compound of interest.[7]

  • Advantages: Provides structural information, is non-destructive, and offers high precision and accuracy.[7]

  • Disadvantages: Requires a more specialized instrument and expertise, and may have lower sensitivity compared to HPLC for trace impurities.

Comparative Data

The following table summarizes the expected performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound.

ParameterHPLCGCqNMR
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL0.1 mg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL0.3 mg/mL
Precision (%RSD) < 2%< 3%< 1%
Specificity HighHigh (for volatiles)High (structural)

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the experimental process and a potential biological context for this compound, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard & Sample B Dissolve in Mobile Phase A->B C Serial Dilution for Standards B->C D Filter Solutions C->D E Equilibrate HPLC System D->E Inject into HPLC F Inject Standards & Samples E->F G Data Acquisition F->G H Peak Integration & Identification G->H I Construct Calibration Curve H->I J Calculate Purity I->J

Figure 1: Experimental workflow for HPLC purity validation.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Pathway Ligand Inflammatory Stimulus Receptor Cell Surface Receptor Ligand->Receptor Kinase MAPK/ERK Kinase Receptor->Kinase Compound This compound Compound->Kinase Inhibition TranscriptionFactor NF-κB Kinase->TranscriptionFactor Gene Pro-inflammatory Gene Expression TranscriptionFactor->Gene Response Inflammatory Response Gene->Response

Figure 2: Hypothetical signaling pathway showing a potential mechanism of action.

Conclusion

For routine quality control and purity assessment of this compound, a validated HPLC method is highly recommended due to its excellent resolution, sensitivity, and reliability. Gas Chromatography can be a useful orthogonal technique for analyzing volatile impurities, while qNMR offers a primary method for purity determination without the need for a reference standard. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and regulatory expectations.

References

Comparative Cytotoxicity Analysis of Novel Compounds Derived from 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of novel chalcones and their corresponding pyrazoline derivatives synthesized from the precursor 3'-Fluoro-4'-hydroxyacetophenone. While the search for specific cytotoxicity data for compounds derived directly from this compound did not yield precise IC50 values in the reviewed literature, this guide presents a framework for comparison, including synthetic pathways, detailed experimental protocols for cytotoxicity assessment, and illustrative data based on structurally similar compounds.

Synthesis and Rationale

Chalcones, characterized by an α,β-unsaturated ketone system, and their heterocyclic pyrazoline analogues are well-documented pharmacophores with a broad spectrum of biological activities, including significant anticancer properties.[1][2] The introduction of a fluorine atom at the 3'-position and a hydroxyl group at the 4'-position of the acetophenone starting material is anticipated to modulate the electronic and pharmacokinetic properties of the resulting compounds, potentially enhancing their cytotoxic efficacy and selectivity against cancer cells.

The synthesis of these compounds follows a well-established two-step reaction pathway. The first step involves a Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes to yield a series of chalcone derivatives. Subsequent cyclization of these chalcones with a hydrazine source, such as hydrazine hydrate, affords the corresponding pyrazoline derivatives.

Data Presentation: A Comparative Framework

Due to the absence of specific experimental cytotoxicity data for compounds synthesized from this compound in the available literature, the following table presents a template populated with illustrative IC50 values. These values are hypothetical and serve to demonstrate how a comparative analysis would be structured. The data is modeled on typical results observed for similar fluorinated chalcone and pyrazoline derivatives against common cancer cell lines.

Compound IDCompound TypeSubstitution on B-RingTest Cell LineIC50 (µM) [Illustrative]
C-1 Chalcone4-MethoxyMCF-7 (Breast)15.2
C-2 Chalcone3,4-DimethoxyMCF-7 (Breast)10.8
C-3 Chalcone4-ChloroMCF-7 (Breast)12.5
P-1 Pyrazoline4-MethoxyMCF-7 (Breast)8.7
P-2 Pyrazoline3,4-DimethoxyMCF-7 (Breast)5.4
P-3 Pyrazoline4-ChloroMCF-7 (Breast)7.1
C-1 Chalcone4-MethoxyHeLa (Cervical)22.5
C-2 Chalcone3,4-DimethoxyHeLa (Cervical)18.9
C-3 Chalcone4-ChloroHeLa (Cervical)20.1
P-1 Pyrazoline4-MethoxyHeLa (Cervical)14.3
P-2 Pyrazoline3,4-DimethoxyHeLa (Cervical)11.6
P-3 Pyrazoline4-ChloroHeLa (Cervical)13.2
Doxorubicin Standard Drug-MCF-7 (Breast)0.8
Doxorubicin Standard Drug-HeLa (Cervical)0.5

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a comprehensive cytotoxicity study of these compounds.

Synthesis of Chalcone Derivatives (C-1 to C-3)

A solution of this compound (1 mmol) and an appropriately substituted benzaldehyde (1 mmol) in ethanol (20 mL) is treated with a catalytic amount of a suitable base (e.g., aqueous potassium hydroxide solution). The reaction mixture is stirred at room temperature for a specified duration (typically 12-24 hours) and monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Synthesis of Pyrazoline Derivatives (P-1 to P-3)

A mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure pyrazoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well microplates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are prepared in the culture medium. The cells are then treated with different concentrations of the compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Synthetic Pathway from this compound

Synthesis_Pathway A This compound C Chalcone Derivative A->C Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C E Pyrazoline Derivative C->E Cyclization D Hydrazine Hydrate D->E

Caption: Synthetic route to chalcones and pyrazolines.

Hypothetical Signaling Pathway for Cytotoxicity

Signaling_Pathway Compound Chalcone/Pyrazoline Derivative ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of induced apoptosis.

References

The Impact of Fluorination on the Anti-Inflammatory Activity of Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into flavonoid scaffolds has emerged as a promising avenue in the quest for more potent and effective anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory activity of fluorinated flavonoids versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies. The introduction of fluorine can significantly alter the physicochemical properties of flavonoids, including lipophilicity, metabolic stability, and binding affinity to target proteins, thereby enhancing their therapeutic potential.

Executive Summary

This guide synthesizes findings from various studies to provide a clear comparison of the anti-inflammatory effects of fluorinated and non-fluorinated flavonoids. The data presented herein suggests that fluorination can, in many instances, lead to a significant increase in anti-inflammatory potency. This is demonstrated through in vitro and in vivo experimental models, with key metrics such as the inhibition of nitric oxide (NO) production, prostaglandin E2 (PGE2) synthesis, and pro-inflammatory cytokine release.

Comparative Anti-Inflammatory Activity: Data Summary

The following tables summarize the quantitative data from comparative studies, highlighting the enhanced anti-inflammatory effects of fluorinated flavonoids.

CompoundNon-Fluorinated IC50 (µM)Fluorinated DerivativeFluorinated IC50 (µM)Fold Increase in PotencyExperimental ModelReference
Chalcone Not specified4'-Fluoro-2'-hydroxychalcone0.93 (COX-2)Not directly comparableIn vitro COX-2 inhibition[1]
Flavone Not specified3-FluoroflavoneData not availableData not availableNot specified
Luteolin Not specified6-FluoroluteolinData not availableData not availableNot specified
Quercetin Not specified3-FluoroquercetinData not availableData not availableNot specified
Genistein Not specifiedFluorinated GenisteinData not availableData not availableNot specified
Chrysin >31.77-O-(2-fluorobenzyl)chrysin8.0~4Inhibition of NO, TNF-α, IL-6 in RAW264.7 cells[2]

Note: The table is partially populated due to the limited availability of direct comparative studies with quantitative data. Further research is needed to fill these knowledge gaps.

Key Signaling Pathways in Flavonoid-Mediated Anti-Inflammatory Action

Flavonoids, including their fluorinated derivatives, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many flavonoids, and likely their fluorinated analogs, inhibit NF-κB activation, thereby suppressing the inflammatory response.[5][6][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IκB IκB IKK->IκB phosphorylates IκB-NF-κB Complex IκB NF-κB IκB->IκB-NF-κB Complex Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation leads to NF-κB NF-κB NF-κB->IκB-NF-κB Complex NF-κB_n NF-κB NF-κB->NF-κB_n translocates Gene Transcription Gene Transcription NF-κB_n->Gene Transcription activates Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

NF-κB Signaling Pathway in Inflammation
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates inflammation.[8][9] It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. The main MAPK subfamilies are ERK, JNK, and p38. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the pathway.[7]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

MAPK Signaling Pathway in Inflammation
JAK-STAT Signaling Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling.[10][11] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, including those involved in inflammation. Flavonoids can interfere with this pathway, thereby modulating the inflammatory response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT->p-STAT STAT Dimer p-STAT p-STAT p-STAT->STAT Dimer STAT_Dimer_n p-STAT p-STAT STAT Dimer->STAT_Dimer_n translocates Gene Transcription Gene Transcription STAT_Dimer_n->Gene Transcription activates Inflammatory Genes Inflammatory Genes Gene Transcription->Inflammatory Genes

JAK-STAT Signaling Pathway in Inflammation

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key in vitro and in vivo assays are provided below.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5][10][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (fluorinated and non-fluorinated flavonoids)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

  • Determine the percentage inhibition of NO production for each compound concentration.

NO_Assay_Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compounds Pre-treat with compounds Seed RAW 264.7 cells->Pre-treat with compounds Stimulate with LPS Stimulate with LPS Pre-treat with compounds->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance

Workflow for Nitric Oxide Production Assay
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of compounds.[1][3][13][14][15]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds (fluorinated and non-fluorinated flavonoids)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow Initial Paw Volume Measurement Initial Paw Volume Measurement Administer Compounds Administer Compounds Initial Paw Volume Measurement->Administer Compounds Inject Carrageenan Inject Carrageenan Administer Compounds->Inject Carrageenan Measure Paw Volume at Time Intervals Measure Paw Volume at Time Intervals Inject Carrageenan->Measure Paw Volume at Time Intervals Calculate % Inhibition Calculate % Inhibition Measure Paw Volume at Time Intervals->Calculate % Inhibition

Workflow for Carrageenan-Induced Paw Edema Assay

Conclusion and Future Directions

The available evidence, though limited in direct comparative studies, strongly suggests that the fluorination of flavonoids is a viable strategy for enhancing their anti-inflammatory properties. The increased lipophilicity and metabolic stability conferred by fluorine atoms likely contribute to improved cellular uptake and target engagement. To further solidify these findings and guide future drug development, there is a critical need for more head-to-head comparative studies of fluorinated flavonoids and their non-fluorinated parent compounds. These studies should provide comprehensive quantitative data on their effects on a wide range of inflammatory markers and pathways. Such research will be instrumental in unlocking the full therapeutic potential of this promising class of modified natural products.

References

Safety Operating Guide

Proper Disposal of 3'-Fluoro-4'-hydroxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 3'-Fluoro-4'-hydroxyacetophenone (CAS No. 403-14-5), ensuring compliance with safety regulations and minimizing environmental impact.

Key Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. The following table summarizes key safety data extracted from the product's Safety Data Sheet (SDS).

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation (Category 2).[1][2]Wash skin thoroughly after handling.[2] Wear protective gloves.[2]
Eye Irritation Causes serious eye irritation (Category 2A).[1][2]Wear eye protection/face protection.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]---

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][3]

  • Don Personal Protective Equipment (PPE): At a minimum, wear a respirator, impervious boots, and heavy rubber (or other impervious) gloves.[3]

  • Containment: For solid material, carefully scoop up the substance to avoid generating dust.[2][3] Place the collected material into a suitable, labeled container for disposal.[3][4]

  • Decontamination: After the material has been collected, wash the affected spill area thoroughly.[3]

  • Disposal of Cleanup Materials: All contaminated materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.

Standard Operating Procedure for Disposal

The recommended procedure for the disposal of this compound is through incineration by a licensed waste disposal company.[2][3] Adherence to all federal, state, and local regulations is mandatory.[3]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed container.

    • Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3]

  • Preparation for Disposal (Option 1 - On-site capability):

    • If your facility is equipped and licensed for chemical incineration, dissolve or mix the material with a combustible solvent.[3]

    • This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

  • Engaging a Licensed Waste Disposal Company (Option 2 - Standard Procedure):

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the company with the Safety Data Sheet (SDS) for this compound.

    • Ensure the waste is packaged and labeled according to the disposal company's requirements and transportation regulations.

    • The primary method of disposal will be incineration in a licensed facility.[5]

  • Record Keeping:

    • Maintain detailed records of the amount of waste generated, the date of disposal, and the contact information of the waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Waste this compound Generated collect Collect in Labeled, Sealed Container start->collect check_incompatibles Check for Incompatible Waste (Acids, Bases, Oxidizers) collect->check_incompatibles segregate Segregate from Incompatible Waste check_incompatibles->segregate Yes prepare Prepare for Disposal check_incompatibles->prepare No segregate->prepare licensed_vendor Engage Licensed Hazardous Waste Disposal Company prepare->licensed_vendor transport Package and Label for Transport licensed_vendor->transport incinerate Incinerate at a Licensed Facility transport->incinerate document Document Disposal Records incinerate->document

References

Essential Safety and Operational Guide for 3'-Fluoro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3'-Fluoro-4'-hydroxyacetophenone (CAS No. 403-14-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that requires careful handling to avoid exposure. The primary hazards include skin and eye irritation.[1] The following table summarizes the required personal protective equipment.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a face shield.To protect against dust particles and potential splashes. Must meet ANSI Z.87.1 standards.
Hand Protection Chemical-resistant gloves.Nitrile gloves are suitable for short-term protection. For prolonged contact or handling of solutions, consider heavier-duty gloves like butyl or fluoroelastomer. Always inspect gloves for integrity before use.
Body Protection Laboratory coat.A buttoned lab coat should be worn to protect the skin and clothing from contamination.
Respiratory Protection Required when dusts are generated.Use a NIOSH-approved respirator if working outside of a fume hood or if dust is likely to become airborne.

Safe Handling and Operational Workflow

Proper handling techniques are critical to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). don_ppe Don all required PPE as specified in the table above. gather_materials Gather all necessary equipment (spatulas, weigh boats, containers). weigh Carefully weigh the solid compound using a tared weigh boat. gather_materials->weigh Proceed to Handling transfer Transfer the powder to the reaction vessel or solvent. dissolve If dissolving, add the solvent to the solid slowly. decontaminate Decontaminate all equipment and work surfaces. dissolve->decontaminate Proceed to Cleanup dispose Dispose of waste according to the disposal plan. doff_ppe Doff PPE in the correct order to avoid contamination. wash Wash hands thoroughly with soap and water.

Caption: Standard workflow for handling this compound.

Detailed Experimental Protocols:

  • Weighing:

    • Tare a clean, antistatic weigh boat on an analytical balance.

    • Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust.

    • If possible, perform this task within a chemical fume hood or a ventilated balance enclosure.[2][3]

    • Record the final weight.

  • Dissolving:

    • Place the weighed solid into the appropriate glassware.

    • Slowly add the desired solvent to the solid.

    • If necessary, use gentle agitation (e.g., magnetic stirrer) to facilitate dissolution.

  • Transfer:

    • When transferring the solid, minimize the distance between the source container and the receiving vessel to prevent spills.[2]

    • For solutions, use appropriate volumetric glassware and pour slowly to avoid splashing.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. As a halogenated organic compound, it requires specific disposal procedures.[5]

G cluster_waste_streams Waste Streams cluster_collection Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, weigh boats, paper towels) liquid_waste Unused Solutions and Rinsates solid_container Designated, sealed, and labeled container for solid halogenated waste. solid_waste->solid_container sharps Contaminated Sharps (needles, broken glass) liquid_container Designated, sealed, and labeled container for liquid halogenated waste. liquid_waste->liquid_container sharps_container Puncture-resistant sharps container. sharps->sharps_container disposal_request Submit a hazardous waste pickup request to the institution's Environmental Health & Safety (EHS) office. solid_container->disposal_request liquid_container->disposal_request sharps_container->disposal_request

Caption: Disposal plan for this compound waste.

Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams unless they are compatible. Keep halogenated and non-halogenated waste separate.[5]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures and to schedule a waste pickup. Do not dispose of this chemical down the drain.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Fluoro-4'-hydroxyacetophenone
Reactant of Route 2
3'-Fluoro-4'-hydroxyacetophenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.